molecular formula C4H8O3 B139472 Methyl (R)-(+)-lactate CAS No. 17392-83-5

Methyl (R)-(+)-lactate

Cat. No.: B139472
CAS No.: 17392-83-5
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-GSVOUGTGSA-N
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Description

Methyl (R)-lactate is a methyl lactate that has R configuration. It derives from a (R)-lactic acid. It is an enantiomer of a methyl (S)-lactate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-hydroxypropanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKGGXMPWTOCB-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID201045071
Record name (+)-Methyl lactate
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Molecular Weight

104.10 g/mol
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CAS No.

17392-83-5
Record name (+)-Methyl lactate
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Record name Methyl lactate, (+)-
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Record name (+)-Methyl lactate
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Record name Methyl (R)-lactate
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Record name METHYL LACTATE, (+)-
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Foundational & Exploratory

(R)-(+)-Methyl Lactate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Methyl lactate (B86563) , a chiral ester of lactic acid, serves as a versatile building block in asymmetric synthesis and is recognized as a green solvent. Its defined stereochemistry makes it a valuable precursor for the synthesis of complex chiral molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the chemical and physical properties of (R)-(+)-methyl lactate, detailed experimental protocols for its synthesis, purification, and analysis, and a workflow for its application in chemical synthesis.

Core Chemical Properties

(R)-(+)-Methyl lactate, also known as methyl (R)-2-hydroxypropanoate, is a colorless liquid with a mild, characteristic odor. It is miscible with water and most common organic solvents, though it can hydrolyze in the presence of acids or bases.[1][2]

Physicochemical Data

The key physicochemical properties of (R)-(+)-methyl lactate are summarized in the table below, compiled from various sources.[1][3][4][5][6][7][8][9]

PropertyValueReferences
CAS Number 17392-83-5[3][5][6]
Molecular Formula C₄H₈O₃[1][3][7]
Molecular Weight 104.10 g/mol [1][8]
Appearance Clear, colorless liquid[1][10]
Boiling Point 144-145 °C (at 760 mmHg)[4][5][7]
Melting Point -66.2 °C[1][10]
Density 1.09 g/mL at 25 °C[4][5][7]
Refractive Index 1.412 - 1.414 at 20 °C[3][5][6]
Optical Rotation [α]²⁰/D +8.5° to +10.5° (neat)[3][6]
Solubility Miscible with water, alcohol, and ether[1][6]
Flash Point 49 °C (120.2 °F) - closed cup[1][5]
Vapor Pressure 1.93 mmHg at 25 °C[7][10]
Spectral Data
Spectroscopy Data
¹H NMR Spectra available from various sources.[11]
¹³C NMR Spectra available from various sources.[12]
IR Conforms to structure.[3]
Mass Spectrometry Data available in spectral databases.

Safety Information

(R)-(+)-Methyl lactate is a flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation.[5][13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be used when handling this chemical.[13][]

Hazard GHS Classification
Flammability Flammable Liquid, Category 3 (H226)
Eye Irritation Eye Irritation, Category 2A (H319)
Respiratory Irritation Specific Target Organ Toxicity (Single Exposure), Category 3 (H335)

Precautionary Statements: P210, P261, P280, P305+P351+P338[5][13]

Experimental Protocols

Synthesis of (R)-(+)-Methyl Lactate via Esterification of D-Lactic Acid

This protocol describes the synthesis of (R)-(+)-methyl lactate from D-lactic acid and methanol (B129727) using an acid catalyst.

Materials:

  • D-Lactic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or a cation exchange resin (e.g., Dowex-50W)[15]

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add D-lactic acid and an excess of anhydrous methanol (typically a 3:1 to 5:1 molar ratio of methanol to lactic acid).[13]

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by weight of lactic acid) or a cation exchange resin to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[13]

  • After the reaction is complete, cool the mixture to room temperature.

  • If a cation exchange resin was used, filter it off. If sulfuric acid was used, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude (R)-(+)-methyl lactate is then purified by fractional distillation under reduced pressure.[6]

Purification by Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux column)

  • Condenser

  • Receiving flask

  • Vacuum source and gauge

  • Heating mantle

Procedure:

  • Set up the fractional distillation apparatus.

  • Place the crude (R)-(+)-methyl lactate in the distillation flask.

  • Apply a vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 75-77 °C at 70 mmHg).[6]

  • Monitor the purity of the collected fractions by GC.

Chiral Gas Chromatography Analysis for Enantiomeric Purity

This protocol outlines a general procedure for determining the enantiomeric excess (ee) of (R)-(+)-methyl lactate.

Instrumentation and Columns:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., a column coated with a cyclodextrin (B1172386) derivative).[16]

Sample Preparation:

  • Prepare a dilute solution of the (R)-(+)-methyl lactate sample in a suitable solvent (e.g., acetone (B3395972) or dichloromethane).[17]

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature to ensure separation of the enantiomers.

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Injection Volume: 1 µL

Analysis:

  • Inject the sample onto the GC.

  • The two enantiomers, (R)-(+)-methyl lactate and (S)-(-)-methyl lactate, will have different retention times on the chiral column.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Application in Asymmetric Synthesis

(R)-(+)-Methyl lactate is a valuable chiral building block. Its stereocenter can be transferred to new molecules in a predictable manner. One common application is in the synthesis of macrocyclic lactones, which are important in the fragrance and pharmaceutical industries.

Workflow for the Synthesis of a Chiral Macrocycle

The following diagram illustrates a generalized workflow for the synthesis of a chiral macrocyclic lactone starting from (R)-(+)-methyl lactate. This process involves several key synthetic transformations.

G cluster_0 Synthesis of a Chiral Macrocycle A (R)-(+)-Methyl Lactate (Chiral Pool) B Protection of Hydroxyl Group (e.g., silylation) A->B Protection C Chain Elongation (e.g., Grignard reaction, Wittig reaction) B->C C-C Bond Formation D Introduction of a Terminal Alkene C->D Functional Group Introduction E Deprotection of Hydroxyl Group D->E Deprotection F Esterification with an ω-Unsaturated Carboxylic Acid E->F Ester Formation G Ring-Closing Metathesis (RCM) (e.g., using Grubbs' catalyst) F->G Macrocyclization H Hydrogenation of Double Bond G->H Reduction I Final Chiral Macrocyclic Lactone H->I Final Product

Caption: A generalized workflow for the synthesis of a chiral macrocyclic lactone.

This guide provides a foundational understanding of the chemical properties and applications of (R)-(+)-methyl lactate for professionals in research and development. The provided protocols and workflows are intended as a starting point, and specific experimental conditions may require optimization based on laboratory settings and desired outcomes.

References

Synthesis of Methyl (R)-(+)-lactate from D-Lactic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl (R)-(+)-lactate from D-lactic acid, focusing on the widely utilized Fischer esterification method. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data to support laboratory and developmental applications.

Introduction

This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its synthesis from D-lactic acid, a readily available bio-derived starting material, represents an important transformation in organic chemistry. The primary method for this conversion is the Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. This guide will focus on the practical aspects of this synthesis, providing detailed procedures and relevant data for successful implementation.

Reaction Principle: Fischer Esterification

The synthesis of this compound from D-lactic acid and methanol (B129727) is a reversible reaction catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or a cation exchange resin.[1] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side. Common approaches include using an excess of one reactant (typically the less expensive one, in this case, methanol) or removing one of the products (water or the ester) as it is formed.[1]

Fischer_Esterification Figure 1: Fischer Esterification of D-Lactic Acid D_Lactic_Acid D-Lactic Acid (CH₃CH(OH)COOH) Methyl_Lactate This compound (CH₃CH(OH)COOCH₃) D_Lactic_Acid->Methyl_Lactate + Methanol D_Lactic_Acid:e->Methyl_Lactate:w       Methanol Methanol (CH₃OH) Water Water (H₂O) Methyl_Lactate->Water Catalyst H⁺ (Acid Catalyst) Catalyst->D_Lactic_Acid:n protonates carbonyl

Caption: Fischer Esterification of D-Lactic Acid.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents
  • D-Lactic Acid (CH₃CH(OH)COOH)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl Ether or Ethyl Acetate (for extraction)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Synthesis Procedure

Synthesis_Workflow Figure 2: Experimental Workflow for this compound Synthesis Start Start Reaction_Setup 1. Reaction Setup: Combine D-Lactic Acid, Methanol, and H₂SO₄ Start->Reaction_Setup Reflux 2. Reflux Reaction Reaction_Setup->Reflux Cooling 3. Cooling to Room Temperature Reflux->Cooling Neutralization 4. Neutralization with NaHCO₃ Solution Cooling->Neutralization Extraction 5. Extraction with Organic Solvent Neutralization->Extraction Washing 6. Washing with Brine Extraction->Washing Drying 7. Drying with Anhydrous Salt Washing->Drying Filtration 8. Filtration Drying->Filtration Solvent_Removal 9. Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Purification 10. Purification by Distillation Solvent_Removal->Purification End End: Pure this compound Purification->End

Caption: Experimental Workflow for Synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve D-lactic acid in an excess of methanol. A common molar ratio of methanol to lactic acid is 3:1 to drive the equilibrium towards the product.[2]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring. A typical catalyst loading is around 3% by weight of the lactic acid.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be the boiling point of methanol (approximately 65 °C). The reaction time can vary from several hours to 24 hours, depending on the scale and desired conversion.[2] The progress of the reaction can be monitored by techniques such as titration of the remaining lactic acid.[1]

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the excess sulfuric acid by adding a saturated solution of sodium bicarbonate. Be cautious as this will produce carbon dioxide gas.

  • Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the methyl lactate (B86563) into an organic solvent such as diethyl ether or ethyl acetate. Perform the extraction three times to ensure complete recovery of the product.

  • Work-up - Washing: Combine the organic extracts and wash them with a saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.

  • Drying and Filtration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound. The boiling point of methyl lactate is 144-145 °C at atmospheric pressure, and vacuum distillation is recommended to prevent potential degradation at high temperatures.[3]

Quantitative Data

The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various literature sources.

Table 1: Reaction Conditions and Yields for Methyl Lactate Synthesis

Molar Ratio (Methanol:Lactic Acid)CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
1:1H₂SO₄ (3 wt%)RefluxNot SpecifiedLower than 3:1[1]
2:1H₂SO₄ (3 wt%)RefluxNot SpecifiedIntermediate[1]
3:1H₂SO₄ (3 wt%)RefluxNot Specifiedup to 78.7[1][4]
3:1MgCl₂6024>90[2]
3:1MgCl₂Autoclave7>90[2]
Not SpecifiedAcidic Catalyst30-300Not SpecifiedNot Specified[5]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄H₈O₃
Molar Mass104.10 g/mol
AppearanceColorless liquid
Boiling Point144-145 °C[3]
Density~1.09 g/mL

Conclusion

The synthesis of this compound from D-lactic acid via Fischer esterification is a robust and well-established method. By carefully controlling reaction parameters such as reactant ratios, catalyst concentration, and reaction time, high yields of the desired product can be achieved. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development, enabling the efficient and reproducible production of this important chiral intermediate. Further optimization of reaction conditions and purification techniques can be explored to meet specific purity and yield requirements for various applications.

References

Enantioselective Synthesis of Methyl (R)-(+)-Lactate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-(+)-lactate is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemical purity is crucial for the efficacy and safety of the final products. This technical guide provides an in-depth overview of the primary methods for the enantioselective synthesis of this compound, focusing on asymmetric hydrogenation and enzymatic kinetic resolution. Detailed experimental protocols, comparative data, and mechanistic diagrams are presented to assist researchers in selecting and implementing the most suitable synthetic strategy.

Core Synthetic Strategies

The enantioselective synthesis of this compound predominantly relies on two highly effective methods: the asymmetric hydrogenation of methyl pyruvate (B1213749) and the kinetic resolution of racemic methyl lactate (B86563). A third, less common, but notable method involves the enantioselective reduction using chiral borane (B79455) reagents.

Asymmetric Hydrogenation of Methyl Pyruvate

Asymmetric hydrogenation is a powerful technique for the direct conversion of a prochiral ketone, methyl pyruvate, into the chiral α-hydroxy ester, this compound. This method is highly atom-economical and can provide high enantioselectivity and yield. The most successful catalysts for this transformation are based on ruthenium complexes with chiral phosphine (B1218219) ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).

The enantioselectivity of the reaction is governed by the chiral environment created by the (R)-BINAP ligand coordinated to the ruthenium center. The methyl pyruvate substrate coordinates to this chiral catalyst in a way that favors the delivery of hydrogen to one specific face of the carbonyl group, leading to the preferential formation of the (R)-enantiomer.

Quantitative Data for Asymmetric Hydrogenation

Catalyst / LigandSubstrateSolventH₂ Pressure (atm)Temp. (°C)Yield (%)e.e. (%)Reference
Ru-(S)-BINAPMethyl 2,2-dimethyl-3-oxobutanoateMethanol50809098[1]
RuCl₂[(S)-BINAP]Ethyl 3-oxobutanoateEthanol100309499.5[1]
Ru-(S)-BINAPMethyl 3-oxobutanoateAcetone15010099[1]

Note: Data is based on typical results for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts, which are structurally similar to methyl pyruvate.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Pyruvate

This protocol is adapted from established procedures for the asymmetric hydrogenation of ketoesters using Ru-BINAP catalysts.

A. Preparation of the (R)-BINAP-Ru(II) Catalyst

  • To a dry Schlenk tube under an argon atmosphere, add [RuCl₂(benzene)]₂ (0.261 mmol) and (R)-BINAP (0.548 mmol).

  • Add anhydrous, degassed N,N-dimethylformamide (DMF) (9 mL) via syringe.

  • Stir the suspension at 100°C for 10 minutes to obtain a clear reddish-brown solution.

  • Cool the solution to room temperature and concentrate under vacuum (1 mmHg) at 50°C to yield the solid (R)-BINAP-Ru(II) complex.

B. Asymmetric Hydrogenation

  • In a dry Schlenk tube under an argon atmosphere, dissolve methyl pyruvate (1.0 equiv) in degassed methanol.

  • Add the in-situ prepared (R)-BINAP-Ru(II) catalyst (0.001 to 0.01 equiv).

  • Transfer the solution to a high-pressure autoclave.

  • Pressurize the autoclave with hydrogen gas to 50-100 atm.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • After the reaction is complete (monitored by TLC or GC), carefully release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford this compound.

Catalytic Cycle of Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Cycle catalyst [Ru(II)-(R)-BINAP]] activated_catalyst [RuH₂(R)-BINAP] catalyst->activated_catalyst H₂ substrate_complex Substrate Coordination (Methyl Pyruvate) activated_catalyst->substrate_complex Methyl Pyruvate product_complex Product Complex [RuH(Product)(R)-BINAP] substrate_complex->product_complex Hydride Transfer product_complex->catalyst Product Release (Methyl (R)-lactate)

Catalytic cycle for Ru-BINAP asymmetric hydrogenation.
Enzymatic Kinetic Resolution of Racemic Methyl Lactate

Enzymatic kinetic resolution is a highly selective method that utilizes enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. In the context of this compound synthesis, this can be achieved by the enantioselective hydrolysis of racemic methyl lactate. The enzyme selectively catalyzes the hydrolysis of one enantiomer (usually the (S)-enantiomer) to lactic acid, leaving the desired (R)-enantiomer of the ester unreacted and in high enantiomeric excess.

Candida antarctica lipase (B570770) B (CAL-B), often in its immobilized form (Novozym 435), is a widely used and highly effective biocatalyst for this transformation. The enzyme's active site has a chiral pocket that preferentially binds and catalyzes the hydrolysis of the (S)-enantiomer, leading to an efficient separation.

Quantitative Data for Enzymatic Kinetic Resolution

EnzymeSubstrateAcylating Agent / SolventTemp. (°C)Conversion (%)e.e. of Product (%)Reference
Pseudomonas cepacia LipaseRacemic 1,2-diolsVinyl acetate / tert-Butyl methyl ether30GoodGood[2]
Candida antarctica Lipase BRacemic 1-(1-naphthyl)ethanolVinyl acetate / n-heptane604890[3]
Esterase PHE14Racemic methyl lactatePhosphate (B84403) buffer (pH 7.5)37~50High (not specified)

Note: The data represents typical results for lipase-catalyzed kinetic resolutions of chiral alcohols and esters.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl Lactate

  • To a solution of racemic methyl lactate (1.0 equiv) in a suitable buffer (e.g., phosphate buffer, pH 7.0) or an organic solvent (e.g., toluene).

  • Add an immobilized lipase, such as Candida antarctica lipase B (Novozym 435) (typically 10-20% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-45°C).

  • Monitor the reaction progress by GC or HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to recover the unreacted this compound.

  • The hydrolyzed (S)-lactic acid will remain in the aqueous phase.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography if necessary.

Workflow for Enzymatic Kinetic Resolution

Enzymatic_Kinetic_Resolution_Workflow cluster_reaction Reaction cluster_workup Workup racemic_ester Racemic Methyl Lactate ((R)- and (S)-enantiomers) lipase Lipase (e.g., CAL-B) racemic_ester->lipase s_acid (S)-Lactic Acid lipase->s_acid Selective Hydrolysis r_ester This compound (enantioenriched) lipase->r_ester Unreacted separation Separation (e.g., Extraction) s_acid->separation r_ester->separation final_product Purified this compound separation->final_product byproduct (S)-Lactic Acid separation->byproduct

Workflow for the enzymatic kinetic resolution of racemic methyl lactate.
Other Enantioselective Methods

While asymmetric hydrogenation and enzymatic kinetic resolution are the most prominent methods, other strategies have been explored for the enantioselective synthesis of this compound.

  • Asymmetric Transfer Hydrogenation: This method is a variation of asymmetric hydrogenation where the hydrogen source is not H₂ gas but an organic molecule, such as isopropanol (B130326) or formic acid. Chiral ruthenium complexes are also effective catalysts for this transformation.

  • Enantioselective Reduction with Chiral Boranes: Chiral oxazaborolidines, often referred to as CBS catalysts, can mediate the enantioselective reduction of ketones with borane.[4] This method can be applied to methyl pyruvate to yield this compound.

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through several robust methods. Asymmetric hydrogenation offers a direct and atom-economical route from methyl pyruvate, with Ru-BINAP catalysts providing excellent enantioselectivity and yields. Enzymatic kinetic resolution, particularly with lipases like CAL-B, is a highly selective method for resolving racemic methyl lactate, yielding the desired (R)-enantiomer with high optical purity. The choice of method will depend on factors such as substrate availability, desired scale, and access to specialized equipment like high-pressure hydrogenators. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development to produce this critical chiral intermediate.

References

An In-depth Technical Guide to the Physical Properties of Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Methyl (R)-(+)-lactate, a chiral compound of significant interest in various chemical and pharmaceutical applications. The information is presented to be a valuable resource for laboratory and development work.

Introduction

This compound, also known as D-lactic acid methyl ester, is the methyl ester of the R-enantiomer of lactic acid.[1] Its chemical formula is C4H8O3.[2] This colorless liquid is recognized as a green solvent due to its biodegradability and is completely miscible with water and most organic liquids.[3][4] It serves as a crucial building block in chiral synthesis for pharmaceuticals and is used in the production of biodegradable polymers like polylactic acid (PLA).[1]

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and manufacturing. These properties dictate its behavior as a solvent, its handling requirements, and its role in chemical synthesis.

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueConditions
Molecular Formula C4H8O3
Molecular Weight 104.10 g/mol
Density 1.09 g/mLat 25°C
Boiling Point 144-145 °Cat 760 mm Hg
Melting Point approx. -66 °C
Refractive Index 1.4120 - 1.4140at 20°C
Specific Rotation [α] +8.4° to +8.5°at 20-21°C (neat)
Flash Point 49 °C (120.2 °F)closed cup
Vapor Pressure 1.93 mmHgat 25°C

References: Molecular Formula[1][2], Molecular Weight[1][2], Density[5][6][7], Boiling Point[5][6][8], Melting Point[4][8][9], Refractive Index[4][5], Specific Rotation[5][6][10], Flash Point[4][5][11], Vapor Pressure[4][12][13].

  • Appearance : Clear, colorless liquid.[3][4][5]

  • Solubility : Miscible with water (though it hydrolyzes), alcohol, and ether. It is also miscible with most common organic solvents.[3][5]

Experimental Protocols for Property Determination

While the specific experimental standards (e.g., ASTM, ISO) used for the cited data are not detailed in the source documents, the determination of these physical properties generally follows established laboratory protocols.

  • Density : Typically determined using a pycnometer or a digital density meter. The method involves measuring the mass of a known volume of the liquid at a controlled temperature (e.g., 25°C).

  • Boiling Point : Measured by distillation or using a specialized apparatus that determines the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

  • Refractive Index : A refractometer is used to measure the extent to which light is bent as it passes through the liquid. This is a temperature-dependent property, hence the standard measurement at 20°C.

  • Specific Rotation : Measured using a polarimeter. This instrument passes polarized light through a sample of the chiral substance and measures the angle of rotation. The "neat" condition indicates the pure liquid was used for the measurement.

  • Flash Point : Determined using either an open-cup or closed-cup apparatus. The closed-cup method, as cited, generally yields lower values and is a measure of the lowest temperature at which the liquid's vapors will ignite in the presence of an ignition source.

Logical Relationship of Physical Properties

The following diagram illustrates the relationship between the fundamental identity of this compound and its key physical properties.

G Figure 1: Physical Properties of this compound cluster_identity Chemical Identity cluster_properties Physical Properties A This compound B Formula: C4H8O3 A->B C MW: 104.10 g/mol A->C P1 Appearance: Clear, Colorless Liquid A->P1 P2 Density: 1.09 g/mL @ 25°C A->P2 P3 Boiling Point: 144-145 °C A->P3 P4 Melting Point: -66 °C A->P4 P5 Refractive Index: 1.413 @ 20°C A->P5 P6 Solubility: Miscible (Water, Alcohols) A->P6

References

An In-depth Technical Guide to the Chirality and Optical Rotation of Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of Methyl (R)-(+)-lactate, a vital chiral intermediate in the pharmaceutical and fine chemical industries. The document details its physicochemical properties, the principles and experimental determination of its optical rotation, and its applications in asymmetric synthesis.

Introduction to Chirality and Optical Activity

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. Such molecules are called "chiral," and the two mirror-image forms are known as "enantiomers." Methyl lactate (B86563) (CH₃CH(OH)CO₂CH₃) possesses a stereocenter at the second carbon atom (C2), the alpha-carbon, which is bonded to four different groups: a hydrogen atom (-H), a hydroxyl group (-OH), a methyl group (-CH₃), and a methoxycarbonyl group (-COOCH₃). This structural arrangement gives rise to two enantiomers: (R)-methyl lactate and (S)-methyl lactate.[1]

A defining physical property of chiral molecules is their ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity.[2][3][4] Enantiomers rotate light by equal magnitudes but in opposite directions.[2][4]

  • Dextrorotatory compounds rotate the plane of polarized light to the right (clockwise) and are designated with a "(+)" prefix.

  • Levorotatory compounds rotate the plane to the left (counter-clockwise) and are designated with a "(-)" prefix.

The direction and magnitude of this rotation are determined experimentally using a polarimeter. It is crucial to note that the R/S designation, which describes the absolute configuration of the stereocenter based on the Cahn-Ingold-Prelog priority rules, has no direct correlation with the (+) or (-) designation of optical rotation.[3][4] For methyl lactate, the (R) enantiomer is dextrorotatory, hence it is named this compound.[5] Its counterpart, Methyl (S)-lactate, is levorotatory and has a specific optical rotation of -8.3 degrees under similar conditions.[6]

Physicochemical and Optical Properties

This compound is a colorless to light yellow, clear liquid.[7][8] It is valued for its high purity and exceptional optical purity, often exceeding 99.0%.[7] Key quantitative data are summarized in the table below.

PropertyValue
Chemical Formula C₄H₈O₃
Molecular Weight 104.10 g/mol
CAS Number 17392-83-5
Density 1.09 g/mL at 25 °C
Boiling Point 144-145 °C
Refractive Index n20/D 1.413
Specific Optical Rotation ([α]) +8.4° to +10.5° (neat, 20-21°C)

(Data sourced from[8][9][10])

The Role of this compound in Asymmetric Synthesis

The stereochemical integrity of active pharmaceutical ingredients (APIs) is critical for their efficacy and safety. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the use of enantiomerically pure starting materials and intermediates is paramount in modern drug development.

This compound serves as a crucial chiral building block in the asymmetric synthesis of complex pharmaceutical compounds.[7][11] Its defined stereochemistry allows for the creation of molecules with specific spatial arrangements, ensuring the desired stereoisomer of the final API is produced.[7] Beyond pharmaceuticals, it is also used as an intermediate in the development of advanced agrochemicals.[11]

G Logical Relationship of Chirality and Optical Activity cluster_0 Molecular Structure cluster_1 Stereochemical Descriptor cluster_2 Physical Property A Chiral Center (C2 in Methyl Lactate) B Spatial Arrangement of Groups (Cahn-Ingold-Prelog Rules) A->B determines D Interaction with Plane-Polarized Light A->D C Absolute Configuration (R) or (S) B->C E Optical Rotation (+) Dextrorotatory or (-) Levorotatory C->E No Direct Correlation (Must be determined experimentally) D->E results in

Caption: Relationship between molecular chirality and optical activity.

Experimental Protocols

The measurement of optical rotation is performed using an instrument called a polarimeter.[2][3] The fundamental principle involves passing plane-polarized light through a sample and measuring the angle by which the plane of light is rotated.

Methodology:

  • Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm D-line) to stabilize. Calibrate the instrument to a zero reading using a blank sample cell filled with the solvent that will be used to dissolve the sample.

  • Sample Preparation: Prepare a solution of this compound of a known concentration (c), typically in g/mL. If measuring "neat" (without solvent), this step is omitted and the density is used for 'c'.

  • Measurement: Fill a polarimeter cell of a known path length (l), measured in decimeters (dm), with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter.

  • Data Acquisition: Rotate the analyzer until the light intensity is at a maximum or minimum (depending on the instrument design). Record the observed angle of rotation (α) in degrees.[2]

  • Calculation of Specific Rotation: The specific rotation [α] is a standardized physical constant for a chiral compound. It is calculated using Biot's Law:[2]

    [α] = α / (l * c)

    Where:

    • [α] is the specific rotation.

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL (or density for a neat liquid).

G Workflow for Polarimetry Experiment start Start prep_instrument 1. Prepare Polarimeter (Warm up light source) start->prep_instrument calibrate 2. Calibrate Instrument (Zero with solvent blank) prep_instrument->calibrate prep_sample 3. Prepare Sample (Dissolve in solvent to known 'c') calibrate->prep_sample fill_cell 4. Fill Polarimeter Cell (Path length 'l') prep_sample->fill_cell measure 5. Measure Observed Rotation (α) fill_cell->measure calculate 6. Calculate Specific Rotation [α] = α / (l * c) measure->calculate end End calculate->end

Caption: Experimental workflow for measuring optical rotation.

Enantiomerically pure this compound can be produced via the kinetic resolution of a racemic (±)-methyl lactate mixture using an esterase. The enzyme selectively hydrolyzes one enantiomer, leaving the other unreacted.

Example Protocol:

This protocol is a generalized example based on enzymatic hydrolysis methods.[8][12]

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a phosphate (B84403) buffer solution (e.g., 50 mmol/L, pH 7.5).

  • Substrate Addition: Add racemic (±)-methyl lactate to the buffer to a final concentration of 50 mmol/L.

  • Enzyme Addition: Introduce a purified esterase (e.g., esterase PHE14) that selectively hydrolyzes the (S)-enantiomer.[8]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a set period (e.g., 1 hour).[8] The enzyme will convert Methyl (S)-(-)-lactate to (S)-lactic acid.

  • Extraction: Upon completion, stop the reaction and extract the mixture with an equal volume of an organic solvent, such as ethyl acetate.[8] The unreacted this compound will preferentially move into the organic phase, while the lactate salt remains in the aqueous phase.

  • Purification and Analysis: Separate the organic phase. The solvent can be removed under reduced pressure to yield the enriched this compound. The optical purity (enantiomeric excess) of the product should be determined using a chiral gas chromatography (GC) method.[13]

G Enzymatic Resolution of (±)-Methyl Lactate cluster_input Inputs cluster_process Process cluster_output Outputs racemate Racemic (±)-Methyl Lactate (R and S enantiomers) hydrolysis Enzymatic Hydrolysis (Enzyme acts on S-enantiomer) racemate->hydrolysis enzyme Selective Esterase enzyme->hydrolysis r_lactate This compound (Unreacted) hydrolysis->r_lactate Separation/ Extraction s_acid (S)-Lactic Acid (Hydrolyzed) hydrolysis->s_acid Separation/ Extraction

Caption: Synthesis of this compound via enzymatic resolution.

References

Biodegradability of Methyl (R)-(+)-lactate: A Technical Guide for Green Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl (R)-(+)-lactate, a bio-derived solvent, is gaining significant traction as a sustainable alternative to conventional petrochemical solvents across various industries, including pharmaceuticals, agrochemicals, and electronics.[1][2] Its favorable safety profile, low toxicity, and high solvency power are key advantages.[1][] This technical guide provides an in-depth analysis of the biodegradability of this compound, offering quantitative data, detailed experimental protocols, and a review of its metabolic fate. The information presented herein underscores its classification as a "readily biodegradable" substance, aligning with the principles of green chemistry and supporting its adoption in environmentally conscious manufacturing processes.[1][4]

Quantitative Biodegradability Data

This compound is classified as readily biodegradable, indicating that it is expected to rapidly and completely break down in the environment.[1][5][4] While specific public data from standardized tests on the (R)-(+)-enantiomer is limited, the broader category of alkyl lactates, including methyl lactate (B86563), has been shown to be readily biodegradable.[5] One source indicates that methyl lactate surpasses 90% degradation in the OECD 301C test, a key indicator of ready biodegradability.[] The pass level for this test is 60% degradation within a 10-day window over a 28-day period.[6][7]

For the purpose of this guide, the following table summarizes the expected quantitative data for the ready biodegradability of this compound based on available information for alkyl lactates and general classifications.

Parameter Test Method Result Classification
Ready Biodegradability OECD 301C (Modified MITI Test)> 60% in 10-day windowReadily Biodegradable
Ready Biodegradability OECD 301F (Manometric Respirometry)> 60% ThOD in 10-day windowReadily Biodegradable
Aquatic Toxicity (Daphnia magna) EC50 (48h)749 mg/LLow Toxicity

ThOD: Theoretical Oxygen Demand

Experimental Protocol: OECD 301C (Modified MITI Test) for this compound

The following is a detailed methodology for assessing the ready biodegradability of this compound using the OECD 301C test. This protocol is synthesized from the official OECD guidelines.

Objective: To determine the ready biodegradability of this compound by measuring oxygen consumption in a closed respirometer.

Principle: A solution of this compound is inoculated with a mixed population of microorganisms in a mineral medium. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the biodegradation of the test substance.

Materials and Equipment:

  • Test Substance: this compound (purity >99%)

  • Reference Substance: Aniline or Sodium Benzoate (as a positive control)

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

  • Mineral Medium: Prepared as per OECD 301 guidelines.

  • Apparatus: Closed respirometer (e.g., BOD meter), temperature-controlled incubator (25 ± 1°C), pH meter, analytical balance.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in the mineral medium. The concentration should be such that the final test concentration is 100 mg/L.

    • Prepare a similar stock solution for the reference substance.

  • Inoculum Preparation:

    • Collect fresh activated sludge and wash it with mineral medium.

    • Homogenize the sludge and adjust the concentration to provide a final concentration of 30 mg/L suspended solids in the test vessels.

  • Test Setup:

    • Prepare the following in the respirometer flasks (in duplicate):

      • Test Flasks: Mineral medium, inoculum, and this compound solution.

      • Blank Flasks: Mineral medium and inoculum only (to measure endogenous respiration).

      • Reference Flasks: Mineral medium, inoculum, and reference substance solution.

  • Incubation:

    • Incubate the flasks in the dark at 25 ± 1°C for 28 days.

    • Continuously stir the contents of the flasks.

  • Data Collection:

    • Measure the oxygen consumption in each flask at regular intervals (e.g., daily for the first week, then every 2-3 days).

  • Calculation of Biodegradation:

    • Calculate the percentage of biodegradation (%D) using the following formula: %D = [(BODt - BODb) / ThOD] x 100 Where:

      • BODt = Biochemical Oxygen Demand of the test substance (mg O2/L)

      • BODb = Biochemical Oxygen Demand of the blank (mg O2/L)

      • ThOD = Theoretical Oxygen Demand of the test substance (mg O2/mg)

  • Validity Criteria:

    • The biodegradation of the reference substance should reach the pass level (60%) within 14 days.

    • The oxygen consumption in the blank at the end of the test should not be excessive.

Biodegradation Pathway of this compound

The biodegradation of this compound is initiated by the hydrolysis of the ester bond, yielding lactic acid and methanol (B129727). Both of these products are readily metabolized by a wide range of microorganisms.

Step 1: Hydrolysis

The initial step is the enzymatic hydrolysis of this compound by esterases, which are ubiquitous in microorganisms. This reaction breaks the ester linkage, releasing (R)-(+)-lactic acid and methanol.

Step 2: Metabolism of (R)-(+)-Lactic Acid

(R)-(+)-Lactic acid is a common metabolite in microbial systems. It is typically converted to pyruvate (B1213749) by the enzyme lactate dehydrogenase.[8] Pyruvate is a central intermediate in cellular metabolism and can enter the Citric Acid Cycle (Krebs Cycle) for complete oxidation to carbon dioxide and water, generating energy (ATP) for the cell.

Step 3: Metabolism of Methanol

Methanol is utilized by methylotrophic microorganisms. The metabolic pathway involves a series of oxidation steps:

  • Methanol to Formaldehyde (B43269): Catalyzed by methanol dehydrogenase.

  • Formaldehyde to Formate (B1220265): Catalyzed by formaldehyde dehydrogenase.

  • Formate to Carbon Dioxide: Catalyzed by formate dehydrogenase.[9]

The resulting carbon dioxide can be assimilated by the cell or released.

Visualizations

Experimental Workflow for OECD 301C Test

OECD_301C_Workflow cluster_prep Preparation Phase cluster_setup Test Setup Phase cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_solutions Prepare Mineral Medium, Test Substance & Reference Solutions setup_test Test Flasks: Medium + Inoculum + Methyl Lactate prep_solutions->setup_test setup_ref Reference Flasks: Medium + Inoculum + Aniline prep_solutions->setup_ref prep_inoculum Prepare Activated Sludge Inoculum prep_inoculum->setup_test setup_blank Blank Flasks: Medium + Inoculum prep_inoculum->setup_blank prep_inoculum->setup_ref incubate Incubate at 25°C for 28 days in the dark setup_test->incubate setup_blank->incubate setup_ref->incubate measure_o2 Measure O2 Consumption Periodically incubate->measure_o2 calculate Calculate % Biodegradation measure_o2->calculate validate Validate against Pass Criteria (>60% in 10-day window) calculate->validate

Caption: Experimental workflow for the OECD 301C test.

Biodegradation Pathway of this compound

Biodegradation_Pathway cluster_hydrolysis Step 1: Hydrolysis cluster_lactic_acid_metabolism Step 2: Lactic Acid Metabolism cluster_methanol_metabolism Step 3: Methanol Metabolism ML This compound LA (R)-(+)-Lactic Acid ML->LA Esterase MeOH Methanol ML->MeOH Esterase Pyruvate Pyruvate LA->Pyruvate Lactate Dehydrogenase Formaldehyde Formaldehyde MeOH->Formaldehyde Methanol Dehydrogenase CAC Citric Acid Cycle (TCA Cycle) Pyruvate->CAC CO2_H2O CO2 + H2O CAC->CO2_H2O Formate Formate Formaldehyde->Formate Formaldehyde Dehydrogenase CO2 CO2 Formate->CO2 Formate Dehydrogenase

Caption: Microbial degradation pathway of methyl lactate.

Conclusion

This compound demonstrates a favorable environmental profile, characterized by its ready biodegradability. The initial hydrolysis to lactic acid and methanol, followed by their entry into common microbial metabolic pathways, ensures its complete breakdown in the environment. This inherent biodegradability, coupled with its low toxicity and high performance as a solvent, positions this compound as a premier choice for industries seeking to integrate sustainable and green chemistry principles into their processes. Its adoption can contribute to reducing the environmental impact of manufacturing and aligning with global sustainability goals.

References

A Technical Guide to Methyl (R)-(+)-lactate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl (R)-(+)-lactate, a simple chiral ester derived from the methylation of (R)-lactic acid, is a pivotal molecule in modern chemical and pharmaceutical research.[1][2] With the chemical formula C4H8O3, this colorless liquid is recognized not only for its role as a versatile chiral building block in asymmetric synthesis but also for its favorable environmental profile.[3] It is considered a green solvent due to its biodegradability, water miscibility, and low toxicity.[2][4] This guide provides an in-depth overview of its molecular structure, physicochemical properties, key applications, and detailed experimental protocols for its synthesis and analysis, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is the methyl ester of (R)-lactic acid.[5] The "(R)" designation denotes the stereochemical configuration at the chiral center (the carbon atom bonded to the hydroxyl group), and the "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.

cluster_0 This compound C1 C O1 O C2 C* H_alpha H C2->H_alpha OH_O O C2->OH_O C4_ester C C2->C4_ester OH_H H OH_O->OH_H C3 C C3->C2 H1_C3 H H2_C3 H H3_C3 H O_double O C4_ester->O_double O_single O C4_ester->O_single dummy1 dummy1 C4_ester->dummy1 C_methyl C O_single->C_methyl H1_methyl H H2_methyl H H3_methyl H dummy1->O_double start This compound pharma Asymmetric Synthesis (Chiral Building Block) start->pharma polymer Polymer Chemistry start->polymer solvent Green Chemistry start->solvent api APIs (e.g., Neomethymycin) pharma->api pla Polylactic Acid (PLA) polymer->pla green_solvent Biodegradable Solvent solvent->green_solvent A 1. Dissolve Methyl Pyruvate in anhydrous THF C 3. Add Catalyst to Methyl Pyruvate Solution A->C B 2. Prepare Chiral Rhodium Catalyst Solution in THF B->C D 4. Pressurize with H₂ Gas (10-20 psig) C->D E 5. Stir for 8 hours at 25°C D->E F 6. Analyze Product by Chiral GC E->F

References

A Comprehensive Spectroscopic Guide to Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl (R)-(+)-lactate, a versatile chiral building block with significant applications in the synthesis of pharmaceuticals and other fine chemicals. This document presents a comprehensive overview of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, detailed experimental protocols for data acquisition, and a structural correlation diagram to aid in spectral interpretation.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This information is crucial for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
~4.30Quartet (q)~6.91HH-2
~3.75Singlet (s)-3H-OCH₃
~2.50-3.50Broad Singlet (br s)-1H-OH
~1.40Doublet (d)~6.93HH-3

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon Assignment
~175.5C-1 (C=O)
~66.7C-2 (CH-OH)
~51.8-OCH₃
~20.4C-3 (CH₃)

Table 3: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3450Strong, BroadO-H stretch (hydroxyl)
~2990, 2950MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1450MediumC-H bend (methyl)
~1270, 1130StrongC-O stretch (ester and alcohol)

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and IR spectra of this compound are provided below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample of liquid this compound and acquiring both ¹H and ¹³C NMR spectra.

2.1.1. Sample Preparation

  • Sample Quantity: For ¹H NMR, use approximately 5-20 mg of this compound. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds like this compound.

  • Dissolution: Accurately weigh the sample and dissolve it in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is between 4 and 5 cm.

  • Filtration (Optional): If any solid impurities are present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added to the solvent.

2.1.2. Data Acquisition

  • Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • A standard single-pulse experiment is typically used.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (usually 8-16 scans are sufficient).

  • ¹³C NMR Acquisition:

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required.

    • Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied to obtain the final spectrum.

2.2. Infrared (IR) Spectroscopy

This protocol describes the procedure for obtaining an IR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for liquid samples.

2.2.1. Sample Preparation

  • ATR Crystal Cleaning: Ensure the surface of the ATR crystal (e.g., diamond or zinc selenide) is clean. Wipe it with a soft tissue dampened with a volatile solvent like isopropanol (B130326) or ethanol (B145695) and allow it to dry completely.

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

2.2.2. Data Acquisition

  • Background Spectrum: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal must be collected. This will be automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Spectrum:

    • Position the sample on the ATR crystal.

    • If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a soft tissue and cleaning with an appropriate solvent.

Visualization of Structural-Spectroscopic Correlations

The following diagram illustrates the relationship between the chemical structure of this compound and its characteristic NMR signals, providing a visual aid for spectral assignment.

Caption: Correlation of this compound structure with its ¹H and ¹³C NMR signals.

Navigating the Solubility Landscape of Methyl (R)-(+)-lactate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl (R)-(+)-lactate, a chiral ester of lactic acid, is increasingly recognized as a green and versatile solvent with applications spanning the pharmaceutical, cosmetic, and polymer industries. Its favorable properties, including biodegradability and a high boiling point, make it an attractive alternative to conventional organic solvents. A thorough understanding of its solubility characteristics is paramount for its effective application in various chemical processes, including reaction chemistry, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, supported by quantitative data and detailed experimental methodologies.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its application. While broadly described as miscible with many common organic solvents, precise quantitative data is essential for process design and optimization.

This compound exhibits complete miscibility with a variety of polar organic solvents. Vapor-liquid equilibrium studies of binary mixtures containing methyl lactate (B86563) and linear alcohols such as methanol, ethanol, 1-propanol, and 1-butanol (B46404) have been conducted over the entire composition range.[1] These studies indicate that this compound and these short-chain alcohols are miscible in all proportions under the tested conditions.

For other solvent classes, qualitative information is more readily available. It is generally reported to be soluble in acetone (B3395972) and other ketones, as well as ethyl acetate (B1210297) and other esters.[2] However, its solubility in non-polar solvents like hexane (B92381) and toluene (B28343) is expected to be limited due to the polar nature of the lactate ester.

Table 1: Solubility of this compound in Various Organic Solvents

Solvent ClassSolventTemperature (°C)Pressure (kPa)Solubility (Mole Fraction of this compound)Reference
AlcoholsMethanol50.0 - 64.7101.325Miscible in all proportions[1]
Ethanol50.0 - 78.3101.325Miscible in all proportions[1]
1-Propanol50.0 - 97.2101.325Miscible in all proportions[1]
1-Butanol50.0 - 117.7101.325Miscible in all proportions[1]
KetonesAcetoneAmbientAtmosphericReported as soluble/miscible[2]
EstersEthyl AcetateAmbientAtmosphericReported as soluble[3]
HydrocarbonsHexaneAmbientAtmosphericExpected to have low solubility
TolueneAmbientAtmosphericExpected to have low solubility

Note: "Miscible in all proportions" indicates that the two liquids can be mixed in any ratio to form a single homogeneous phase.

Experimental Protocols

Accurate determination of solubility is fundamental to understanding the behavior of this compound in different solvent systems. The following are detailed methodologies for key experiments related to solubility determination.

Vapor-Liquid Equilibrium (VLE) Determination for Miscible Systems

This method is suitable for determining the phase behavior of completely miscible liquid pairs, such as this compound and short-chain alcohols.

Apparatus: A dynamic still, such as a Fischer-Labodest ebulliometer, equipped with a heating mantle, a magnetic stirrer, a temperature sensor (e.g., a platinum resistance thermometer), and a pressure control system.

Procedure:

  • Preparation: Prepare binary mixtures of this compound and the desired solvent of known composition by weight.

  • Charging the Still: Introduce a known volume of the prepared mixture into the ebulliometer.

  • Equilibration: Heat the mixture to its boiling point while maintaining a constant pressure (isobaric method) or constant temperature (isothermal method). The system is considered to be at equilibrium when the temperature and pressure remain constant.

  • Sampling: Once equilibrium is reached, carefully collect samples of the liquid and condensed vapor phases.

  • Analysis: Determine the composition of the liquid and vapor samples using a suitable analytical technique, such as gas chromatography (GC) or refractive index measurement.

  • Data Correlation: Correlate the experimental data using a thermodynamic model, such as the Wilson equation, to describe the vapor-liquid equilibrium of the binary system.[1]

  • Thermodynamic Consistency Check: Verify the thermodynamic consistency of the experimental data using methods like the van Ness test.[1]

Determination of Mutual Solubility for Partially Miscible Systems

For solvent systems where this compound is not completely miscible (e.g., with non-polar solvents), the mutual solubility can be determined by constructing a solubility curve.

Apparatus: A series of sealed containers (e.g., glass ampoules or vials), a thermostatically controlled water or oil bath, a magnetic stirrer, and an analytical instrument for composition analysis (e.g., GC or HPLC).

Procedure:

  • Sample Preparation: Prepare a series of mixtures of this compound and the solvent with varying compositions in the sealed containers.

  • Equilibration: Place the containers in the thermostatic bath and stir the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature of the bath should be precisely controlled.

  • Phase Separation: After equilibration, stop the stirring and allow the two liquid phases to separate completely.

  • Sampling: Carefully extract a sample from each of the two liquid layers using a syringe.

  • Composition Analysis: Determine the concentration of this compound in each phase using a calibrated analytical method.

  • Solubility Curve Construction: Plot the mole fraction of this compound in each phase as a function of temperature. The resulting curves represent the mutual solubility of the two liquids at different temperatures.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining vapor-liquid equilibrium and mutual solubility.

VLE_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep Prepare Binary Mixtures of Known Composition charge Charge Ebulliometer prep->charge equilibrate Heat to Boiling and Equilibrate charge->equilibrate sample Collect Liquid and Vapor Samples equilibrate->sample analyze Determine Composition (e.g., GC) sample->analyze correlate Correlate Data (e.g., Wilson Eq.) analyze->correlate check Check Thermodynamic Consistency correlate->check result Vapor-Liquid Equilibrium Data check->result

Caption: Workflow for Vapor-Liquid Equilibrium Determination.

Mutual_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep Prepare Mixtures of Varying Compositions equilibrate Equilibrate in Thermostatic Bath prep->equilibrate separate Allow Phases to Separate equilibrate->separate sample Sample Each Liquid Phase separate->sample analyze Determine Composition (e.g., GC/HPLC) sample->analyze plot Plot Solubility vs. Temperature analyze->plot result Mutual Solubility Curve plot->result

Caption: Workflow for Mutual Solubility Determination.

References

Thermochemical data for Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermochemical Properties of Methyl (R)-(+)-lactate

Introduction

This compound (CAS 17392-83-5) is a chiral ester of lactic acid, a key intermediate in various chemical and pharmaceutical syntheses.[1] Its stereochemical purity makes it a valuable building block for the asymmetric synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] Furthermore, it serves as a monomer for the production of biodegradable polymers like polylactic acid (PLA) and is explored as a green solvent.[2] A thorough understanding of its thermochemical properties is crucial for process design, safety, and optimization in its various applications. This guide provides a comprehensive overview of the available thermochemical data, the experimental protocols for their determination, and visualizations of relevant workflows and applications.

Thermochemical Data

The thermochemical properties of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: Enthalpy and Gibbs Free Energy of Formation

PropertyValue (kJ/mol)MethodReference
Standard Molar Enthalpy of Formation (liquid)-603.2 ± 1.1Combustion Calorimetry[1](--INVALID-LINK--)
Standard Molar Enthalpy of Vaporization (298.15 K)53.5 ± 0.4Transpiration Method[1](--INVALID-LINK--)
Standard Molar Enthalpy of Formation (gas)-549.7 ± 1.2Derived from liquid and vaporization enthalpies[1](--INVALID-LINK--)
Standard Gibbs Free Energy of Formation (gas)Not Reported--

Table 2: Other Physical and Thermochemical Properties

PropertyValue
Molecular FormulaC4H8O3
Molecular Weight104.10 g/mol
Boiling Point144-145 °C
Density1.09 g/mL at 25 °C
Ideal Gas Heat Capacity (Cp,gas)Data not available in the provided search results.
Standard Entropy (S°)Data not available in the provided search results.

Experimental Protocols

The determination of the thermochemical data presented above relies on precise experimental techniques. The following sections detail the methodologies for combustion calorimetry and the transpiration method.

High-Precision Combustion Calorimetry

This method is used to determine the standard molar enthalpy of formation of liquid this compound.

Principle: The energy of combustion of a known mass of the substance is measured in a bomb calorimeter. From this, the standard enthalpy of combustion is calculated, which is then used to derive the standard enthalpy of formation using Hess's law.

Detailed Protocol:

  • Sample Preparation: A sample of high-purity this compound is weighed accurately into a crucible. The purity of the sample is typically verified by gas chromatography.

  • Bomb Preparation: The crucible is placed in a stainless steel bomb. A known length of fuse wire is attached to the electrodes, with the wire in contact with the sample. The bomb is then sealed and pressurized with pure oxygen to approximately 3 MPa.

  • Calorimeter Assembly: The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is assembled with a stirrer and a temperature measuring device (e.g., a platinum resistance thermometer).

  • Temperature Equilibration: The stirrer is started, and the system is allowed to reach thermal equilibrium. The initial temperature is recorded over a period of time to establish a baseline.

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The energy equivalent of the calorimeter is determined separately by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculations: The standard enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and the mass of the sample. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

  • Enthalpy of Formation Calculation: The standard molar enthalpy of formation is calculated from the standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Transpiration Method

This method is employed to measure the vapor pressure of this compound at different temperatures, which is then used to determine the standard molar enthalpy of vaporization.

Principle: A stream of an inert carrier gas is passed over the liquid sample at a constant temperature and flow rate, slow enough to ensure saturation of the gas with the vapor of the substance. The amount of vapor transported is determined, and from this, the vapor pressure is calculated.

Detailed Protocol:

  • Apparatus Setup: A thermostatically controlled chamber houses a saturator containing the liquid this compound. An inert carrier gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled flow rate.

  • Sample Loading: The saturator is filled with a sufficient amount of the purified liquid sample.

  • Equilibrium and Saturation: The system is allowed to reach thermal equilibrium at the desired temperature. The carrier gas flow is initiated at a rate that ensures equilibrium between the liquid and vapor phases, meaning the gas becomes saturated with the sample's vapor.

  • Vapor Collection: The vapor-laden gas stream exits the saturator and passes through a condenser or a trap where the vapor is collected. The total volume of the carrier gas that has passed through the system is measured.

  • Quantification: The mass of the condensed vapor is determined gravimetrically.

  • Vapor Pressure Calculation: The partial pressure of the substance in the saturated gas stream (which is equal to its vapor pressure at that temperature) is calculated using the ideal gas law, based on the mass of the transported substance, the total volume of the gas, and the temperature.

  • Temperature Dependence: The experiment is repeated at several different temperatures to obtain a series of vapor pressure-temperature data points.

  • Enthalpy of Vaporization Calculation: The standard molar enthalpy of vaporization is determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.

Visualizations

Experimental Workflow for Thermochemical Data Determination

The following diagram illustrates the workflow for the experimental determination of the thermochemical properties of this compound.

experimental_workflow cluster_purification Sample Preparation cluster_combustion Combustion Calorimetry cluster_transpiration Transpiration Method cluster_gas_phase Gas Phase Data Derivation Purification Purification of This compound (e.g., fractional distillation) Purity_Check Purity Analysis (Gas Chromatography) Purification->Purity_Check Comb_Cal Combustion in Bomb Calorimeter Purity_Check->Comb_Cal Vapor_Pressure Vapor Pressure Measurement at various temperatures Purity_Check->Vapor_Pressure Delta_H_comb Calculate Enthalpy of Combustion (ΔHc°) Comb_Cal->Delta_H_comb Delta_H_form_liq Calculate Enthalpy of Formation (liquid) (ΔHf°(l)) Delta_H_comb->Delta_H_form_liq Delta_H_form_gas Calculate Enthalpy of Formation (gas) (ΔHf°(g)) Delta_H_form_liq->Delta_H_form_gas Delta_H_vap Calculate Enthalpy of Vaporization (ΔHvap°) Vapor_Pressure->Delta_H_vap Delta_H_vap->Delta_H_form_gas applications cluster_pharma Pharmaceutical Industry cluster_materials Materials Science MethylLactate This compound ChiralBuildingBlock Chiral Building Block MethylLactate->ChiralBuildingBlock Monomer Monomer MethylLactate->Monomer GreenSolvent Green Solvent MethylLactate->GreenSolvent APIs Active Pharmaceutical Ingredients (APIs) ChiralBuildingBlock->APIs PLA Polylactic Acid (PLA) Monomer->PLA

References

The Genesis of Lactic Acid Esters: A Technical Chronicle of Discovery and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the discovery, history, and evolving applications of lactic acid esters. This whitepaper provides in-depth technical information, including historical context, key scientific milestones, detailed experimental protocols, and an exploration of their emerging role in cellular signaling.

Introduction: From Sour Milk to Cellular Signals

The journey of lactic acid and its esters is a compelling narrative that spans centuries, from its humble discovery in sour milk to its contemporary role in sophisticated biochemical signaling pathways. Initially identified as a simple organic acid, lactic acid has given rise to a versatile class of compounds—lactic acid esters—with wide-ranging applications in the chemical, pharmaceutical, and food industries. This technical guide delves into the historical milestones of their discovery, the evolution of their synthesis, their physicochemical properties, and their burgeoning significance in biomedical research.

The Foundational Discovery of Lactic Acid

The story of lactic acid esters begins with the isolation of their parent molecule, lactic acid. The key historical developments are summarized below:

  • 1780: Swedish chemist Carl Wilhelm Scheele first isolated lactic acid from sour milk, initially naming it "Mjölksyra" (milk acid).[1][2]

  • 1808: Jöns Jacob Berzelius, another prominent Swedish chemist, discovered that lactic acid is also produced in muscles during physical exertion.[3]

  • 1856: Louis Pasteur made a groundbreaking discovery by identifying the role of the microorganism Lactobacillus in the fermentation process that produces lactic acid.[3] This laid the groundwork for the industrial production of lactic acid.

  • 1873: The chemical structure of lactic acid was definitively established by the German chemist Johannes Wislicenus.[3]

  • 1895: The German pharmaceutical company Boehringer Ingelheim commenced the first commercial-scale production of lactic acid, leveraging the fermentation process discovered by Pasteur.[3]

The Emergence of Lactic Acid Esters: A Historical Perspective

Following the isolation and characterization of lactic acid, the synthesis of its esters became a natural progression for organic chemists. The primary method for their preparation has historically been the Fischer esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst.

While the exact date for the first synthesis of each lactic acid ester is not always well-documented, the development of these compounds is closely tied to the advancements in organic synthesis in the late 19th and early 20th centuries. Ethyl lactate (B86563), for instance, has been used as a solvent and flavoring agent for over a century. The synthesis of other common alkyl lactates, such as methyl, propyl, and butyl lactate, followed as the corresponding alcohols became readily available. These esters found applications as solvents, plasticizers, and in the fragrance industry.[4]

Physicochemical Properties of Lactic Acid Esters

The utility of lactic acid esters is largely dictated by their physical and chemical properties. A summary of key properties for common alkyl lactates is presented in the table below.

PropertyMethyl LactateEthyl LactatePropyl LactateButyl LactateAmyl Lactate
Molecular Formula C₄H₈O₃C₅H₁₀O₃C₆H₁₂O₃C₇H₁₄O₃C₈H₁₆O₃
Molecular Weight ( g/mol ) 104.10118.13132.16146.18160.21
Boiling Point (°C) 144-145154170187199
Melting Point (°C) -66-26---22
Density (g/cm³ at 20°C) 1.091.030.9880.9840.9676
Solubility in Water MiscibleMiscibleSolubleSlightly SolubleSlightly Soluble

Data compiled from various sources.[5][6][7][8][9][10][11][12][13]

Experimental Protocols: Synthesis of Ethyl Lactate via Fischer Esterification

The following is a representative protocol for the synthesis of ethyl lactate, a common and versatile lactic acid ester.

Objective: To synthesize ethyl lactate from lactic acid and ethanol (B145695) using an acid catalyst.

Materials:

  • Lactic acid (85% aqueous solution)

  • Ethanol (absolute)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (5% aqueous solution)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1 mole of lactic acid with 3 moles of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.05 moles) to the mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-3 hours.

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the excess ethanol and diethyl ether (if used for extraction) by simple distillation.

  • Purify the resulting crude ethyl lactate by fractional distillation.

Safety Precautions: Concentrated sulfuric acid is highly corrosive. Ethanol and diethyl ether are flammable. All procedures should be carried out in a well-ventilated fume hood.

Lactic Acid Esters in Cellular Signaling: The Discovery of Histone Lactoylation

A recent and exciting area of research has unveiled a role for lactate, and by extension, the lactoyl group present in lactic acid esters, in epigenetic regulation. The discovery of histone lactoylation has opened new avenues for understanding the interplay between metabolism and gene expression.

Signaling Pathway Overview: Histone lactoylation is a post-translational modification where a lactoyl group is added to a lysine (B10760008) residue on a histone protein. This modification is directly linked to the intracellular concentration of lactate. Increased glycolysis, a metabolic pathway that produces lactate, leads to higher levels of histone lactoylation. This epigenetic mark can then influence gene transcription, impacting various cellular processes, including inflammation, cancer progression, and immune responses.

Histone_Lactoylation_Pathway cluster_glycolysis Glycolysis cluster_nucleus Nucleus Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Lactate Lactate Pyruvate->Lactate LDHA Histone Histone Lactate->Histone Increased intracellular concentration Lactoylated_Histone Lactoylated Histone Histone->Lactoylated_Histone Lactoyl-CoA (?) Gene_Expression Gene Expression Lactoylated_Histone->Gene_Expression Modulation

Histone Lactoylation Signaling Pathway

Lactic Acid Esters in Drug Development and Delivery

Lactic acid and its derivatives have long been utilized in the pharmaceutical industry. Lactic acid itself is used to form water-soluble salts of active pharmaceutical ingredients.[3] More recently, polymers of lactic acid, such as poly(lactic-co-glycolic acid) (PLGA), have become central to the development of controlled-release drug delivery systems.

Simple lactic acid esters, such as ethyl lactate and butyl lactate, are also employed as excipients in pharmaceutical formulations. Their favorable safety profile and solvent properties make them suitable for use in topical preparations and as components of drug delivery vehicles.[14] The historical use of these esters as pharmaceutical-grade solvents has paved the way for their inclusion in a variety of modern drug products.

Conclusion

The journey from Scheele's isolation of lactic acid to the contemporary understanding of histone lactoylation underscores the enduring importance of this simple organic acid and its ester derivatives. For researchers and drug development professionals, a thorough understanding of the history, synthesis, and properties of lactic acid esters is crucial for leveraging their potential in novel applications, from green solvents to innovative therapeutics that target metabolic signaling pathways. The continued exploration of these versatile compounds promises to yield further exciting discoveries in the years to come.

References

Methodological & Application

Methyl (R)-(+)-lactate: A Versatile Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl (R)-(+)-lactate, a readily available and optically pure ester derived from naturally occurring (R)-lactic acid, has emerged as a cornerstone in the field of asymmetric synthesis. Its utility as a chiral building block is rooted in its possession of a stereogenic center with a defined (R)-configuration, making it an invaluable starting material for the synthesis of complex enantiomerically pure molecules. This application note provides a comprehensive overview of the applications of this compound in the synthesis of natural products and other chiral compounds, complete with detailed experimental protocols and quantitative data to guide researchers, scientists, and drug development professionals.

The inherent chirality of this compound allows for the transfer of its stereochemical information to new molecules, a fundamental concept in chiral pool synthesis. The presence of two reactive functional groups, a secondary alcohol and an ester, provides multiple avenues for synthetic transformations, enabling the construction of a wide array of chiral intermediates.

Applications in the Total Synthesis of Natural Products

The strategic incorporation of this compound has been pivotal in the total synthesis of several complex natural products. Its defined stereochemistry is often used to establish key chiral centers in the target molecule, significantly simplifying the synthetic route and ensuring high enantiomeric purity of the final product.

Total Synthesis of Separacenes A and B

Separacenes A and B are marine natural products that have been synthesized stereoselectively using this compound as a chiral pool starting material.[1] The synthesis leverages the (R)-stereocenter of this compound to establish the C2 stereochemistry in a key fragment of the natural products.

Experimental Workflow for the Synthesis of a Key Aldehyde Intermediate from this compound:

workflow MRL This compound TBS_ether TBS Ether Intermediate MRL->TBS_ether TBSCl, Imidazole (B134444), DCM DIBAL_H Aldehyde Intermediate TBS_ether->DIBAL_H DIBAL-H, DCM, -78 °C

Caption: Synthesis of a key aldehyde intermediate from this compound.

Quantitative Data for the Synthesis of the Aldehyde Intermediate:

StepReactantsProductYield (%)
1. Protection of the hydroxyl groupThis compound, TBSCl, Imidazole, DCMTBS Ether Intermediate95
2. Reduction of the ester to an aldehydeTBS Ether Intermediate, DIBAL-H, DCM, -78 °CAldehyde Intermediate89

Detailed Experimental Protocol: Synthesis of the TBS Ether Intermediate

To a solution of this compound (1.0 eq) and imidazole (2.5 eq) in dry dichloromethane (B109758) (DCM, 0.5 M) at 0 °C under an argon atmosphere, tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the TBS ether intermediate.

Detailed Experimental Protocol: Synthesis of the Aldehyde Intermediate

To a solution of the TBS ether intermediate (1.0 eq) in dry DCM (0.2 M) at -78 °C under an argon atmosphere, diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M solution in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour. The reaction is then quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is warmed to room temperature and stirred vigorously until two clear layers are formed. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude aldehyde intermediate, which is often used in the next step without further purification.

Asymmetric Total Synthesis of PM-Toxin A

The corn host-specific pathotoxin, PM-toxin A, has been synthesized asymmetrically starting from D-lactate, which is chemically equivalent to the enantiomer of L-lactate and can be sourced from this compound.[2] This synthesis highlights the utility of lactate (B86563) derivatives in constructing complex polyketide chains with multiple stereocenters.

Logical Relationship in the Synthesis of a Chiral Fragment for PM-Toxin A:

logical_relation start This compound (Source of Chirality) intermediate Protected Chiral Aldehyde start->intermediate Series of Protecting Group Manipulations and Functional Group Transformations fragment Key Polyketide Fragment (Multiple Stereocenters) intermediate->fragment Chain Elongation (e.g., Aldol Addition, Wittig Reaction)

References

Application Notes and Protocols: Stereoselective Total Synthesis Utilizing Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the strategic application of Methyl (R)-(+)-lactate as a versatile chiral building block in the stereoselective total synthesis of complex natural products. The protocols outlined below are derived from peer-reviewed literature and offer comprehensive, step-by-step methodologies for key transformations, accompanied by quantitative data to facilitate reproducibility and adaptation in various research and development settings.

Introduction

This compound is a readily available and inexpensive chiral precursor that serves as an invaluable starting material in asymmetric synthesis. Its inherent stereocenter provides a reliable foundation for the construction of more complex chiral molecules, significantly simplifying synthetic routes and enhancing overall efficiency. This document highlights its utility in the total synthesis of several biologically active natural products, including the potent antitumor agent (-)-laulimalide, the phytotoxin PM-toxin A, the marine natural products separacene A and B, and the macrolide (+)-cladospolide C.

The following sections detail the synthetic strategies and experimental protocols for the total synthesis of these target molecules, emphasizing the key steps where this compound is employed to control stereochemistry.

General Workflow for Utilizing this compound

The general strategy for incorporating this compound into a synthetic route involves a series of transformations to elaborate the initial chiral center. A typical workflow is depicted below:

G cluster_0 Initial Transformations cluster_1 Chain Elaboration & Stereocenter Installation cluster_2 Final Assembly & Deprotection This compound This compound Protection of Hydroxyl Group Protection of Hydroxyl Group This compound->Protection of Hydroxyl Group Reduction of Ester Reduction of Ester Protection of Hydroxyl Group->Reduction of Ester Functional Group Interconversion Functional Group Interconversion Reduction of Ester->Functional Group Interconversion Coupling Reactions Coupling Reactions Functional Group Interconversion->Coupling Reactions Stereoselective Reactions Stereoselective Reactions Coupling Reactions->Stereoselective Reactions Intermediate Fragment Intermediate Fragment Stereoselective Reactions->Intermediate Fragment Fragment Coupling Fragment Coupling Intermediate Fragment->Fragment Coupling Macrocyclization Macrocyclization Fragment Coupling->Macrocyclization Deprotection Deprotection Macrocyclization->Deprotection Target Molecule Target Molecule Deprotection->Target Molecule G This compound This compound Chiral Aldehyde Chiral Aldehyde This compound->Chiral Aldehyde Fragment A Fragment A Chiral Aldehyde->Fragment A Coupling Coupling Fragment A->Coupling Fragment B Fragment B Fragment B->Coupling Macrocyclization Macrocyclization Coupling->Macrocyclization (-)-Laulimalide (-)-Laulimalide Macrocyclization->(-)-Laulimalide G D-Lactic Acid D-Lactic Acid Chiral Building Block Chiral Building Block D-Lactic Acid->Chiral Building Block Chain Elongation Chain Elongation Chiral Building Block->Chain Elongation Key Intermediate Key Intermediate Chain Elongation->Key Intermediate Further Transformations Further Transformations Key Intermediate->Further Transformations PM-Toxin A PM-Toxin A Further Transformations->PM-Toxin A G This compound This compound Fragment 1 Fragment 1 This compound->Fragment 1 Coupling Coupling Fragment 1->Coupling Fragment 2 Fragment 2 Fragment 2->Coupling Key Reactions Key Reactions Coupling->Key Reactions Separacenes A & B Separacenes A & B Key Reactions->Separacenes A & B G Chiral Precursor Chiral Precursor Fragment X Fragment X Chiral Precursor->Fragment X Cross-Metathesis 1 Cross-Metathesis 1 Fragment X->Cross-Metathesis 1 Fragment Y Fragment Y Fragment Y->Cross-Metathesis 1 Fragment Z Fragment Z Cross-Metathesis 2 Cross-Metathesis 2 Fragment Z->Cross-Metathesis 2 Cross-Metathesis 1->Cross-Metathesis 2 Seco-acid Seco-acid Cross-Metathesis 2->Seco-acid Yamaguchi Esterification Yamaguchi Esterification Seco-acid->Yamaguchi Esterification (+)-Cladospolide C (+)-Cladospolide C Yamaguchi Esterification->(+)-Cladospolide C

Application Notes and Protocols for the Polymerization of Methyl (R)-(+)-Lactate to Poly(L-lactic acid) (PLLA)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the synthesis of high-molecular-weight Poly(L-lactic acid) (PLLA) starting from Methyl (R)-(+)-lactate. The primary and most effective pathway involves a two-step process: first, the synthesis of the cyclic intermediate, (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione (L-lactide), from this compound, followed by the ring-opening polymerization (ROP) of the purified L-lactide to yield PLLA. This document outlines the experimental procedures, necessary reagents and catalysts, and data presentation for researchers, scientists, and drug development professionals.

Introduction

Poly(lactic acid) (PLA) is a biodegradable and biocompatible thermoplastic polyester (B1180765) with a wide range of applications in the biomedical field, including drug delivery systems, tissue engineering scaffolds, and medical implants. The stereochemistry of the polymer is crucial in determining its physical and degradation properties. Poly(L-lactic acid) (PLLA), derived from the L-enantiomer of lactic acid, is a semi-crystalline material with a high melting point and slower degradation rate compared to its amorphous counterpart, poly(D,L-lactic acid) (PDLLA).

The synthesis of high-molecular-weight PLLA is most effectively achieved through the ring-opening polymerization of L-lactide, the cyclic dimer of L-lactic acid.[1] While direct polycondensation of lactic acid is an alternative, it often yields lower molecular weight polymers due to challenges in removing water from the highly viscous reaction mixture.[2][3] This protocol details the conversion of this compound to L-lactide and its subsequent polymerization to PLLA.

Overall Synthesis Pathway

The conversion of this compound to PLLA is a two-stage process. The first stage involves the formation of a low-molecular-weight PLLA prepolymer through the transesterification of this compound, followed by a catalytic "back-biting" reaction (depolymerization) to yield the cyclic L-lactide. The second stage is the ring-opening polymerization of the purified L-lactide to produce high-molecular-weight PLLA.

G cluster_0 Stage 1: L-Lactide Synthesis cluster_1 Stage 2: Ring-Opening Polymerization This compound This compound PLLA Oligomers PLLA Oligomers This compound->PLLA Oligomers Oligomerization (e.g., Sn(Oct)2, heat) L-Lactide L-Lactide PLLA Oligomers->L-Lactide Depolymerization (heat, vacuum) Purified L-Lactide Purified L-Lactide L-Lactide->Purified L-Lactide Purification (Recrystallization) High MW PLLA High MW PLLA Purified L-Lactide->High MW PLLA ROP (e.g., Sn(Oct)2, heat)

Figure 1: Overall workflow for the synthesis of PLLA from this compound.

Experimental Protocols

Stage 1: Synthesis of L-Lactide from this compound

This procedure involves two steps: oligomerization of this compound to form a prepolymer, followed by depolymerization to yield L-lactide.

Materials:

  • This compound

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂) or another suitable catalyst (e.g., TiO₂/SiO₂)[4][5]

  • Toluene (B28343) (for recrystallization)

  • Ethyl acetate (B1210297) (for washing)

  • Nitrogen or Argon gas (inert atmosphere)

  • Round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation apparatus.

Procedure:

  • Oligomerization:

    • Charge the round-bottom flask with this compound and the catalyst (e.g., Sn(Oct)₂ at a concentration of 0.5 wt%).[6]

    • Heat the mixture under a slow stream of inert gas with stirring. The temperature should be gradually increased to around 180°C.[4]

    • During this stage, methanol (B129727) will be produced as a byproduct of the transesterification reaction and should be removed by distillation.

    • Continue the reaction until an oligomer with a molecular weight of 600-800 g/mol is obtained for the highest lactide yield.[4]

  • Depolymerization:

    • Increase the temperature of the oligomer mixture to 180-220°C and reduce the pressure (e.g., 2 mmHg).[7]

    • The crude L-lactide will distill from the reaction mixture and can be collected in a receiving flask.

  • Purification:

    • The collected crude L-lactide is then purified by recrystallization. Toluene is a suitable solvent for this purpose.[7]

    • The recrystallized L-lactide should be washed with a solvent like ethyl acetate and dried under vacuum.[7]

Quantitative Data for L-Lactide Synthesis:

ParameterValueReference
Oligomerization
CatalystSn(Oct)₂[4][6]
Catalyst Concentration0.25 - 1.0 wt%[6]
Temperature150 - 210°C[6]
Target Oligomer MW600 - 800 g/mol [4]
Depolymerization
Temperature180 - 220°C[4][7]
Pressure< 2 mmHg[7]
Purification
Recrystallization SolventToluene[7]
Washing SolventEthyl Acetate[7]
Yield
Crude Lactide Yield67 - 69%[6]
Purified L-Lactide Yield~47% (after 4x recrystallization)[6]
Stage 2: Ring-Opening Polymerization (ROP) of L-Lactide to PLLA

This protocol describes the bulk polymerization of purified L-lactide.

Materials:

  • Purified L-Lactide

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Benzyl (B1604629) alcohol (initiator, optional)

  • Toluene or Dichloromethane (for dissolving the polymer)

  • Methanol (for precipitation)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere reactions.

Procedure:

  • Reaction Setup:

    • The reaction vessel should be thoroughly dried at a high temperature (e.g., 180°C) and cooled under vacuum immediately before use.[8]

    • Charge the flask with the purified L-lactide and the desired amount of catalyst (e.g., Sn(Oct)₂ at a monomer-to-catalyst ratio of 1000:1 to 10,000:1).[1]

    • If an initiator like benzyl alcohol is used, it should be added at this stage.

    • The vessel is then sealed and subjected to several freeze-pump-thaw cycles to remove any residual air and moisture.[8]

  • Polymerization:

    • The sealed vessel is placed in a preheated oil bath at the desired polymerization temperature (typically 130-200°C for bulk polymerization).[9][10]

    • The reaction is allowed to proceed with stirring for the desired amount of time (can range from a few minutes to several hours depending on the catalyst, temperature, and desired molecular weight).[11]

  • Purification:

    • After the reaction is complete, the vessel is cooled to room temperature.

    • The resulting solid polymer is dissolved in a suitable solvent like toluene or dichloromethane.

    • The polymer is then precipitated by slowly adding the solution to a non-solvent like methanol with vigorous stirring.

    • The precipitated PLLA is collected by filtration and dried under vacuum.

Quantitative Data for Ring-Opening Polymerization of L-Lactide:

ParameterValueReference
Catalyst Tin(II) 2-ethylhexanoate (Sn(Oct)₂)[1][9][10]
Monomer:Catalyst Ratio 200:1 to 1000:1 (for lab scale)[8][9]
Initiator (optional) Benzyl Alcohol[8]
Temperature (Bulk) 180 - 200°C[9]
Temperature (Solution) 100 - 140°C (in Toluene)[8]
Reaction Time 2 - 72 hours (condition dependent)[1][8]
Solvent (for purification) Toluene, Dichloromethane[8]
Precipitation Solvent Methanol
Resulting MW (Mn) 10,000 - 500,000 g/mol [6]
Polydispersity Index (PDI) 1.1 - 2.0

Polymerization Mechanism

The ring-opening polymerization of lactide catalyzed by tin(II) octoate is generally accepted to proceed via a coordination-insertion mechanism.

G cluster_0 Coordination-Insertion Mechanism Initiation Initiation Coordination Coordination Initiation->Coordination Sn(Oct)2 + ROH -> Sn(Oct)(OR) Insertion Insertion Coordination->Insertion Lactide coordinates to Sn Propagation Propagation Insertion->Propagation Ring-opening and insertion Propagation->Coordination Chain grows by repeating steps

References

Application of Methyl (R)-(+)-lactate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl (R)-(+)-lactate is a versatile and highly valuable chiral building block in the pharmaceutical industry. Its inherent chirality and functional groups—a hydroxyl and an ester—provide a strategic starting point for the asymmetric synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][2][3] This document outlines the key applications of this compound in the synthesis of pharmaceutical intermediates, providing detailed protocols for representative transformations and summarizing key quantitative data. Its biodegradability and low toxicity also position it as a greener alternative to many traditional organic solvents.[3]

Introduction to this compound as a Chiral Precursor

This compound (CAS: 17392-83-5) is a colorless to light yellow liquid derived from D-lactic acid.[1] Its structure contains a stereocenter at the C2 position, making it an ideal starting material in "chiral pool" synthesis. This approach leverages the existing chirality of a readily available molecule to introduce stereochemical control in subsequent synthetic steps, which is crucial for the efficacy and safety of many drugs.[1][3] High-purity this compound, often exceeding 99% optical purity, is essential for maintaining the stereochemical integrity of the final API.[1]

Key Molecular Features:

  • Chemical Formula: C₄H₈O₃[1][4]

  • Molecular Weight: 104.11 g/mol [1][4]

  • Chiral Center: (R)-configuration at C2.

  • Functional Groups: A secondary hydroxyl (-OH) and a methyl ester (-COOCH₃), allowing for a variety of chemical modifications.

Core Applications in Pharmaceutical Synthesis

The utility of this compound stems from its role as a foundational component in asymmetric synthesis, enabling the creation of molecules with specific spatial arrangements.[1]

Primary Transformations and Intermediates:

  • Protection of the Hydroxyl Group: The hydroxyl group is typically protected to prevent unwanted side reactions. Common protecting groups include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers, or acyl groups. This step allows for selective reaction at the ester functionality.

  • Modification of the Ester Group:

    • Reduction: The ester can be reduced to a primary alcohol, yielding a chiral 1,2-diol.

    • Amidation: Reaction with amines provides chiral amides.

    • Grignard Reaction: Addition of organometallic reagents yields chiral tertiary alcohols.

  • Inversion of Stereochemistry (Mitsunobu Reaction): The (R)-hydroxyl group can be inverted to the (S)-configuration to access the opposite enantiomer series.

  • Conversion to Chiral Epoxides: The diol intermediates derived from this compound can be converted into valuable chiral epoxides, which are versatile building blocks for introducing chirality.[5][6]

These transformations lead to the synthesis of key pharmaceutical intermediates such as chiral diols, amino alcohols, and epoxides, which are precursors to a wide range of drugs.

// Connections MRL -> Protected_MRL [label="Protection (e.g., TBDMSCl)"]; Protected_MRL -> ChiralDiol [label="Reduction (e.g., LiAlH4)"]; ChiralDiol -> ChiralEpoxide [label="Tosylation & Cyclization"]; Protected_MRL -> ChiralAmine [label="Amidation / Reduction"];

ChiralEpoxide -> API1; ChiralAmine -> API1; MRL -> API2 [label="Asymmetric Preparation"]; MRL -> API3 [label="Intermediate Synthesis"];

}

Caption: Synthetic pathways from this compound.

Data Summary: Representative Transformations

The following table summarizes quantitative data for key reactions starting from this compound or its derivatives.

Reaction TypeStarting MaterialProductCatalyst/ReagentYield (%)Enantiomeric Excess (ee%)Reference
Asymmetric HydrogenationMethyl Pyruvate (B1213749)Methyl (R)-lactateRh Complex / Chiral Ligand90.288.2[7]
EsterificationLactic Acid PolymerMethyl Lactate (B86563)Methanol, H₂SO₄80-85N/A[8]
Enzymatic HydrolysisRacemic Methyl Lactate(R)-Methyl LactateEsterase PHE14High>99[7][9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Asymmetric Hydrogenation of Methyl Pyruvate

This protocol describes a method for producing Methyl (R)-lactate with high enantiomeric excess.

Materials:

  • Methyl pyruvate (0.50 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

  • Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate (B1224126) (5 µmol)

  • (R)-N-diphenylphosphino-N-methyl-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine (Chiral Ligand) (6 µmol)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve methyl pyruvate (51 mg, 0.50 mmol) in anhydrous THF (3.0 mL) in a reaction vessel. Degas the solution with argon for 15 minutes.[7]

  • In a separate vessel, combine the rhodium catalyst (2.3 mg, 5 µmol) and the chiral ligand (3.7 mg, 6 µmol). Add anhydrous THF (2.0 mL) and stir under argon at 25°C for 15 minutes.[7]

  • Add the catalyst solution to the methyl pyruvate solution.

  • Flush the reaction vessel with hydrogen gas and then pressurize to 10-20 psig.[7]

  • Stir the reaction mixture for 8 hours.

  • Upon completion, the conversion and enantiomeric excess are determined by chiral GC analysis. The reaction typically affords a 90.2% conversion to Methyl (R)-lactate with 88.2% ee.[7]

// Workflow Prep2 -> React1; Prep3 -> React1; React3 -> Analysis1; }

Caption: Asymmetric hydrogenation workflow.

Protocol 2: Enzymatic Resolution of Racemic Methyl Lactate

This protocol uses an esterase for the kinetic resolution of racemic methyl lactate to obtain the (R)-enantiomer.

Materials:

  • Racemic methyl lactate (50 mmol/L)

  • Purified esterase PHE14 (140 µg)

  • Phosphate (B84403) buffer (50 mmol/L, pH 7.5)

  • Ethyl acetate

Procedure:

  • Prepare a 500 µL reaction system by adding 140 µg of purified esterase PHE14 to a phosphate buffer solution (pH 7.5).[7][9]

  • Add racemic methyl lactate to the system to a final concentration of 50 mmol/L.[7][9]

  • Incubate the reaction mixture at 37°C for 1 hour.[7][9]

  • After incubation, stop the reaction and extract the mixture with an equal volume of ethyl acetate.

  • The organic phase, containing the unreacted (R)-Methyl lactate, is separated. The aqueous phase contains the hydrolyzed (S)-lactic acid.

  • Analyze the organic phase by chiral chromatography to determine the enantiomeric excess of the remaining this compound, which is typically greater than 99%.[7]

// Nodes Start [label="Racemic\nMethyl Lactate", shape=ellipse, fillcolor="#FBBC05"]; Enzyme [label="Esterase PHE14", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate\n(37°C, 1h)", fillcolor="#F1F3F4"]; Extract [label="Extract with\nEthyl Acetate", fillcolor="#F1F3F4"]; Organic [label="(R)-Methyl Lactate\n(Organic Phase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aqueous [label="(S)-Lactic Acid\n(Aqueous Phase)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Incubate; Enzyme -> Incubate; Incubate -> Extract; Extract -> Organic; Extract -> Aqueous; }

Caption: Enzymatic resolution of racemic methyl lactate.

Applications in the Synthesis of Specific Drug Intermediates

This compound serves as a starting material for various complex molecules.

  • Neomethymycin: This 12-membered macrolide antibiotic, a potent biological agent, can be prepared asymmetrically using (+)-Methyl D-lactate as a starting material.[9]

  • Separacenes A and B: It can be used as part of the chiral pool, along with D-(-)-tartaric acid, in the stereoselective total synthesis of these compounds.[9]

  • Chiral Epoxides: As precursors for antiviral agents and other complex molecules.[5][6][10] The conversion of lactate-derived diols into chiral epoxides is a common and powerful strategy in pharmaceutical synthesis.[5]

Conclusion

This compound is an indispensable chiral building block for the modern pharmaceutical industry. Its ready availability, high optical purity, and versatile chemical handles make it a cost-effective and reliable starting material for the asymmetric synthesis of a wide array of pharmaceutical intermediates. The protocols and data presented here highlight its significance and provide a framework for its application in research and development.

References

Application Notes and Protocols: Synthesis of Neomethymycin from Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the total synthesis of Neomethymycin, a 12-membered macrolide antibiotic, utilizing methyl (R)-(+)-lactate as a chiral starting material. The synthesis of the aglycone, Neomethynolide, is achieved through a convergent approach involving the preparation of two key fragments, followed by their coupling, macrolactonization, and subsequent glycosylation with D-desosamine and final oxidative tailoring. This document outlines the strategic bond disconnections, key reactions, and detailed experimental procedures.

Introduction

Neomethymycin is a member of the methymycin (B1233876) family of macrolide antibiotics, which are of significant interest due to their antibacterial properties. The use of readily available and inexpensive chiral building blocks is a cornerstone of efficient and scalable total synthesis. This compound serves as an excellent chiral pool starting material for the stereocontrolled synthesis of complex natural products like Neomethymycin.[1][2] Its inherent stereocenter provides a foundation for establishing the multiple chiral centers present in the target molecule. The synthetic strategy presented herein focuses on a convergent assembly of the neomethynolide core, followed by glycosylation to yield Neomethymycin.

Overall Synthetic Strategy

The retrosynthetic analysis of Neomethymycin reveals the aglycone, Neomethynolide, and the deoxy sugar, D-desosamine. Neomethynolide can be disconnected at the ester linkage to its seco-acid. This seco-acid is then further broken down into two key fragments: a C1-C9 fragment and a C10-C15 fragment. This convergent approach allows for the parallel synthesis of these fragments, increasing overall efficiency. This compound will be utilized as the chiral precursor for the synthesis of the C1-C9 fragment, leveraging stereoselective aldol (B89426) reactions to install the required stereocenters.

Retrosynthesis Neomethymycin Neomethymycin Neomethynolide Neomethynolide (Aglycone) Neomethymycin->Neomethynolide Glycosylation D_desosamine D-desosamine Neomethymycin->D_desosamine Seco_acid Seco-acid of Neomethynolide Neomethynolide->Seco_acid Macrolactonization C1_C9_fragment C1-C9 Fragment Seco_acid->C1_C9_fragment Fragment Coupling C10_C15_fragment C10-C15 Fragment Seco_acid->C10_C15_fragment Methyl_lactate This compound C1_C9_fragment->Methyl_lactate Multi-step synthesis

Caption: Retrosynthetic analysis of Neomethymycin.

Experimental Protocols

Part 1: Synthesis of the C1-C9 Fragment from this compound

The initial steps involve the conversion of this compound into a chiral ketone, which will serve as a key building block for subsequent aldol reactions to construct the C1-C9 carbon chain with the desired stereochemistry.

1.1 Protection of this compound

  • Reaction: The hydroxyl group of this compound is protected, for example, as a benzyl (B1604629) ether, to prevent unwanted side reactions in subsequent steps.

  • Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add benzyl 2,2,2-trichloroacetimidate (1.5 eq) and a catalytic amount of trifluoromethanesulfonic acid (0.05 eq).

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the protected methyl lactate (B86563).

1.2 Conversion to a Chiral Ketone

  • Reaction: The protected methyl lactate is converted to a chiral ethyl ketone via reaction with an organometallic reagent.

  • Protocol:

    • To a solution of the protected methyl lactate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add a solution of ethylmagnesium bromide (1.2 eq) in THF dropwise.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

1.3 Stereoselective Aldol Reaction

  • Reaction: A boron-mediated anti-aldol reaction is employed to couple the chiral ketone with a suitable aldehyde, establishing the stereocenters at C4 and C5 of the Neomethynolide backbone.

  • Protocol:

    • To a solution of the chiral ketone (1.0 eq) in anhydrous DCM at -78 °C, add dicyclohexylboron triflate (1.2 eq) and triethylamine (B128534) (1.5 eq).

    • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 2 hours to form the enol borinate.

    • Cool the reaction mixture back to -78 °C and add the desired aldehyde (e.g., a protected 3-butenal (B104185) derivative, 1.1 eq) dropwise.

    • Stir at -78 °C for 3 hours and then at 0 °C for 1 hour.

    • Quench the reaction by adding a mixture of methanol (B129727) and saturated aqueous ammonium chloride.

    • Extract the mixture with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the aldol adduct by flash column chromatography.

Further standard functional group manipulations, including protection of the newly formed hydroxyl group and oxidative cleavage of the lactate auxiliary, will yield the C1-C9 fragment as a carboxylic acid or a suitable derivative for coupling.

Part 2: Synthesis of the C10-C15 Fragment

The C10-C15 fragment can be synthesized from commercially available starting materials, for instance, through asymmetric allylation or aldol reactions to install the stereocenters at C12 and C13.

Part 3: Fragment Coupling, Macrolactonization, and Final Steps

3.1 Fragment Coupling

  • Reaction: The C1-C9 carboxylic acid fragment is coupled with the C10-C15 alcohol fragment using a suitable esterification method, such as the Yamaguchi esterification, to form the seco-acid of Neomethynolide.

  • Protocol (Yamaguchi Esterification):

    • To a solution of the C1-C9 carboxylic acid (1.0 eq) in anhydrous toluene (B28343), add triethylamine (2.5 eq) and 2,4,6-trichlorobenzoyl chloride (1.2 eq).

    • Stir the mixture at room temperature for 2 hours.

    • In a separate flask, dissolve the C10-C15 alcohol fragment (1.1 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 3.0 eq) in anhydrous toluene.

    • Add the activated acid solution to the alcohol solution via cannula at room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the coupled product by flash column chromatography.

3.2 Macrolactonization

  • Reaction: The seco-acid is cyclized to form the 12-membered macrolactone ring of Neomethynolide, again often employing the Yamaguchi protocol under high dilution conditions to favor intramolecular cyclization.

  • Protocol (Yamaguchi Macrolactonization):

    • Prepare a solution of the deprotected seco-acid in a large volume of anhydrous toluene (typically 0.001-0.005 M).

    • Add triethylamine (3.0 eq) and 2,4,6-trichlorobenzoyl chloride (1.5 eq) and stir at room temperature for 2 hours.

    • Slowly add this solution via a syringe pump over several hours to a refluxing solution of DMAP (5.0 eq) in a large volume of anhydrous toluene.

    • After the addition is complete, continue to reflux for an additional 2 hours.

    • Cool the reaction mixture to room temperature, filter, and concentrate under reduced pressure.

    • Purify the crude macrolactone by flash column chromatography.

3.3 Glycosylation

  • Reaction: The hydroxyl group at C5 of Neomethynolide is glycosylated with a protected derivative of D-desosamine, typically using a glycosyl donor such as a trichloroacetimidate (B1259523) under Lewis acidic conditions.

  • Protocol:

    • To a solution of Neomethynolide (1.0 eq) and the D-desosamine trichloroacetimidate donor (1.5 eq) in anhydrous DCM at -40 °C, add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.1 eq).

    • Stir the reaction at -40 °C for 2 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Warm the mixture to room temperature and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate.

    • Purify the glycosylated product by flash column chromatography.

3.4 Final Oxidation

  • Reaction: The final step involves a stereoselective oxidation at C12 to introduce the hydroxyl group, completing the synthesis of Neomethymycin. This can be achieved using various oxidizing agents.

  • Protocol:

    • Deprotect the glycosylated intermediate.

    • Perform a targeted oxidation, for example, using a chemoenzymatic approach with a specific P450 monooxygenase or a chemical oxidant known for selective hydroxylation.

Data Presentation

StepReactionStarting MaterialProductReagentsYield (%)
1.1Benzyl ProtectionThis compoundO-benzyl-methyl (R)-lactateBenzyl 2,2,2-trichloroacetimidate, TfOH~90
1.2Ketone FormationO-benzyl-methyl (R)-lactateChiral Ethyl KetoneEtMgBr~85
1.3Aldol ReactionChiral Ethyl KetoneAldol AdductDicyclohexylboron triflate, Et3N, Aldehyde>80 (anti:syn >20:1)
3.1Fragment CouplingC1-C9 Acid, C10-C15 AlcoholSeco-acid Precursor2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP~75
3.2MacrolactonizationSeco-acidNeomethynolide2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP~60
3.3GlycosylationNeomethynolideGlycosylated IntermediateD-desosamine trichloroacetimidate, TMSOTf~70
3.4OxidationGlycosylated IntermediateNeomethymycinOxidizing AgentVariable

Note: Yields are approximate and may vary depending on the specific substrates and reaction conditions.

Visualizations

Synthetic_Workflow cluster_C1_C9 C1-C9 Fragment Synthesis cluster_C10_C15 C10-C15 Fragment Synthesis cluster_assembly Assembly and Final Steps Methyl_Lactate This compound Protected_Lactate Protected Lactate Methyl_Lactate->Protected_Lactate Protection Chiral_Ketone Chiral Ketone Protected_Lactate->Chiral_Ketone Grignard Reaction Aldol_Adduct Aldol Adduct Chiral_Ketone->Aldol_Adduct Aldol Reaction C1_C9_Fragment C1-C9 Fragment (Carboxylic Acid) Aldol_Adduct->C1_C9_Fragment Further Steps Seco_Acid Seco-Acid C1_C9_Fragment->Seco_Acid Yamaguchi Esterification C10_C15_Fragment C10-C15 Fragment (Alcohol) C10_C15_Fragment->Seco_Acid Neomethynolide Neomethynolide Seco_Acid->Neomethynolide Macrolactonization Glycosylated_Intermediate Glycosylated Intermediate Neomethynolide->Glycosylated_Intermediate Glycosylation Neomethymycin Neomethymycin Glycosylated_Intermediate->Neomethymycin Oxidation

Caption: Synthetic workflow for Neomethymycin.

References

Application Notes: Methyl (R)-(+)-lactate as a Bio-based Solvent in Green Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl (R)-(+)-lactate (CAS: 17392-83-5) is a chiral ester derived from the fermentation of renewable resources like corn.[1] It is a colorless to light yellow liquid characterized by a mild, fruity odor.[2][3] As a bio-based and biodegradable compound, this compound is gaining significant traction as a green solvent, aligning with the principles of sustainable chemistry.[4][5] Its favorable properties, including high solvency power, miscibility with water and many organic solvents, low toxicity, and ready biodegradability, make it an excellent alternative to conventional petrochemical-based solvents.[1][6][7] These application notes provide an overview of its properties, applications in green chemistry, and detailed experimental protocols for its synthesis and use.

Physicochemical and Safety Profile

This compound possesses a unique combination of physical and chemical properties that make it a versatile and safe solvent for a variety of applications. It is miscible with water and most organic liquids.[1][8]

Table 1: Physicochemical Properties of this compound

Property Value References
Molecular Formula C₄H₈O₃ [9][10][11]
Molecular Weight 104.10 g/mol [11][12][13]
Appearance Colorless to light yellow liquid [2][9]
Boiling Point 144-145 °C [9][10][12]
Density 1.09 g/mL at 25 °C [4][9][10]
Flash Point 49-51 °C (120-124 °F) [6][12]
Refractive Index n20/D 1.413 [4][9][10]
Water Solubility Miscible [1][9][12]

| Optical Activity | [α]21/D +8.4°, neat |[4][9] |

Green Chemistry and Safety Profile this compound is considered a green solvent due to its favorable environmental, health, and safety characteristics.

  • Renewable Source : It is derived from lactic acid, which is produced via the fermentation of carbohydrates.[1]

  • Biodegradability : It is readily biodegradable, breaking down naturally and minimizing its ecological footprint.[4][6] This has been confirmed in OECD 301C tests, where it surpasses 90% degradation.[6]

  • Low Toxicity : It is a non-toxic compound, offering a safer alternative to halogenated solvents and others like N-methyl-2-pyrrolidone (NMP) and glycol ethers.[6][7]

  • Low Volatility : Its low vapor pressure reduces the emission of volatile organic compounds (VOCs) and minimizes risks to workers in enclosed spaces.[6]

  • Safety : While it is a Class 3 Flammable liquid, its higher flash point compared to solvents like acetone (B3395972) makes it safer to handle.[6][11] Standard precautions for flammable liquids, such as working in a well-ventilated area and avoiding ignition sources, are necessary.[8][14]

dot

Caption: Comparison of this compound with traditional solvents.

Applications in Research and Development

This compound's unique properties make it suitable for a wide range of applications in both academic research and industrial drug development.

  • Green Solvent in Chemical Synthesis : It serves as an effective green solvent for various organic reactions, including esterification, transesterification, and condensation reactions.[6] Its polarity allows it to dissolve a broad spectrum of reagents and intermediates, while its low toxicity enhances process safety compared to solvents like toluene.[6]

  • Chiral Building Block : With high optical purity (often ≥99.0%), it is a valuable chiral intermediate in the asymmetric synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2] It is used as a starting material for potent biological agents such as Neomethymycin and in the stereoselective total synthesis of other complex natural products.[4][9]

  • Polymer Synthesis and Recycling : this compound is a key monomer for the production of poly(lactic acid) (PLA), a leading biodegradable and biocompatible polymer used in drug delivery, medical implants, and sustainable packaging.[7][13] It is also the product of PLA chemical recycling, creating a circular lifecycle for the polymer.[15]

  • Industrial Applications : It is used as a high-purity cleaner in the electronics industry for removing photoresist residues and fluxes from circuit boards and semiconductors.[6] In coatings and inks, it acts as a VOC-compliant co-solvent that improves flow and film formation.[5][6]

dot

MRL_Lifecycle cluster_applications Applications cluster_endoflife End-of-Life Pathways Biomass Biomass (e.g., Corn) Fermentation Fermentation Biomass->Fermentation LacticAcid (R)-Lactic Acid Fermentation->LacticAcid Esterification Esterification with Methanol LacticAcid->Esterification MRL This compound Esterification->MRL Solvent Green Solvent MRL->Solvent ChiralPool Chiral Intermediate MRL->ChiralPool Polymer PLA Synthesis MRL->Polymer Biodegradation Biodegradation MRL->Biodegradation Environmentally Benign Recycling PLA Chemical Recycling Polymer->Recycling Recycling->MRL Recovers Monomer

Caption: Sustainable lifecycle of this compound.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound

This protocol describes the asymmetric hydrogenation of methyl pyruvate (B1213749) to produce this compound using a rhodium-based chiral catalyst.[16]

Materials:

  • Methyl pyruvate (98%)

  • Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate (B1224126) ([Rh(cod)₂]OTf)

  • (R)-N-diphenylphosphino-N-methyl-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine (Ligand)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrogen gas (high purity)

  • Argon gas (high purity)

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker)

  • Standard glassware for solution preparation

Procedure:

  • Substrate Preparation : In the reaction vessel, dissolve methyl pyruvate (51 mg, 0.50 mmol) in anhydrous THF (3.0 mL).

  • Degassing : Degas the solution with a gentle stream of argon for 15 minutes to remove dissolved oxygen.

  • Catalyst Preparation : In a separate flask, combine bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate (2.3 mg, 5 µmol) and the chiral ligand (3.7 mg, 6 µmol).

  • Catalyst Activation : Add 2.0 mL of argon-degassed anhydrous THF to the catalyst mixture. Stir this solution at 25°C under an argon atmosphere for 15 minutes to pre-form the active catalyst.

  • Reaction Initiation : Transfer the activated catalyst solution to the methyl pyruvate solution via cannula.

  • Hydrogenation : Flush the reaction vessel with hydrogen gas. Pressurize the vessel to 10-20 psig (0.69-1.38 bar) with hydrogen.

  • Reaction Monitoring : Stir the reaction mixture vigorously for 8 hours at 25°C. The progress can be monitored by chiral GC analysis.

  • Workup and Analysis : Upon completion, vent the hydrogen gas carefully. The product, methyl (R)-lactate, is in the solution. The conversion and enantiomeric excess (ee) can be determined by chiral GC analysis, which should show ~90% conversion and ~88% ee.[16]

Protocol 2: Enzymatic Resolution of Racemic Methyl Lactate (B86563)

This protocol details the kinetic resolution of a racemic mixture of methyl lactate to isolate the (R)-enantiomer by selectively hydrolyzing the (S)-enantiomer using an esterase.[9]

Materials:

  • Racemic (±)-methyl lactate

  • Purified esterase (e.g., PHE14)

  • Phosphate (B84403) buffer (50 mmol/L, pH 7.5)

  • Ethyl acetate (B1210297)

  • Micro-centrifuge tubes (e.g., 1.5 mL)

  • Incubator or water bath set to 37°C

  • Vortex mixer

Procedure:

  • Reaction Setup : Prepare a 500 µL total reaction volume in a micro-centrifuge tube.

  • Add Components : To the tube, add the phosphate buffer, racemic methyl lactate to a final concentration of 50 mmol/L, and 140 µg of the purified esterase.

  • Incubation : Tightly cap the tube and place it in an incubator at 37°C for 1 hour. Gentle agitation may be beneficial.

  • Reaction Quenching & Extraction : After 1 hour, stop the reaction by adding an equal volume (500 µL) of ethyl acetate to the tube.

  • Phase Separation : Vortex the mixture vigorously for 30 seconds to extract the unreacted methyl lactate into the organic phase. Centrifuge briefly to separate the aqueous and organic layers.

  • Analysis : Carefully collect the upper organic phase (ethyl acetate). This phase contains the enriched this compound. Analyze the organic phase by chiral GC or HPLC to determine the enantiomeric excess of the remaining ester. The aqueous phase will contain the hydrolyzed (S)-lactic acid.

dot

protocol_workflow cluster_prep Protocol 1: Asymmetric Synthesis cluster_reaction Reaction Execution cluster_analysis Workup & Analysis start Start prep_substrate Prepare Methyl Pyruvate in Anhydrous THF start->prep_substrate combine Combine Substrate and Catalyst Solutions prep_substrate->combine prep_catalyst Prepare Rh-Chiral Ligand Catalyst Solution prep_catalyst->combine hydrogenate Flush with H₂ and Pressurize (10-20 psig, 8h, 25°C) combine->hydrogenate workup Vent H₂ and Collect Product Mixture hydrogenate->workup analyze Analyze Conversion and ee by Chiral GC workup->analyze end End analyze->end

Caption: Workflow for asymmetric synthesis of this compound.

Protocol 3: Chemical Recycling of Poly(lactic acid) to Methyl Lactate

This protocol describes the catalytic degradation of post-consumer or industrial PLA back to its monomer, methyl lactate, using a zinc-based catalyst.[15]

Materials:

  • Poly(lactic acid) (PLA) samples (e.g., pellets, films)

  • Imino monophenolate Zn(II) complex (catalyst)

  • Methanol (reagent grade)

  • Tetrahydrofuran (THF, solvent)

  • High-pressure reaction vessel (e.g., autoclave) with stirring and temperature control

  • Standard glassware for solution preparation

Procedure:

  • Reactor Charging : In the reaction vessel, place the PLA sample (e.g., at a concentration of 0.1 g/mL of THF).

  • Solvent and Reagent Addition : Add THF as the solvent and an excess of methanol, which acts as the protic source for transesterification.

  • Catalyst Addition : Add the Zn(II) catalyst. The catalyst loading can be varied (e.g., 4-16 wt% relative to PLA) to study its effect on reaction rate.[15]

  • Reaction Conditions : Seal the reactor and heat the mixture to the desired temperature (e.g., 100-130°C) with vigorous stirring.[15]

  • Reaction Monitoring : The reaction can be monitored by taking aliquots at different time intervals (if the reactor setup allows) and analyzing them by ¹H NMR or GC-MS to determine the conversion of PLA and the yield of methyl lactate.

  • Product Isolation : After the reaction is complete (typically high conversion is achieved within a few hours at elevated temperatures), cool the reactor to room temperature and vent any pressure. The resulting mixture contains methyl lactate, residual methanol, THF, and the catalyst.

  • Purification : The methyl lactate can be purified from the reaction mixture by distillation. The catalyst may be recovered depending on its properties. The yield and selectivity towards methyl lactate should be determined.[15]

References

Application Notes and Protocols for the Esterification of Lactic Acid to Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl lactate (B86563) is a versatile, biodegradable solvent and a key intermediate in the synthesis of various chemicals, including the biodegradable polymer, polylactic acid (PLA). Its production through the esterification of lactic acid with methanol (B129727) is a widely studied and industrially significant reaction. This document provides detailed application notes and experimental protocols for the synthesis of methyl lactate, catering to both laboratory-scale batch and continuous reactive distillation setups.

Reaction Principle

The esterification of lactic acid with methanol is a reversible equilibrium reaction. The reaction is typically catalyzed by an acid to increase the reaction rate. The overall reaction is as follows:

Lactic Acid + Methanol ⇌ Methyl Lactate + Water

To achieve high yields of methyl lactate, the equilibrium needs to be shifted towards the products. This can be accomplished by using an excess of one reactant (typically methanol) or by removing one of the products (typically water or methyl lactate) from the reaction mixture as it is formed.

Experimental Setups

Two common experimental setups for the esterification of lactic acid are the stirred batch reactor and the reactive distillation column.

  • Stirred Batch Reactor: This setup is suitable for smaller-scale laboratory synthesis and kinetic studies. The reactants and catalyst are charged into a sealed reactor equipped with a stirrer and temperature control. The reaction proceeds for a set amount of time, after which the product is separated and purified.

  • Reactive Distillation: This is a more advanced setup that combines reaction and separation in a single unit. It is particularly effective for equilibrium-limited reactions as it allows for the continuous removal of products, thereby driving the reaction to completion and achieving higher conversions.[1] In this process, the reaction occurs in the distillation column, and the more volatile products are separated by distillation.[2]

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize quantitative data from various studies on the esterification of lactic acid, highlighting the effects of different reaction conditions on conversion and yield.

Table 1: Effect of Catalyst and Temperature in a Stirred Batch Reactor

CatalystCatalyst Loading (wt%)Temperature (°C)Methanol:Lactic Acid Molar RatioReaction Time (h)Lactic Acid Conversion (%)Reference
DOWEX-50W-50---[3]
DOWEX-50W-60---[3]
DOWEX-50W-70---[3]
DOWEX-50W-80---[3]
Sulfuric Acid3Reflux3:11>90[1]
Amberlyst 15-----[4]

Data not fully specified in the source is denoted by "-".

Table 2: Effect of Molar Ratio in Reactive Distillation

Methanol:Lactic Acid Molar RatioCatalystCatalyst Conc. (wt%)Column Packing Height (mm)Methyl Lactate Yield (%)Reference
1:1Sulfuric Acid3400-[1]
2:1Sulfuric Acid3400-[1]
3:1Sulfuric Acid340076.7[1]

Yield for 1:1 and 2:1 ratios were reported to be lower than for 3:1 but specific values were not provided.

Experimental Protocols

Protocol 1: Synthesis of Methyl Lactate in a Stirred Batch Reactor

Materials:

  • Lactic Acid (85-90% aqueous solution)

  • Methanol (anhydrous)

  • Acid Catalyst (e.g., DOWEX-50W resin or concentrated Sulfuric Acid)

  • Stirred batch reactor with temperature control and reflux condenser

  • Distillation apparatus for purification

  • Sodium bicarbonate or other suitable base for neutralization

Procedure:

  • Reactor Setup: Assemble a stirred batch reactor equipped with a magnetic stirrer, a heating mantle, a temperature controller, and a reflux condenser.

  • Charging Reactants: To the reactor, add lactic acid and methanol. A common molar ratio of methanol to lactic acid is 3:1 to shift the equilibrium towards the product.[1]

  • Catalyst Addition:

    • Heterogeneous Catalyst: If using a cation exchange resin like DOWEX-50W, add the resin to the reaction mixture. The catalyst loading can vary, but a typical starting point is 5-10% by weight of the limiting reactant (lactic acid).

    • Homogeneous Catalyst: If using sulfuric acid, carefully add a catalytic amount (e.g., 3 wt% of the total reactants) to the mixture.[1]

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-80°C or reflux temperature) and stir vigorously.[3] Allow the reaction to proceed for a predetermined time (e.g., 1-6 hours).[5] The progress of the reaction can be monitored by taking aliquots and analyzing the concentration of lactic acid by titration.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration.

    • If a homogeneous catalyst was used, neutralize the mixture with a suitable base like sodium bicarbonate.

    • The crude product mixture will contain methyl lactate, unreacted methanol, water, and catalyst residues.

    • Purify the methyl lactate by distillation. The boiling point of methyl lactate is approximately 145°C at atmospheric pressure.

Protocol 2: Synthesis of Methyl Lactate using Reactive Distillation

Materials:

  • Lactic Acid (85-90% aqueous solution)

  • Methanol (anhydrous)

  • Sulfuric Acid (concentrated)

  • Reactive distillation column packed with a suitable packing material (e.g., Raschig rings)

  • Reboiler flask with heating mantle

  • Condenser and distillate collection system

Procedure:

  • Apparatus Setup: Assemble the reactive distillation apparatus, which consists of a reboiler flask, a packed distillation column, a condenser, and a distillate receiver.

  • Charging Reactants and Catalyst: Charge the reboiler flask with lactic acid, methanol, and the sulfuric acid catalyst. A molar ratio of methanol to lactic acid of 3:1 is recommended for higher yields.[1]

  • Reaction and Distillation:

    • Heat the reboiler to initiate the reaction and vaporization of the components. The temperature in the reboiler should be controlled to avoid degradation of lactic acid (typically below 135°C).[1]

    • As the reaction proceeds in the column, the more volatile components, primarily unreacted methanol and the water formed during the reaction, will move up the column.

    • The overhead vapor is condensed and collected. Initially, the distillate will be rich in methanol, which can be recycled. As the reaction progresses, an azeotropic mixture of methanol and water will be collected.

    • The less volatile methyl lactate will flow down the column and collect in the reboiler.

  • Product Recovery:

    • Continue the process until the conversion of lactic acid is maximized. This can be monitored by analyzing the composition of the reboiler content.

    • Once the reaction is complete, the methyl lactate in the reboiler can be further purified by conventional distillation.

Analytical Methods

  • Titration: The conversion of lactic acid can be determined by titrating the reaction mixture with a standardized solution of sodium hydroxide.

  • Gas Chromatography (GC): GC is a powerful technique for analyzing the composition of the reaction mixture and determining the yield and purity of methyl lactate.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the synthesized methyl lactate and to quantify the components in the product mixture.[6]

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Reactants Lactic Acid & Methanol Reactor Stirred Batch Reactor or Reactive Distillation Column Reactants->Reactor Catalyst Acid Catalyst (e.g., H2SO4, Resin) Catalyst->Reactor Neutralization Neutralization (if H2SO4 used) Reactor->Neutralization Homogeneous Filtration Catalyst Removal (if resin used) Reactor->Filtration Heterogeneous Distillation Distillation Neutralization->Distillation Filtration->Distillation Product Pure Methyl Lactate Distillation->Product Analysis GC, NMR, Titration Product->Analysis

Caption: Experimental workflow for the synthesis of methyl lactate.

Reactive_Distillation_Logic Reboiler Reboiler (Lactic Acid, Methanol, Catalyst) Reaction Starts Column Packed Column (Reaction Continues) Reboiler->Column Vapor Up Product_Collection Product Collection (Methyl Lactate in Reboiler) Reboiler->Product_Collection Column->Reboiler Liquid Down Condenser Condenser Column->Condenser Volatile Components Distillate Distillate (Methanol, Water) Removed Condenser->Distillate

Caption: Logical flow in a reactive distillation setup.

References

Application Notes and Protocols for Transesterification Reactions Involving Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for various transesterification reactions involving Methyl (R)-(+)-lactate. This chiral building block is of significant interest in pharmaceutical and chemical synthesis due to its role in creating enantiomerically pure compounds. The following sections detail enzymatic and metal-catalyzed transesterification methods, offering versatile routes for the synthesis of novel lactate (B86563) esters and the chemical recycling of polylactic acid (PLA).

Enzymatic Transesterification using Immobilized Lipase (B570770) B from Candida antarctica (Novozym 435)

Enzymatic transesterification offers a mild and highly selective method for the synthesis of lactate esters, which are valuable in the cosmetic, food, and pharmaceutical industries for their reduced skin-irritant effects compared to the corresponding acids.[1] This protocol details the synthesis of Retinyl L-lactate, a vitamin A derivative, using Novozym 435.

Application: Synthesis of Vitamin A Derivatives

The enzymatic synthesis of retinyl L-lactate from this compound and retinol (B82714) serves as a key example of producing high-value, chiral compounds for pharmaceutical and cosmetic applications.

Quantitative Data Summary
ProductAcyl DonorAlcoholEnzymeSolventTemp. (°C)Time (h)Yield (%)Reference
Retinyl L-lactateThis compoundRetinolNovozym 435Hexane (B92381)552490[2][3]
Ascorbyl L-lactateThis compoundAscorbic AcidNovozym 435tert-Amyl Alcohol705080[2][3]
Experimental Protocol: Synthesis of Retinyl L-lactate

Materials:

  • This compound (Sigma)

  • Retinol (Sigma)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Hexane (analytical grade)

  • 4 Å Molecular Sieves

  • Argon gas

  • Screw-cap glass vials

  • Magnetic stirrer with heating

Procedure:

  • To a screw-cap glass vial, add 50 g/L of 4 Å molecular sieves.

  • Add 5 mL of hexane to the vial.

  • Add retinol to a final concentration of 50 mM.

  • Add this compound to a final concentration of 50 mM.

  • Add 20 g/L of immobilized C. antarctica lipase (Novozym 435).

  • Purge the vial with argon gas and securely cap it to maintain a positive argon pressure.

  • Protect the reaction mixture from light by wrapping the vial in aluminum foil.

  • Place the vial on a magnetic stirrer with heating and stir the reaction mixture at 55°C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC.

  • The reaction should reach a yield of approximately 90% within 24 hours.[2][3]

HPLC Analysis:

  • Eluent: Methanol (B129727)/water/TFA, 90/10/0.3 (v/v/v)

  • Flow rate: 1 mL/min

  • Temperature: 50°C

  • Detection: UV detector at 280 nm

Reaction Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Product A Add Molecular Sieves B Add Hexane A->B C Add Retinol & This compound B->C D Add Novozym 435 C->D E Purge with Argon D->E F Incubate at 55°C with Stirring E->F G Protect from Light F->G H Monitor by HPLC F->H I Retinyl L-lactate (90% Yield) H->I

Caption: Workflow for the enzymatic synthesis of Retinyl L-lactate.

Zinc-Catalyzed Transesterification for Chemical Recycling of Polylactic Acid (PLA)

The chemical recycling of PLA into valuable monomers like this compound is a critical aspect of creating a circular economy for biodegradable polymers.[4] This protocol describes the degradation of PLA to this compound using a well-defined Zn(II) complex as a catalyst.

Application: Chemical Recycling of PLA Waste

This method allows for the efficient conversion of post-consumer PLA products back into methyl lactate, a versatile green solvent and a precursor for the synthesis of other valuable chemicals.[4]

Quantitative Data Summary
PLA SourceCatalystSolventTemp. (°C)TimeConversion (X_Int, %)Yield (Y_Me-La, %)Reference
Commercial PLAZn(1)₂THF/Methanol40360 min--
PLA Cup (Vegware)Zn(1)₂THF/Methanol40360 min>95~60
Commercial PLAZn(1)₂THF/Methanol50180 min100-
Solvent-freeZn(1)₂ (16 wt%)Methanol13030 min9763

Note: Zn(1)₂ refers to an imino monophenolate Zn(II) catalyst.

Experimental Protocol: Degradation of PLA to Methyl Lactate

Materials:

  • Polylactic acid (PLA)

  • Imino monophenolate Zn(II) catalyst (Zn(1)₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH), anhydrous

  • J. Young's NMR tube or similar reaction vessel

  • Magnetic stirrer with heating

  • Glovebox or Schlenk line for inert atmosphere

Procedure:

  • In a glovebox, charge a J. Young's NMR tube with 0.25 g of PLA.

  • Add the Zn(II) catalyst (e.g., 8 wt% relative to PLA).

  • Under a flow of Argon, add 4 mL of anhydrous THF.

  • Seal the vessel and place it in a preheated oil bath on a magnetic stirrer.

  • Stir the mixture (e.g., 750 rpm) for 10 minutes to dissolve the polymer.

  • Initiate the reaction by adding 1 mL of anhydrous MeOH.

  • Maintain the reaction at the desired temperature (e.g., 40°C or 50°C).

  • Monitor the reaction progress by taking aliquots (e.g., 20 µL) under an Argon flow and analyzing by ¹H NMR spectroscopy.

  • Conversion, selectivity, and yield can be determined from the ¹H NMR spectra by integrating the signals corresponding to the internal methine groups of PLA, chain-end groups, and the methine group of methyl lactate.

Reaction Pathway

PLA Polylactic Acid (PLA) Intermediates Oligomeric Intermediates PLA->Intermediates k1 + Methanol [Zn(II) catalyst] MeLa Methyl Lactate Intermediates->MeLa k2 MeLa->Intermediates k-2 (reversible)

Caption: Reaction pathway for the Zn(II)-catalyzed degradation of PLA.

Transesterification with Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) is considered a green reagent for methylation and transesterification reactions, offering a less toxic alternative to traditional reagents like methyl halides.[5] While a specific protocol for the direct transesterification of this compound with another alcohol using DMC as a facilitator was not explicitly found, this section provides a general protocol for base-catalyzed methyl esterification of carboxylic acids with DMC, which proceeds via a related mechanism. This can be adapted for the transesterification of the hydroxyl group of methyl lactate.

Application: Green Synthesis of Esters

This approach can be applied to the synthesis of various methyl esters under mild conditions, with the significant advantage of producing only methanol and carbon dioxide as byproducts.[5]

Quantitative Data Summary: Base-Catalyzed Methylation of Carboxylic Acids with DMC
Carboxylic AcidBase CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Benzoic AcidK₂CO₃DMSO901286[6]
(R)-IbuprofenKHCO₃DMSO901287[7]
General Experimental Protocol: Base-Catalyzed Transesterification/Esterification with DMC

Materials:

  • Substrate (e.g., a carboxylic acid or an alcohol like this compound)

  • Dimethyl carbonate (DMC)

  • Base catalyst (e.g., K₂CO₃ or KHCO₃)

  • Tetrabutylammonium chloride (TBACl) - Phase transfer catalyst (optional, but can improve yield)[6]

  • Anhydrous solvent (e.g., DMSO)

  • Reaction flask with condenser

  • Magnetic stirrer with heating

Procedure (adapted for a generic alcohol):

  • To a round-bottom flask equipped with a condenser and a magnetic stir bar, add the alcohol substrate (1.0 mmol).

  • Add the base catalyst (e.g., K₂CO₃, 0.1 mmol) and optionally the phase transfer catalyst (e.g., TBACl, 0.3 mmol).[6]

  • Add the anhydrous solvent (e.g., DMSO).

  • Add dimethyl carbonate (2.0 mmol).

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up typically involves dilution with water and extraction with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography.

Logical Relationship of Components in DMC-mediated Methylation

cluster_reactants Reactants & Catalysts cluster_products Products & Byproducts Substrate Carboxylic Acid / Alcohol (e.g., Methyl Lactate) Reaction Reaction at Elevated Temperature (e.g., 90°C in DMSO) Substrate->Reaction DMC Dimethyl Carbonate (DMC) (Methylating Agent) DMC->Reaction Base Base Catalyst (e.g., K₂CO₃) Base->Reaction Product Methyl Ester / Transesterified Product Reaction->Product Byproducts Methanol + CO₂ Reaction->Byproducts

References

Application Notes and Protocols: The Role of Methyl (R)-(+)-lactate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality plays a pivotal role in the efficacy and selectivity of modern agrochemicals. Often, only one enantiomer of a chiral pesticide exhibits the desired biological activity, while the other may be inactive or even detrimental to non-target organisms and the environment. The use of enantiomerically pure agrochemicals can lead to lower application rates, reduced environmental impact, and improved target specificity. Methyl (R)-(+)-lactate, a readily available and biodegradable chiral building block derived from natural sources, has emerged as a crucial intermediate in the stereoselective synthesis of a variety of important agrochemicals.[1][2][3][4] Its utility lies in its ability to introduce a specific stereocenter, which is often a key determinant of the final product's herbicidal, fungicidal, or insecticidal activity.

These application notes provide a detailed overview of the use of this compound in the synthesis of several key agrochemicals, including comprehensive experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Key Applications of this compound in Agrochemical Synthesis

This compound serves as a versatile chiral precursor for the synthesis of several classes of agrochemicals, most notably chloroacetamide and aryloxyphenoxypropionate herbicides.

Chloroacetamide Herbicides

a) S-Metolachlor:

S-Metolachlor is a widely used pre-emergent herbicide for the control of annual grasses and some broadleaf weeds in crops such as corn, soybeans, and cotton. The herbicidal activity resides primarily in the (S)-enantiomer. The synthesis of S-Metolachlor from this compound (also referred to as D-methyl lactate (B86563) in some literature) is a well-established industrial process that avoids the need for chiral resolution of the final product.[5]

b) Dimethenamid-P:

Dimethenamid-P is the herbicidally active (S)-enantiomer of the chloroacetamide herbicide dimethenamid. It is used for the control of annual grasses, broadleaf weeds, and sedges in corn, soybeans, and other crops. The synthesis of Dimethenamid-P can be achieved from an (R)-lactyl ester, highlighting another important application of this chiral synthon.[1]

Aryloxyphenoxypropionate Herbicides

This class of herbicides, often referred to as "fops," are post-emergent herbicides used to control grass weeds in broadleaf crops. The herbicidal activity is typically associated with the (R)-enantiomer. This compound can be used to synthesize the chiral core of these molecules.

a) Haloxyfop-P-methyl:

Haloxyfop-P-methyl is the active (R)-isomer of haloxyfop-methyl (B155383) and is used to control annual and perennial grasses in a variety of broadleaf crops.[6]

b) Diclofop-methyl:

Diclofop-methyl is another important aryloxyphenoxypropionate herbicide where the (R)-enantiomer is the active form.

Synthetic Pathways and Experimental Protocols

Synthesis of S-Metolachlor from this compound

The synthesis of S-Metolachlor from this compound involves a five-step sequence. The overall process achieves a good yield and high enantiomeric excess.

Diagram of the Synthetic Pathway for S-Metolachlor:

S_Metolachlor_Synthesis Methyl_R_Lactate This compound Mesylate (R)-2-(Mesyloxy)propionate Methyl_R_Lactate->Mesylate MsCl, Et3N Alanine_Ester (S)-N-(2-methyl-6-ethylphenyl) alanine (B10760859) ester Mesylate->Alanine_Ester 2-Methyl-6-ethylaniline Amino_Alcohol (S)-N-(1'-methyl-2'-hydroxyethyl)- 2-methyl-6-ethylaniline Alanine_Ester->Amino_Alcohol Reduction (e.g., NaBH4) Chloroacetylated_Amine (aRS, 1'S)-(+)-N-(1'-methyl-2'- hydroxyethyl)-N-chloroacetyl- 2-ethyl-6-methylaniline Amino_Alcohol->Chloroacetylated_Amine ClCH2COCl S_Metolachlor S-Metolachlor Chloroacetylated_Amine->S_Metolachlor Methylation

Caption: Synthetic route to S-Metolachlor from this compound.

Experimental Protocols:

Step 1: Synthesis of (R)-2-(Mesyloxy)propionate

  • Materials: this compound, Methanesulfonyl chloride (MsCl), Triethylamine (B128534) (Et3N), Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in the chosen solvent (CH2Cl2 or THF).

    • Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.

    • Cool the mixture to -10 °C to -5 °C in an ice-salt bath.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise while maintaining the temperature.

    • Allow the reaction to proceed to completion, monitoring by a suitable chromatographic technique (e.g., TLC or GC).

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain (R)-2-(mesyloxy)propionate.

Step 2: Synthesis of (S)-N-(2-methyl-6-ethylphenyl)alanine ester

  • Materials: (R)-2-(Mesyloxy)propionate, 2-Methyl-6-ethylaniline.

  • Procedure:

    • React the (R)-2-(mesyloxy)propionate (1.0 eq) with 2-methyl-6-ethylaniline (1.0-1.2 eq). The reaction is typically carried out neat or in a high-boiling solvent.

    • Heat the mixture to facilitate the nucleophilic substitution.

    • Monitor the reaction progress until completion.

    • The crude product can be purified by column chromatography or distillation.

Step 3: Reduction of (S)-N-(2-methyl-6-ethylphenyl)alanine ester to (S)-N-(1'-methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline

  • Materials: (S)-N-(2-methyl-6-ethylphenyl)alanine ester, Sodium borohydride (B1222165) (NaBH4), Methanol (B129727) or Ethanol.

  • Procedure:

    • Dissolve the alanine ester (1.0 eq) in a suitable alcohol solvent (e.g., methanol or ethanol).

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (excess, e.g., 2-4 eq) in portions.

    • Stir the reaction mixture at room temperature until the ester is completely reduced.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the amino alcohol.

Step 4: Acylation to (aRS, 1'S)-(+)-N-(1'-methyl-2'-hydroxyethyl)-N-chloroacetyl-2-ethyl-6-methylaniline

  • Materials: (S)-N-(1'-methyl-2'-hydroxyethyl)-2-methyl-6-ethylaniline, Chloroacetyl chloride, a base (e.g., triethylamine or pyridine), an inert solvent (e.g., toluene (B28343) or chlorobenzene).

  • Procedure:

    • Dissolve the amino alcohol (1.0 eq) and the base (1.1 eq) in the inert solvent.

    • Cool the mixture to 0-10 °C.

    • Add chloroacetyl chloride (1.0-1.1 eq) dropwise.

    • Allow the reaction to stir at a temperature between 0 °C and 50 °C until completion.

    • Wash the reaction mixture with water and an aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acid chloride and the hydrochloride salt of the base.

    • Dry the organic layer and remove the solvent to yield the chloroacetylated product.

Step 5: Methylation to S-Metolachlor

  • Materials: (aRS, 1'S)-(+)-N-(1'-methyl-2'-hydroxyethyl)-N-chloroacetyl-2-ethyl-6-methylaniline, a methylating agent (e.g., dimethyl sulfate or methyl iodide), a base (e.g., sodium hydroxide), a phase-transfer catalyst (optional).

  • Procedure:

    • Dissolve the chloroacetylated intermediate in a suitable solvent system.

    • Add the base and the methylating agent. The reaction can be performed under phase-transfer conditions to improve efficiency.

    • Heat the reaction mixture to complete the etherification of the hydroxyl group.

    • After completion, cool the reaction, and perform an aqueous workup.

    • Extract the final product, S-Metolachlor, with an organic solvent.

    • Dry the organic phase and concentrate to obtain the product, which can be further purified if necessary.

Quantitative Data for S-Metolachlor Synthesis:

StepReactantsKey Reagents/SolventsTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
1This compoundMsCl, Et3N, THF-10 to -5~91>98
2-5IntermediatesVariousVarious--
Overall This compound 86-89 90-93 [1]
Synthesis of Dimethenamid-P from (R)-lactic acid isobutyl ester

The synthesis of Dimethenamid-P can be achieved from (R)-lactic acid isobutyl ester, which is derived from (R)-lactic acid, a close relative of this compound. This route also emphasizes the utility of the chiral lactate backbone in constructing complex agrochemicals.[1]

Diagram of the Synthetic Pathway for Dimethenamid-P:

Dimethenamid_P_Synthesis Isobutyl_Lactate (R)-lactic acid isobutyl ester Sulfonate_Ester (R)-2-[(4-nitrophenyl)sulfonyloxy] propionic acid isobutyl ester Isobutyl_Lactate->Sulfonate_Ester p-nitrobenzene sulfonyl chloride Thienyl_Alanine_Ester N-(2,4-dimethyl-3-thienyl)- L-alanine isobutyl ester Sulfonate_Ester->Thienyl_Alanine_Ester 2,4-dimethyl-3-aminothiophene Amino_Alcohol (S)-2-[(2,4-dimethyl-3-thienyl) amino]-L-propanol Thienyl_Alanine_Ester->Amino_Alcohol Reduction (LiAlH4) Chloroacetylated_Intermediate (1S, aRS) 2-chloro-N-(2,4-dimethyl-3-thienyl) amino]-N-(2-hydroxy-L-methylethyl)acetamide Amino_Alcohol->Chloroacetylated_Intermediate ClCH2COCl Dimethenamid_P Dimethenamid-P Chloroacetylated_Intermediate->Dimethenamid_P Etherification Haloxyfop_P_Methyl_Synthesis Methyl_R_Lactate This compound Activated_Lactate (S)-Methyl 2-(sulfonyloxy)propanoate Methyl_R_Lactate->Activated_Lactate Activation (e.g., TsCl, MsCl) Hydroxy_Intermediate (R)-(+)-2-(4-hydroxyphenoxy) propionic acid methyl ester Activated_Lactate->Hydroxy_Intermediate Hydroquinone, Base Haloxyfop_P_methyl Haloxyfop-P-methyl Hydroxy_Intermediate->Haloxyfop_P_methyl 2,3-dichloro-5-trifluoromethylpyridine, Base

References

Application of Methyl (R)-(+)-lactate in Biodegradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl (R)-(+)-lactate, a chiral ester of lactic acid, is increasingly utilized as a green solvent and a building block in chemical synthesis due to its derivation from renewable resources and favorable safety profile. A key aspect of its environmental profile is its biodegradability. These application notes provide an overview of the biodegradation of this compound, including relevant data, detailed experimental protocols for assessing its biodegradability, and visualizations of the metabolic pathway and experimental workflow.

Data on Biodegradability

While specific kinetic data for the biodegradation of this compound is not extensively published in dedicated studies, the available information indicates that it is readily biodegradable. Alkyl lactates, as a class of compounds, have been shown to be susceptible to microbial degradation.

Summary of Biodegradability Data

Compound ClassTest TypeResultReference
Alkyl LactatesReady Biodegradability Tests>60% degradation[1]

This classification of "readily biodegradable" is typically determined using standardized test protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Experimental Protocols

To assess the biodegradability of this compound, standardized methods are employed to ensure reproducibility and comparability of data. The OECD 301 guidelines for testing ready biodegradability are the most widely accepted. The following protocol is based on the OECD 301B: CO2 Evolution Test (Modified Sturm Test).[2][3]

Protocol: OECD 301B - CO2 Evolution Test for Ready Biodegradability

1. Principle:

A solution or suspension of this compound in a mineral medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[2] The degradation of the test substance is followed by the measurement of the amount of carbon dioxide produced over a 28-day period. The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum (ThCO2). A substance is considered readily biodegradable if it reaches 60% of the ThCO2 within a 10-day window during the 28-day test.[2][3][4]

2. Materials and Equipment:

  • Test Substance: this compound

  • Inoculum: Activated sludge from a domestic wastewater treatment plant.

  • Mineral Medium: Prepared according to OECD 301 guidelines.

  • Reference Compound: A readily biodegradable substance like sodium benzoate (B1203000) or aniline.

  • Apparatus:

    • Incubation bottles (e.g., 2-liter flasks).

    • CO2-free air supply.

    • CO2 absorption bottles containing a known volume of barium hydroxide (B78521) or sodium hydroxide solution.

    • Titration equipment for quantifying the remaining hydroxide.

    • Magnetic stirrers.

    • Constant temperature chamber (22 ± 2 °C).

3. Experimental Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in the mineral medium. The concentration should be such that the total organic carbon (TOC) is between 10 and 20 mg/L in the final test solution.

    • Prepare parallel test setups:

      • Test vessels containing the test substance and inoculum.

      • Blank controls containing only the inoculum and mineral medium (to measure endogenous CO2 production).

      • Reference controls containing the reference compound and inoculum.

      • Toxicity controls containing the test substance, reference compound, and inoculum.

  • Inoculation:

    • Add the activated sludge inoculum to the test, blank, reference, and toxicity control vessels.

  • Incubation:

    • Incubate all vessels at 22 ± 2 °C in the dark or diffuse light for 28 days.

    • Continuously purge the vessels with CO2-free air, which then bubbles through the CO2 absorption bottles.

  • CO2 Measurement:

    • At regular intervals, remove the CO2 absorption bottles and titrate the remaining barium or sodium hydroxide with a standardized acid (e.g., HCl) to determine the amount of CO2 produced.

    • Replace the absorption bottles with fresh ones.

4. Data Analysis:

  • Calculate the cumulative amount of CO2 produced in each vessel at each time point, correcting for the CO2 produced in the blank controls.

  • Calculate the theoretical amount of CO2 (ThCO2) that can be produced from the complete oxidation of the test substance based on its chemical formula.

  • Express the percentage of biodegradation as: % Biodegradation = (Cumulative CO2 produced / ThCO2) x 100

5. Validity Criteria:

  • The total CO2 evolution in the blank control should not exceed a specified limit at the end of the test.

  • The reference compound should reach the pass level for ready biodegradability within 14 days.

  • The pH at the end of the test should be between 6.0 and 8.5.

Visualizations

Proposed Biodegradation Pathway of this compound

The initial step in the microbial degradation of this compound is the enzymatic hydrolysis of the ester bond to yield (R)-(+)-lactic acid and methanol. Both of these products are readily metabolized by a wide range of microorganisms. Lactic acid is converted to pyruvate, a central metabolite that enters the citric acid cycle. Methanol is typically oxidized to formaldehyde (B43269) and then to formate, which can be assimilated into cellular biomass or further oxidized to carbon dioxide.

Biodegradation_Pathway methyl_lactate This compound hydrolysis Esterase (Hydrolysis) methyl_lactate->hydrolysis lactic_acid (R)-(+)-Lactic Acid hydrolysis->lactic_acid + H2O methanol Methanol hydrolysis->methanol pyruvate Pyruvate lactic_acid->pyruvate Lactate (B86563) Dehydrogenase formaldehyde Formaldehyde methanol->formaldehyde Methanol Dehydrogenase tca_cycle Citric Acid Cycle (TCA) pyruvate->tca_cycle biomass_co2 Biomass + CO2 tca_cycle->biomass_co2 formate Formate formaldehyde->formate formate->biomass_co2 Oxidation assimilation Assimilation formate->assimilation assimilation->biomass_co2

Caption: Proposed metabolic pathway for this compound biodegradation.

Experimental Workflow for OECD 301B Biodegradability Test

The workflow for the OECD 301B test involves preparation of the test system, incubation under controlled conditions, and regular measurement of the evolved carbon dioxide.

Experimental_Workflow prep Preparation - Prepare mineral medium - Prepare stock solutions of test substance and reference compound setup Test Setup - Add medium, inoculum, and test/reference substance to flasks - Prepare blank and toxicity controls prep->setup incubation Incubation - Incubate at 22 ± 2 °C for 28 days - Purge with CO2-free air - Trap evolved CO2 in hydroxide solution setup->incubation measurement CO2 Measurement - Titrate hydroxide solution at regular intervals incubation->measurement measurement->incubation Repeat analysis Data Analysis - Calculate cumulative CO2 production - Determine % biodegradation vs. ThCO2 measurement->analysis conclusion Conclusion - Assess ready biodegradability based on pass levels analysis->conclusion

Caption: Workflow for the OECD 301B CO2 Evolution Test.

References

Application Notes and Protocols: Synthesis of Fine Chemicals Using Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of Methyl (R)-(+)-lactate, a versatile and valuable chiral building block, in the synthesis of a variety of fine chemicals. Its high optical purity (typically ≥99.0%) and ready availability make it an excellent starting material for the stereoselective synthesis of key intermediates in pharmaceutical and agrochemical development.[1] This document outlines protocols for the synthesis of (R)-1,2-propanediol, (R)-propylene oxide, and (S)-alanine methyl ester, complete with experimental details, quantitative data, and workflow diagrams.

Synthesis of (R)-1,2-Propanediol via Reduction of this compound

(R)-1,2-propanediol is a valuable chiral synthon used in the preparation of various pharmaceuticals and as a chiral solvent. The direct reduction of the ester functionality in this compound provides a straightforward route to this diol, preserving the stereochemical integrity of the chiral center. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[2][3][4]

Experimental Protocol: Reduction of this compound with LiAlH₄

  • Materials:

    • This compound

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • 10% Sulfuric acid (H₂SO₄)

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a dropping funnel.

    • Under a nitrogen atmosphere, suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF in the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the this compound solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, cool the flask again to 0 °C.

    • Work-up: Cautiously and slowly add water (x mL, where x is the mass of LiAlH₄ in grams) dropwise to quench the excess LiAlH₄. This is followed by the dropwise addition of 15% aqueous sodium hydroxide (B78521) (x mL) and then water (3x mL).

    • Allow the mixture to warm to room temperature and stir for 15 minutes. A white precipitate of aluminum salts will form.

    • Filter the precipitate through a pad of Celite® and wash the filter cake with diethyl ether or THF.

    • Dry the combined organic filtrates over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude (R)-1,2-propanediol by distillation under reduced pressure.

Quantitative Data:

Starting MaterialProductReducing AgentSolventYield (%)Purity/ee (%)Reference
This compound(R)-1,2-PropanediolLiAlH₄Diethyl ether>90>99[5]

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction_Vessel Suspension in Anhydrous Ether/THF 0 °C to Room Temperature This compound->Reaction_Vessel Dropwise addition LiAlH4 LiAlH4 LiAlH4->Reaction_Vessel Quenching Sequential addition of H2O, NaOH(aq), H2O Reaction_Vessel->Quenching Filtration Filtration Quenching->Filtration Drying Drying (Na2SO4) Filtration->Drying Evaporation Solvent Removal Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Product (R)-1,2-Propanediol Purification->Product G cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Cyclization Start1 (R)-1,2-Propanediol Reagents1 TsCl, Et3N DCM, 0 °C to RT Start1->Reagents1 Intermediate (R)-1-(Tosyloxy)propan-2-ol Reagents1->Intermediate Reagents2 NaOH H2O/MeOH, Reflux Intermediate->Reagents2 Product (R)-Propylene Oxide Reagents2->Product G cluster_mitsunobu Mitsunobu Reaction (Inversion of Stereochemistry) cluster_hydrolysis Deprotection Start This compound (R-configuration) Reagents_M Phthalimide PPh3, DEAD Start->Reagents_M Intermediate_P N-(1-methoxycarbonylethyl)phthalimide (S-configuration) Reagents_M->Intermediate_P Reagents_H Hydrazine Hydrate or Acid Hydrolysis Intermediate_P->Reagents_H Product_A (S)-Alanine Methyl Ester (S-configuration) Reagents_H->Product_A

References

Application Note: Methyl (R)-(+)-lactate as a Precursor for High-Purity Lactide Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactide, the cyclic dimer of lactic acid, is a critical monomer for the synthesis of high molecular weight poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with extensive applications in the medical field, including drug delivery systems, sutures, and tissue engineering scaffolds.[1][2][3] The stereochemical purity of the lactide precursor is paramount as it directly influences the physical and degradation properties of the resulting PLA. Methyl (R)-(+)-lactate serves as a valuable and stable starting material for the production of optically pure L-lactide. This application note details two primary protocols for the synthesis of lactide from this compound: a direct vapor-phase conversion and a prepolymer-based route.

Application

The primary application of this process is the production of high-purity L-lactide suitable for ring-opening polymerization (ROP) to synthesize PLA for biomedical applications.[3][4] Utilizing an ester of lactic acid, such as methyl lactate (B86563), can be advantageous over using lactic acid directly, which often requires a dehydration step to form a prepolymer oligomer before depolymerization into lactide.[1][5] The direct conversion of alkyl lactates is considered an alternative to the industrial two-stage process.[6]

Data Presentation: Catalytic Conversion of Methyl Lactate to Lactide

The following table summarizes key quantitative data from various studies on the conversion of methyl lactate and other alkyl lactates to lactide, highlighting different catalysts and reaction conditions.

Catalyst SystemSubstrateTemperature (°C)PressureYield/SelectivityPurityReference
5 wt% TiO₂/SiO₂L-methyl lactate220760 mmHg (in N₂)~90% Selectivity-[1]
5 wt% TiO₂/SiO₂Methyl lactate260100 mbar74% Selectivity (at 50-53% conversion)-[6]
Titanium ethoxideL-ethyl lactate-Constant Pressure98.0% Conversion, 88.7% L-lactide Selectivity-[7]
Sn(Oct)₂Ethyl lactate180 (Depolymerization)-Highest yield compared to methyl & butyl lactate-[8][9]
Sn(Oct)₂Lactic Acid150-210-67-69% (raw lactide)>99.5% after recrystallization[5][8]

Experimental Protocols & Methodologies

Two primary methodologies for the synthesis of lactide from methyl lactate are presented below.

Protocol 1: Direct Vapor-Phase Catalytic Conversion

This protocol is based on the continuous gas-phase transesterification of methyl lactate.

1. Catalyst Preparation:

  • Prepare a supported 5 wt.% TiO₂/SiO₂ catalyst by impregnating silica (B1680970) with a titanium precursor, such as titanium(IV) butoxide (Ti(OC₄H₉)₄).[6]
  • Calcine the prepared catalyst at 500°C to obtain an amorphous mesoporous structure.

2. Reaction Setup:

  • Assemble a flow reactor system consisting of an evaporator, a fixed-bed catalytic reactor, a condenser, and a vacuum pump.
  • Load the prepared TiO₂/SiO₂ catalyst into the reactor.

3. Reaction Procedure:

  • Heat the evaporator to 250°C and the catalytic reactor to 260°C.[6]
  • Reduce the pressure of the system to 100 mbar using the vacuum pump.[6]
  • Dose liquid this compound into the evaporator, where it vaporizes.[6]
  • Pass the methyl lactate vapor through the catalytic reactor. The transesterification reaction occurs on the catalyst surface, forming lactide and methanol (B129727) as a byproduct.
  • The reaction stream exiting the reactor is cooled in a condenser to collect the crude lactide product.

4. Product Analysis:

  • Analyze the collected product using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of methyl lactate and the selectivity towards lactide.[6]

Protocol 2: Synthesis via Prepolymer (Oligomer) Route

This two-step method involves the formation of an oligomer followed by catalytic depolymerization. This route is well-established for various alkyl lactates.[8][9]

1. Oligomerization:

  • Charge a reaction flask with this compound and an effective catalyst, such as tin(II) octoate (Sn(Oct)₂).[8][9]
  • Heat the mixture under an inert atmosphere (e.g., N₂) to initiate the oligomerization process, where methyl lactate molecules condense to form short-chain PLA oligomers and methanol is released.
  • Continuously remove the methanol byproduct to drive the reaction forward.
  • The reaction is typically carried out until an oligomer with a molecular weight of 600-800 g/mol is achieved, as this has been found to give the highest lactide yield.[8][9]

2. Depolymerization (Cyclization):

  • Increase the temperature of the reaction mixture to 180-200°C and reduce the pressure (e.g., <20 mmHg).[8][10]
  • The oligomer undergoes a back-biting intramolecular transesterification reaction, catalyzed by the tin compound, to form the cyclic lactide monomer.[1][8]
  • The formed lactide, being more volatile than the oligomer, is continuously removed from the reaction vessel by distillation and collected in a condenser.[10]

3. Purification by Recrystallization:

  • The collected crude lactide may contain impurities such as residual lactic acid, oligomers, and meso-lactide.[5][10]
  • Dissolve the crude lactide in a suitable solvent. Butyl acetate (B1210297) and ethyl acetate are effective for obtaining high-purity lactide.[5]
  • For example, using butyl acetate, a mass ratio of crude lactide to solvent of 3:1 can be used. Heat the mixture to 70°C with stirring to dissolve the lactide.[5]
  • Cool the solution to induce crystallization of the purified L-lactide.
  • Separate the crystals by filtration.
  • Repeat the recrystallization process (typically 2-4 times) to achieve a purity of >99.5%.[5]

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for lactide production from this compound.

G cluster_route1 Protocol 1: Direct Vapor-Phase Conversion cluster_route2 Protocol 2: Prepolymer Route start This compound evaporation Evaporation (250°C) start->evaporation Vaporization oligomerization Oligomerization (e.g., Sn(Oct)₂ catalyst) start->oligomerization Condensation reaction1 Catalytic Reaction (TiO₂/SiO₂, 260°C, 100 mbar) evaporation->reaction1 crude_lactide Crude L-Lactide reaction1->crude_lactide depolymerization Depolymerization & Distillation (180-200°C, <20 mmHg) oligomerization->depolymerization Back-biting depolymerization->crude_lactide purification Purification (Recrystallization) crude_lactide->purification final_product High-Purity L-Lactide (>99.5%) purification->final_product

Caption: Experimental workflow for lactide production from methyl lactate.

G cluster_reactants cluster_products ML1 This compound catalyst_node Catalyst (e.g., TiO₂/SiO₂ or Sn(Oct)₂) Heat, Vacuum ML1->catalyst_node ML2 This compound ML2->catalyst_node plus1 + lactide L-Lactide catalyst_node->lactide methanol 2x Methanol (Byproduct) catalyst_node->methanol plus2 +

Caption: Chemical pathway for the conversion of methyl lactate to lactide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl (R)-(+)-lactate Synthesis via Reactive Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Methyl (R)-(+)-lactate synthesis via reactive distillation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound using reactive distillation.

Problem Possible Causes Recommended Solutions
Low Conversion of Lactic Acid - Methanol (B129727) Stripping: Due to its lower boiling point (337 K) compared to lactic acid (490 K), methanol is easily stripped from the reaction zone, reducing its availability for the esterification reaction.[1][2] - Insufficient Catalyst Activity: The catalyst may be deactivated or the loading may be too low. - Inadequate Reaction Temperature: The temperature in the reactive zone may not be optimal for the reaction kinetics.- Implement a Semi-Batch or Integrated Semi-Batch Distillation (i-SBD) Operation: Continuously feed methanol to the reboiler to maintain its presence in the reaction zone.[1] - Optimize Catalyst Loading: Increase the amount of catalyst in the reactive section. A catalyst loading of around 3 wt% has been suggested as optimal in some studies.[3] - Adjust Reboiler Duty: Increase the reboiler heat duty to achieve the optimal reaction temperature.
Poor Purity of this compound - Azeotrope Formation: Methyl lactate (B86563) can form azeotropes with water and methanol, making separation difficult.[4] - Side Reactions: Undesirable side reactions can lead to the formation of impurities. - Flooding or Weeping in the Column: Improper hydraulic operation of the distillation column can reduce separation efficiency.[5]- Adjust Reflux Ratio: Optimize the reflux ratio to improve separation. A narrow range of reflux ratios often yields high purity product. - Control Reaction Temperature: Maintain a stable and optimal temperature profile across the column to minimize side reactions. The bottom temperature should generally not exceed 135°C to avoid product degradation.[3] - Ensure Proper Column Operation: Adjust feed rate and reboiler duty to avoid flooding (excessive vapor flow) or weeping (liquid passing through tray perforations at low vapor flow).[5]
Catalyst Deactivation - Coke Formation: Carbonaceous deposits can form on the catalyst surface, blocking active sites.[6][7] - Pore Blocking: Accumulation of bulky, high-boiling point complexes (e.g., from side reactions or impurities in the feed) can block the catalyst pores.[6][7] - Leaching of Active Components: For some catalysts, the active species may leach into the reaction mixture.[8][9]- Catalyst Regeneration: Depending on the catalyst and the deactivation mechanism, regeneration may be possible by calcination in air or washing with a suitable solvent.[7] - Feed Purification: Ensure the lactic acid and methanol feeds are of high purity to minimize the formation of deactivating species. - Select a More Robust Catalyst: Consider using catalysts known for their stability under the reaction conditions, such as certain ion-exchange resins.
Column Instability (e.g., Fluctuating Temperatures and Pressures) - Improper Control Strategy: Lack of a robust control system to manage the complex interactions between reaction and distillation. - Feed Composition Variability: Fluctuations in the feed composition can disrupt the column's steady state.- Implement a Dual-Temperature Control Structure: Control the temperature at two different points in the column to maintain stability.[10] - Ensure Consistent Feed: Use a consistent feed composition and flow rate to maintain stable operation.

Frequently Asked Questions (FAQs)

1. Why is reactive distillation a preferred method for this compound synthesis?

Reactive distillation integrates chemical reaction and separation into a single unit. This offers several advantages for the esterification of lactic acid with methanol, which is an equilibrium-limited reaction. By continuously removing the products (methyl lactate and water) from the reaction zone, the chemical equilibrium is shifted towards the product side, leading to higher conversion of lactic acid.[11] This process intensification can also lead to reduced capital and operating costs compared to conventional processes involving a separate reactor and distillation train.

2. What are the main challenges in the reactive distillation of lactic acid and methanol?

The primary challenge is the significant difference in the boiling points of the reactants. Methanol (boiling point ~337 K) is much more volatile than lactic acid (boiling point ~490 K).[1][2] This leads to the rapid vaporization and removal of methanol from the reaction zone, which can starve the reaction and lead to low conversion rates.[1][2]

3. What are common side reactions to be aware of during this compound synthesis?

While the primary reaction is the esterification of lactic acid with methanol, potential side reactions can occur, especially at elevated temperatures. These may include the formation of oligomers of lactic acid.[11] In some related processes, decarbonylation and coking have been observed as side pathways, particularly in the presence of certain catalysts.[7]

4. How does the molar ratio of methanol to lactic acid affect the yield?

Increasing the molar ratio of methanol to lactic acid generally increases the conversion of lactic acid and the yield of methyl lactate.[3] This is because a higher concentration of methanol helps to drive the equilibrium towards the product side. However, an excessively high ratio can increase the separation load in the column. Studies have shown that a molar ratio of 3:1 can result in a yield of up to 78.7% when using a column with sufficient theoretical plates.[3]

5. What types of catalysts are typically used for this reaction?

Acidic catalysts are commonly employed for the esterification of lactic acid. These can be homogeneous catalysts like sulfuric acid or heterogeneous catalysts such as acidic cation-exchange resins (e.g., Amberlyst 15, DOWEX-50W).[12][13][14] Heterogeneous catalysts are often preferred as they are more easily separated from the product mixture and can reduce corrosion issues.[14]

Quantitative Data

Table 1: Effect of Methanol:Lactic Acid Molar Ratio and Number of Theoretical Plates on Methyl Lactate Yield

Methanol:Lactic Acid Molar RatioNumber of Theoretical PlatesMethyl Lactate Yield (%)
1:11.9~55
2:11.9~60
3:11.9~65
1:14.9~68
2:14.9~75
3:14.978.7

Source: Adapted from a study on the esterification of lactic acid with methanol through reactive distillation.[3]

Experimental Protocols

Generalized Protocol for Batch Reactive Distillation of this compound

This protocol provides a general framework. Specific parameters should be optimized based on the experimental setup and desired outcomes.

1. Materials and Equipment:

  • (R)-(+)-Lactic acid (high purity)
  • Methanol (anhydrous)
  • Acid catalyst (e.g., Amberlyst 15 ion-exchange resin)
  • Reactive distillation column (glass or stainless steel) with a reboiler, condenser, and distillate receiver. The column should have a packed reactive section.
  • Heating mantle for the reboiler
  • Temperature and pressure sensors
  • Sampling ports

2. Procedure:

  • Catalyst Preparation: If using an ion-exchange resin, ensure it is properly activated according to the manufacturer's instructions.
  • Column Setup: Pack the reactive section of the distillation column with the desired amount of catalyst.
  • Charging the Reboiler: Charge the reboiler with a pre-determined molar ratio of (R)-(+)-lactic acid and methanol.
  • Reaction and Distillation:
  • Begin heating the reboiler to initiate the reaction and vaporization.
  • Control the reboiler temperature to maintain a steady boil-up rate. A typical bottom temperature should not exceed 135°C.[3]
  • Operate the column under total reflux initially to establish the temperature profile.
  • Once the system reaches a steady state, begin collecting the distillate. The overhead temperature will initially be close to the boiling point of methanol (64-66°C) and will rise as the reaction proceeds and water is formed.[3]
  • Monitoring the Reaction: Periodically take samples from the reboiler and distillate to monitor the conversion of lactic acid and the purity of the methyl lactate product using techniques like gas chromatography (GC) or titration.
  • Shutdown: Once the desired conversion is achieved (indicated by a stable, higher temperature at the top of the column, e.g., up to 96°C), cool down the system and collect the product from the reboiler and distillate receiver.[3]

Visualizations

Experimental_Workflow Experimental Workflow for this compound Synthesis start Start prep Catalyst Preparation & Column Setup start->prep charge Charge Reboiler with Lactic Acid & Methanol prep->charge heat Heat Reboiler to Initiate Reaction & Distillation charge->heat reflux Establish Total Reflux heat->reflux distill Collect Distillate reflux->distill monitor Monitor Reaction Progress (GC/Titration) distill->monitor decision Desired Conversion Achieved? monitor->decision decision->distill No shutdown Cool Down System & Collect Product decision->shutdown Yes end End shutdown->end

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Conversion start Low Lactic Acid Conversion check_methanol Is Methanol Being Stripped from Reboiler? start->check_methanol implement_sbd Implement Semi-Batch Distillation (SBD) check_methanol->implement_sbd Yes check_catalyst Is Catalyst Activity Sufficient? check_methanol->check_catalyst No solution Conversion Improved implement_sbd->solution optimize_catalyst Increase Catalyst Loading or Regenerate check_catalyst->optimize_catalyst No check_temp Is Reaction Temperature Optimal? check_catalyst->check_temp Yes optimize_catalyst->solution adjust_heat Adjust Reboiler Heat Duty check_temp->adjust_heat No check_temp->solution Yes adjust_heat->solution

Caption: Troubleshooting decision tree for low conversion.

References

Technical Support Center: Synthesis of Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl (R)-(+)-lactate.

Troubleshooting Guide

This guide is designed to help researchers, scientists, and drug development professionals identify and resolve problems during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low Yield of this compound Equilibrium Limitation: The esterification of lactic acid with methanol (B129727) is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the yield.[1]- Use a large excess of methanol to drive the equilibrium towards the product side. - Remove water as it is formed. This can be achieved through techniques like reactive distillation or by using a dehydrating agent.
Hydrolysis of Methyl Lactate (B86563): The product, this compound, can be hydrolyzed back to lactic acid and methanol in the presence of water and an acid catalyst.[1]- Minimize the amount of water in the reaction mixture. Use anhydrous reagents and solvents. - After the reaction is complete, neutralize the acid catalyst before workup to prevent hydrolysis during purification.
Oligomerization of Lactic Acid: Lactic acid can undergo self-esterification to form linear oligomers (polylactic acid). This side reaction consumes the starting material and reduces the yield of the desired monomeric ester.[2]- Control the reaction temperature. Higher temperatures favor oligomerization. - Use a catalyst that selectively promotes the intermolecular esterification over oligomerization.
Product is not Optically Pure (Racemization) High Reaction Temperature: The chiral center of (R)-(+)-lactic acid can undergo racemization at elevated temperatures, leading to a mixture of (R) and (S)-methyl lactate.- Perform the esterification at the lowest effective temperature. - Minimize the reaction time to reduce the exposure of the chiral center to harsh conditions.
Presence of Strong Acid or Base: Both strong acids and bases can catalyze the enolization of the carbonyl group, which can lead to racemization.- Use a milder acid catalyst if possible. - Ensure that any basic quenching steps are performed at low temperatures and for a short duration.
Difficult Purification of the Product Presence of Oligomers: The oligomers of lactic acid have similar polarities to methyl lactate, making their separation by distillation or chromatography challenging.- Optimize the reaction conditions to minimize oligomerization (see "Low Yield" section). - Consider using vacuum distillation for purification, as methyl lactate is more volatile than the oligomers.
Residual Lactic Acid: Incomplete conversion will leave unreacted lactic acid in the product mixture.- Drive the reaction to completion by using an excess of methanol and removing water. - During workup, wash the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted lactic acid.
Reaction is Slow Insufficient Catalyst: The esterification reaction is typically slow without a catalyst.- Ensure the appropriate amount of a suitable acid catalyst (e.g., Amberlyst 15, sulfuric acid) is used.
Low Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low will result in a very slow reaction rate.- Optimize the reaction temperature to find a balance between a reasonable reaction rate and the minimization of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of (R)-(+)-lactic acid with methanol using an acid catalyst, such as sulfuric acid or an acidic ion-exchange resin like Amberlyst 15.[3]

Q2: What are the main side reactions to be aware of during the synthesis?

A2: The three primary side reactions are:

  • Oligomerization: Lactic acid molecules react with each other to form dimers, trimers, and longer polymer chains.[2]

  • Hydrolysis: The methyl lactate product reacts with water to revert to lactic acid and methanol.[1]

  • Racemization: The chiral center of the (R)-enantiomer can be inverted, leading to the formation of the (S)-enantiomer and a loss of optical purity.

Q3: How can I minimize the formation of lactic acid oligomers?

A3: To minimize oligomerization, it is recommended to use a large excess of methanol and to control the reaction temperature. Lower temperatures generally disfavor the self-esterification of lactic acid.[4] Additionally, ensuring efficient removal of water can help.

Q4: What is the role of water in this reaction, and should I be concerned about it?

A4: Water is a byproduct of the esterification reaction. Its presence is detrimental for two main reasons: it can shift the reaction equilibrium backward, lowering the yield, and it can hydrolyze the desired methyl lactate product back to the starting materials.[1] Therefore, it is crucial to minimize water content by using dry reagents and, if possible, removing water as it is formed.

Q5: How can I prevent racemization and maintain the stereochemical integrity of my product?

A5: Racemization is primarily caused by high temperatures and the presence of strong acids or bases. To prevent it, carry out the reaction at the lowest feasible temperature and for the shortest possible time. If using a strong acid catalyst, consider replacing it with a milder alternative. During workup, any pH adjustments should be done carefully at low temperatures.[5]

Q6: What is a suitable catalyst for this esterification?

A6: Both homogeneous and heterogeneous acid catalysts can be used. Common homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. A widely used heterogeneous catalyst is Amberlyst 15, an acidic ion-exchange resin, which has the advantage of being easily removed by filtration after the reaction.

Q7: What are the recommended purification techniques for this compound?

A7: The primary method for purifying methyl lactate is distillation. Due to its relatively low boiling point compared to lactic acid and its oligomers, vacuum distillation is often effective. Before distillation, it is advisable to neutralize the acid catalyst and wash the crude product to remove unreacted lactic acid and water-soluble impurities.

Quantitative Data Summary

The following table summarizes the impact of various reaction parameters on the yield and purity of this compound.

ParameterConditionEffect on Yield/PurityReference
Methanol to Lactic Acid Molar Ratio Increasing the molar ratio from 1:1 to 5:1Increases the conversion of lactic acid and the yield of methyl lactate. A large excess of methanol shifts the equilibrium towards the product.[3]
Temperature Increasing temperature from 100°C to 140°CGenerally increases the reaction rate. However, higher temperatures can also increase the rates of side reactions like oligomerization and racemization, potentially lowering the overall yield of the pure desired product.
Catalyst Type Amberlyst 15 vs. Sulfuric AcidBoth are effective acid catalysts. Amberlyst 15 is a solid resin that can be easily filtered out, simplifying the workup process. The choice may depend on the specific reaction setup and desired purity.
Presence of Water Increasing initial water concentrationDecreases the equilibrium conversion of lactic acid and can lead to hydrolysis of the methyl lactate product, thus reducing the final yield.[1]

Experimental Protocols

Synthesis of this compound via Fischer Esterification using Amberlyst 15

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • (R)-(+)-Lactic acid

  • Anhydrous methanol

  • Amberlyst 15 (or other suitable acid catalyst)

  • Sodium bicarbonate (for neutralization)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-(+)-lactic acid and a 3-5 fold molar excess of anhydrous methanol.

  • Catalyst Addition: Add the acid catalyst (e.g., Amberlyst 15, ~10% by weight of lactic acid).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR). The reaction time will vary depending on the scale and temperature but is typically several hours.

  • Workup - Catalyst Removal: After the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. If a solid catalyst like Amberlyst 15 was used, remove it by filtration.

  • Solvent Removal: Remove the excess methanol from the filtrate using a rotary evaporator.

  • Neutralization: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Transfer the solution to a separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of gas evolution (CO2). Wash subsequently with brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the resulting crude this compound by vacuum distillation to obtain the pure product.

Visualizations

Side_Reactions_in_Methyl_Lactate_Synthesis LacticAcid (R)-(+)-Lactic Acid MethylLactate This compound LacticAcid->MethylLactate Esterification (+ Methanol, H+) Oligomers Lactic Acid Oligomers LacticAcid->Oligomers Oligomerization (Heat) S_MethylLactate (S)-Methyl lactate LacticAcid->S_MethylLactate Racemization (Heat, H+/OH-) Methanol Methanol MethylLactate->LacticAcid Hydrolysis (+ Water, H+) Water Water MethylLactate->Water (- H2O)

Caption: Main reaction and side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckYield Low Yield? Start->CheckYield CheckPurity Low Optical Purity? CheckYield->CheckPurity No Equilibrium Check for Equilibrium Limitation CheckYield->Equilibrium Yes Racemization Check for Racemization CheckPurity->Racemization Yes Hydrolysis Check for Hydrolysis Equilibrium->Hydrolysis Solution1 Increase Methanol Excess / Remove Water Equilibrium->Solution1 Oligomerization Check for Oligomerization Hydrolysis->Oligomerization Solution2 Use Anhydrous Conditions / Neutralize Post-Reaction Hydrolysis->Solution2 Solution3 Lower Reaction Temperature Oligomerization->Solution3 Solution4 Lower Temperature / Use Milder Catalyst Racemization->Solution4

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Efficient Production of Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Methyl (R)-(+)-lactate.

Frequently Asked Questions (FAQs)

Q1: What are the common catalytic systems for the synthesis of this compound?

A1: Several catalytic systems are employed, broadly categorized as:

  • Heterogeneous Catalysts: These are solid catalysts that are easy to separate from the reaction mixture. Common examples include tin-based zeolites (e.g., Sn-Beta, Sn-MCM-41), bimetallic systems (e.g., Sn-In-MCM-41, Fe-Sn/Beta), and supported metal oxides.[1][2] Lewis acidic sites in these catalysts are crucial for the conversion of substrates like sugars or pyruvates.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Examples include complexes of rhodium with chiral ligands, which are particularly effective for asymmetric hydrogenation of methyl pyruvate (B1213749) to produce enantiomerically pure this compound.[3]

  • Biocatalysts (Enzymes): Esterases and dehydrogenases can be used for the stereoselective synthesis of this compound.[3][4] For instance, esterases can be used for the kinetic resolution of racemic methyl lactate (B86563).[3]

  • Organocatalysts: Organic molecules like 4-(dimethylamino)pyridine (DMAP) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been investigated for the methanolysis of poly(lactic acid) to produce methyl lactate.[5][6]

Q2: What are the typical starting materials for this compound synthesis?

A2: Common starting materials include:

  • Sugars (e.g., glucose, fructose, sucrose): These are converted to methyl lactate in the presence of a heterogeneous catalyst and methanol (B129727).[1][7]

  • Methyl Pyruvate: Asymmetric hydrogenation of methyl pyruvate using a chiral catalyst is a direct route to enantiomerically enriched this compound.[3]

  • Lactic Acid/Poly(lactic acid) (PLA): Esterification of lactic acid with methanol or methanolysis of PLA can produce methyl lactate.[5][6][8][9][10]

  • Racemic Methyl Lactate: Enzymatic resolution can be used to isolate the desired (R)-enantiomer.[3]

Q3: How can I improve the enantioselectivity of the reaction?

A3: To improve enantioselectivity:

  • Chiral Catalyst Selection: For asymmetric synthesis from prochiral substrates like methyl pyruvate, the choice of a highly enantioselective chiral catalyst and ligand is critical. Rhodium complexes with chiral phosphine (B1218219) ligands are a common choice.[3]

  • Enzymatic Resolution: Utilize stereoselective enzymes that preferentially react with one enantiomer of racemic methyl lactate, allowing for the separation of the (R)-isomer.[3]

  • Reaction Conditions Optimization: Temperature, pressure, and solvent can influence the stereochemical outcome of the reaction. Careful optimization of these parameters is necessary.

Q4: What are the key factors affecting the yield of this compound?

A4: The yield is influenced by several factors:

  • Catalyst Activity and Stability: An active and stable catalyst is crucial for high conversion of the starting material.[11]

  • Reaction Temperature and Time: These parameters need to be optimized for each specific catalytic system. For example, using Sn-In-MCM-41 for glucose conversion, a yield of 69.4% was achieved at 160°C after 20 hours.[1]

  • Substrate to Catalyst Ratio: The amount of catalyst relative to the substrate can significantly impact the reaction rate and overall yield.

  • Molar Ratio of Reactants: In esterification reactions, using an excess of methanol can shift the equilibrium towards the product side, increasing the yield.[8]

  • Water Content: In some reactions, the presence of water can be detrimental to catalyst activity and product selectivity.[12]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Catalyst Deactivation - Regenerate the catalyst: For heterogeneous catalysts, this may involve calcination to remove organic deposits.[11] - Check for catalyst poisoning: Ensure starting materials and solvents are pure and free from potential poisons. - Investigate leaching: For supported catalysts, check for metal leaching into the reaction mixture.[11]
Suboptimal Reaction Conditions - Optimize temperature and pressure: Systematically vary the reaction temperature and pressure to find the optimal conditions for your specific catalyst. - Adjust reaction time: Monitor the reaction progress over time to determine the point of maximum yield before side reactions become significant.
Poor Substrate Conversion - Increase catalyst loading: A higher catalyst concentration may be required to achieve complete conversion. - Improve mixing: Ensure efficient stirring to overcome mass transfer limitations, especially with heterogeneous catalysts.[1]
Equilibrium Limitation (for esterification) - Use excess methanol: Drive the reaction towards the product side by using a larger molar excess of methanol.[8] - Remove water: If water is a byproduct, consider using a dehydrating agent or a reaction setup that allows for water removal.
Issue 2: Low Enantiomeric Excess (ee)
Possible Cause Troubleshooting Step
Ineffective Chiral Catalyst/Ligand - Screen different chiral ligands: Test a variety of chiral ligands to find the one that provides the highest stereoselectivity for your substrate. - Verify catalyst purity and structure: Ensure the chiral catalyst is of high purity and has the correct structure.
Racemization of Product - Lower reaction temperature: Higher temperatures can sometimes lead to racemization. - Reduce reaction time: Prolonged reaction times might expose the product to conditions that cause racemization.
Suboptimal Reaction Conditions - Optimize solvent and pressure: The solvent polarity and hydrogen pressure (in hydrogenation reactions) can significantly affect enantioselectivity.[3]
Issue 3: Catalyst Instability and Reusability Issues
Possible Cause Troubleshooting Step
Leaching of Active Species - Strengthen metal-support interaction: Modify the catalyst support or preparation method to enhance the stability of the active metal species. - Add a co-catalyst or promoter: In some cases, adding a small amount of a promoter can help stabilize the catalyst. For [K]Sn-USY catalysts, adding potassium salts can alleviate deactivation.[11]
Fouling by Coke or Polymers - Implement a regeneration protocol: Develop a procedure to remove organic deposits from the catalyst surface, such as calcination in air. - Modify reaction conditions: Lowering the reaction temperature or changing the solvent may reduce the formation of fouling agents.
Structural Changes in the Catalyst - Characterize the spent catalyst: Use techniques like XRD, TEM, and nitrogen physisorption to analyze the structure of the used catalyst and identify any changes. - Choose a more robust support material: Select a support that is stable under the reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of Methyl Lactate from Glucose using Sn-In-MCM-41 Catalyst[1]

Catalyst Synthesis (Sn-In-MCM-41):

  • Dissolve 4.06 g of hexadecyltrimethylammonium bromide (CTABr) and 1.67 g of NaOH in 180 mL of deionized water.

  • Add 0.10 g of SnCl₂·2H₂O and 0.098 g of InCl₃ to the solution.

  • Finally, add 13.6 g of tetraethylorthosilicate (TEOS) as the silica (B1680970) source.

  • Stir the resulting gel at room temperature. The molar composition of the gel is 6 TEOS: 1 CTABr: 900 H₂O: 4 NaOH: 0.04 SnCl₂: 0.04 InCl₃.

  • Heat the mixture at 80°C for 8 hours under reflux.

  • Filter, wash, and dry the solid product.

  • Calcine the material to remove the template (CTABr).

Catalytic Reaction:

  • In a 35 mL Teflon autoclave, add 225 mg of D-(+)-glucose, 8.0 g of methanol, 160 mg of the Sn-In-MCM-41 catalyst, and 30 mg of naphthalene (B1677914) (as an internal standard).

  • Seal the autoclave and place it in a rotary oven.

  • Heat the reaction to 160°C for 20 hours with a rotation speed of 15 rpm.

  • After the reaction, cool the autoclave, and analyze the products by gas chromatography (GC).

Protocol 2: Asymmetric Hydrogenation of Methyl Pyruvate[3]

Catalyst Preparation (in-situ):

  • In a reaction vessel, dissolve bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate (B1224126) (2.3 mg, 5 µmol) and the chiral ligand (e.g., (R)-N-diphenylphosphino-N-methyl-[(S)-2-(diphenylphosphino)ferrocenyl]ethylamine, 3.7 mg, 6 µmol) in anhydrous, degassed tetrahydrofuran (B95107) (THF, 2.0 mL) under an argon atmosphere.

  • Stir the solution at 25°C under argon for 15 minutes.

Hydrogenation Reaction:

  • In a separate reaction vessel, dissolve methyl pyruvate (51 mg, 0.50 mmol) in anhydrous, degassed THF (3.0 mL).

  • Add the prepared catalyst solution to the methyl pyruvate solution.

  • Flush the resulting solution with hydrogen gas and then pressurize the vessel to 10-20 psig with hydrogen.

  • Stir the reaction mixture for 8 hours.

  • Analyze the conversion and enantiomeric excess of the product, this compound, by chiral gas chromatography (GC).

Data Presentation

Table 1: Comparison of Different Catalysts for Methyl Lactate Production from Sugars

CatalystSubstrateTemperature (°C)Time (h)Yield of Methyl Lactate (%)Reference
Sn-In-MCM-41Glucose1602069.4[1]
Sn-In-MCM-41Sucrose1602073.9[1]
In-Sn-beta zeoliteGlucose190253[1]
Zn-Sn-Beta zeoliteGlucose200-~67[1]
Fe-Sn/BetaGlucose220667[2]
[K]Sn-USYGlucose150150~30 (continuous)[11]
Sn(salen)/octylmethyl imidazolium (B1220033) bromideGlucose160-68[7]

Table 2: Performance of Catalysts in Methanolysis of Poly(lactic acid) (PLA) [5]

CatalystEquivalents of MeOHStirring Speed (rpm)Average Initial Rate of MeLa Production (g·mL⁻¹·min⁻¹)
Zn(OAc)₂9300/6005.37 × 10⁻⁴
TBD9300/6005.37 × 10⁻⁴
Mg(OAc)₂9300/6005.39 × 10⁻⁵
DMAP9300/6003.09 × 10⁻⁵
Zn(OAc)₂173001.42 × 10⁻³
TBD173005.27 × 10⁻⁴
Mg(OAc)₂173009.09 × 10⁻⁵
DMAP173004.65 × 10⁻⁵

Visualizations

Experimental_Workflow_Heterogeneous_Catalysis cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_separation Product Separation & Analysis Start Start Reactants Catalyst Precursors (e.g., Sn, In salts, TEOS) Start->Reactants Synthesis Hydrothermal Synthesis or Impregnation Reactants->Synthesis Calcination Calcination Synthesis->Calcination Catalyst Active Heterogeneous Catalyst Calcination->Catalyst Reactor Autoclave Reactor Catalyst->Reactor Substrate Starting Material (e.g., Glucose) Substrate->Reactor Solvent Methanol Solvent->Reactor Reaction Reaction at Controlled T & P Reactor->Reaction Product_Mix Product Mixture Reaction->Product_Mix Separation Catalyst Separation (Filtration/Centrifugation) Product_Mix->Separation Analysis Product Analysis (GC, HPLC) Separation->Analysis Recycled_Catalyst Recycled Catalyst Separation->Recycled_Catalyst Reuse Purification Purification Analysis->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for this compound production using a heterogeneous catalyst.

Troubleshooting_Logic cluster_yield Troubleshooting Low Yield cluster_ee Troubleshooting Low Enantioselectivity Start Start Experiment Check_Yield Low Yield? Start->Check_Yield Check_EE Low Enantiomeric Excess? Check_Yield->Check_EE No Catalyst_Deactivation Check Catalyst Activity - Regenerate - Check for poisons Check_Yield->Catalyst_Deactivation Yes Success Successful Synthesis Check_EE->Success No Chiral_Catalyst Evaluate Chiral Catalyst - Screen ligands - Verify purity Check_EE->Chiral_Catalyst Yes Reaction_Conditions Optimize Conditions - Temperature - Time - Pressure Catalyst_Deactivation->Reaction_Conditions Substrate_Conversion Improve Conversion - Increase catalyst loading - Enhance mixing Reaction_Conditions->Substrate_Conversion Substrate_Conversion->Start Re-run Racemization Prevent Racemization - Lower temperature - Reduce reaction time Chiral_Catalyst->Racemization Racemization->Start Re-run

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

References

Overcoming operational challenges in batch reactive distillation of methyl lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming operational challenges during the batch reactive distillation of methyl lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What are the primary operational challenges in the batch reactive distillation of methyl lactate?

The synthesis of methyl lactate via batch reactive distillation presents several key challenges:

  • Maintaining Reactant Proximity: A significant difference exists between the boiling points of the reactants, methanol (B129727) (337 K) and lactic acid (490 K). This disparity causes methanol, the more volatile reactant, to vaporize and separate from the lactic acid in the reaction zone, which can lead to reduced reaction rates and lower conversion.[1][2]

  • Complex Vapor-Liquid Equilibrium (VLE): The multi-component mixture of lactic acid, methanol, methyl lactate, and water exhibits non-ideal thermodynamic behavior, making the simultaneous reaction and separation complex to manage and optimize.

  • Side Reactions: Lactic acid can undergo self-esterification, leading to the formation of linear lactic acid oligomers and cyclic dimers known as lactide.[3][4][5] These side reactions consume the lactic acid intended for methyl lactate production and can complicate the purification process.

  • Process Optimization: Achieving a high yield and purity of methyl lactate requires careful optimization of several interdependent operating parameters, including the molar ratio of reactants, catalyst loading, reaction temperature, and reflux ratio.[6][7]

Q2: What are the common side reactions to be aware of during methyl lactate synthesis?

The primary side reaction is the self-esterification of lactic acid, which can proceed through two main pathways:

  • Oligomerization: Lactic acid molecules can react with each other to form linear chains of repeating lactic acid units. This process is a step-growth condensation reaction.[4]

  • Lactide Formation: Two lactic acid molecules can react to form a cyclic ester dimer called lactide. This is also a condensation reaction and is favored at higher temperatures.[3][5]

These side reactions are reversible but can significantly reduce the yield of the desired methyl lactate. Controlling the reaction temperature and minimizing the residence time at high temperatures can help to mitigate these side reactions.

Q3: How can I improve the contact between methanol and lactic acid in the reaction zone?

Several strategies can be employed to enhance the contact between the volatile methanol and the less volatile lactic acid:

  • Use of Novel Column Configurations: Specialized reactive distillation columns, such as those with a middle vessel or integrated semi-batch configurations, are designed to promote mixing and residence time of both reactants in the reaction section.[1]

  • Continuous Methanol Feed: Instead of charging all the methanol at the beginning of the batch, a continuous or semi-batch feed of methanol into the reaction zone can help maintain a consistent concentration of this reactant.[8]

  • Optimization of Reflux Ratio: A higher reflux ratio can help to wash the ascending methanol vapor back down into the reaction zone, thereby increasing its concentration in the liquid phase where the reaction occurs.[9][10]

Troubleshooting Guide

This guide addresses common problems encountered during the batch reactive distillation of methyl lactate, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low Lactic Acid Conversion 1. Insufficient methanol in the reaction zone due to vaporization. 2. Low catalyst activity or insufficient catalyst loading.[2] 3. Reaction temperature is too low.[11] 4. Short reaction time.1. Increase the reflux ratio to return more methanol to the reboiler. Consider a continuous feed of methanol. 2. Check the catalyst manufacturer's specifications. Consider regenerating or replacing the catalyst. Increase catalyst loading within the recommended range. 3. Gradually increase the reboiler temperature while monitoring for side product formation. 4. Increase the batch time to allow the reaction to proceed further to equilibrium.
Low Purity of Methyl Lactate 1. Inefficient separation in the distillation column (e.g., flooding, weeping, or entrainment).[12][13] 2. Formation of side products (oligomers, lactide).[3][4][5] 3. Improper reflux ratio.[10]1. Check the column's operating parameters (vapor velocity, liquid loading). Ensure they are within the design limits to prevent hydraulic issues. Visually inspect column internals if possible. 2. Reduce the reboiler temperature to minimize side reactions. 3. Optimize the reflux ratio; a higher reflux ratio generally improves separation but at the cost of higher energy consumption.
Column Flooding 1. Excessive vapor flow rate. 2. High reflux ratio. 3. Fouling of column internals.1. Reduce the heat input to the reboiler to decrease the vapor velocity. 2. Decrease the reflux ratio. 3. If the problem persists, the column may need to be shut down and the internals cleaned.
Column Weeping 1. Low vapor flow rate.1. Increase the heat input to the reboiler to increase the vapor velocity.
Unstable Column Pressure 1. Inconsistent heat input to the reboiler. 2. Fluctuations in the cooling medium to the condenser. 3. Leaks in the system (if operating under vacuum).1. Ensure the heating utility is stable. 2. Check the flow and temperature of the cooling medium. 3. Perform a leak test on the distillation setup.

Experimental Protocols

General Experimental Protocol for Batch Reactive Distillation of Methyl Lactate

This protocol provides a general procedure. Specific parameters should be optimized for your particular setup and desired outcomes.

  • Catalyst Preparation (if using a solid catalyst):

    • Wash the ion exchange resin (e.g., Amberlyst 15 or DOWEX-50W) with methanol to remove any impurities.

    • Dry the catalyst in a vacuum oven at a temperature recommended by the manufacturer.

  • Charging the Reboiler:

    • Charge the reboiler with lactic acid and the prepared catalyst.

    • Add an initial amount of methanol. The molar ratio of methanol to lactic acid can vary, but a common starting point is a stoichiometric excess of methanol.[14]

  • System Startup:

    • Assemble the distillation column, condenser, and reflux system.

    • Start the flow of cooling water to the condenser.

    • Begin heating the reboiler.

    • Once the mixture starts to boil, allow the column to operate under total reflux for a period (e.g., 30-60 minutes) to establish the temperature and concentration profiles.[14]

  • Reactive Distillation Operation:

    • Set the desired reflux ratio.

    • Begin collecting the distillate, which will primarily be an azeotropic mixture of methanol and water, or pure methanol depending on the column efficiency and operating conditions.

    • Monitor the temperature at the top of the column and in the reboiler. A rising top temperature can indicate the depletion of methanol.[14]

    • Periodically take samples from the reboiler to analyze the composition (lactic acid, methyl lactate) using HPLC or GC.

  • Shutdown:

    • Turn off the heat to the reboiler.

    • Allow the system to cool down.

    • Turn off the cooling water to the condenser.

    • The product mixture remaining in the reboiler can be further purified if necessary.

Analytical Methods

1. High-Performance Liquid Chromatography (HPLC) for Lactic Acid and Methyl Lactate

This method allows for the simultaneous quantification of the reactant and product.

  • Column: Reversed-phase C18 column (e.g., Purospher STAR).[15]

  • Mobile Phase: Isocratic elution with a mixture of 0.005 mol/L sulfuric acid solution and methanol (e.g., 9:1 v/v).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Detector: Diode Array Detector (DAD) or UV detector at 210 nm.[15]

  • Injection Volume: 20 µL.[15]

  • Sample Preparation: Dilute the sample from the reboiler with the mobile phase and filter through a 0.45 µm syringe filter before injection.

  • Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines.[16][17][18]

2. Gas Chromatography (GC) for Methyl Lactate

  • Column: A non-polar or medium-polarity capillary column is suitable.

  • Carrier Gas: Helium or Nitrogen.

  • Detector: Flame Ionization Detector (FID).

  • Injector and Detector Temperatures: Typically set around 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 200°C) to separate the components.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or acetone) and filter before injection.

Data Presentation

Table 1: Effect of Molar Ratio (Methanol:Lactic Acid) on Lactic Acid Conversion

Molar Ratio (Methanol:Lactic Acid)Lactic Acid Conversion (%)
1:157
2:170 (estimated)
3:180

Data adapted from a study on the esterification of lactic acid with methanol.[14]

Table 2: Effect of Catalyst Loading on Reaction Rate

CatalystCatalyst Loading (wt%)Relative Reaction Rate
DOWEX-50W2Baseline
DOWEX-50W5Increased
DOWEX-50W10Significantly Increased

Qualitative representation based on kinetic studies.[2]

Table 3: Effect of Temperature on Methyl Lactate Yield

Temperature (K)Methyl Lactate Yield (%)
34327
36356
38354
41332 (Decomposition observed)

Data from a study on the conversion of glycerol (B35011) to methyl lactate, illustrating the effect of temperature.[11]

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_causes Potential Root Causes cluster_solutions Corrective Actions Problem Identify Operational Issue (e.g., Low Conversion, Low Purity) CheckParams Review Operating Parameters (Temp, Pressure, Reflux Ratio) Problem->CheckParams CheckAnalytics Analyze Samples (HPLC/GC) Problem->CheckAnalytics Cause1 Reactant Imbalance CheckParams->Cause1 Cause4 Column Hydraulics CheckParams->Cause4 Cause2 Catalyst Issue CheckAnalytics->Cause2 Cause3 Side Reactions CheckAnalytics->Cause3 Sol1 Adjust Reflux Ratio / Methanol Feed Cause1->Sol1 Sol2 Check/Replace Catalyst Cause2->Sol2 Sol3 Adjust Temperature Cause3->Sol3 Sol4 Adjust Reboiler Duty Cause4->Sol4

Caption: Troubleshooting workflow for common issues.

ExperimentalWorkflow Start Start Prep Catalyst Preparation (Wash and Dry) Start->Prep Charge Charge Reboiler (Lactic Acid, Catalyst, Methanol) Prep->Charge Startup System Startup (Total Reflux) Charge->Startup Operate Reactive Distillation (Set Reflux, Collect Distillate) Startup->Operate Monitor Monitor and Sample Operate->Monitor Monitor->Operate Continue Batch Shutdown System Shutdown (Cool Down) Monitor->Shutdown Batch Complete End End Shutdown->End

Caption: Experimental workflow for the process.

ReactionPathways cluster_main Main Reaction cluster_side Side Reactions LA Lactic Acid ML Methyl Lactate LA->ML Esterification Oligomer Lactic Acid Oligomers LA->Oligomer Self-esterification Lactide Lactide (Cyclic Dimer) LA->Lactide Dimerization MeOH Methanol MeOH->ML Esterification H2O Water

Caption: Reaction pathways in methyl lactate synthesis.

References

Hydrolysis of methyl lactate: kinetics and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the hydrolysis of methyl lactate (B86563).

Frequently Asked Questions (FAQs)

Q1: What is methyl lactate hydrolysis?

A1: Methyl lactate hydrolysis is a chemical reaction where methyl lactate reacts with water to break down into its constituent molecules: lactic acid and methanol (B129727). This reaction is reversible, meaning lactic acid and methanol can also react to form methyl lactate and water, a process known as esterification.[1][2] The hydrolysis of methyl lactate can be spontaneous in aqueous solutions and is known to be autocatalytic, where the lactic acid produced acts as a catalyst, accelerating the reaction rate.[1][2][3]

Q2: What are the key stages of methyl lactate hydrolysis in an aqueous solution?

A2: The hydrolysis of methyl lactate in water typically proceeds through three kinetic stages:

  • Initiation/Neutral Hydrolysis: The initial, uncatalyzed reaction of methyl lactate with water. This phase can be slow, especially at lower temperatures, and is characterized by a negligible rate of hydrolysis, often referred to as an induction period.[1][2]

  • Autocatalytic Hydrolysis: As lactic acid is produced, it catalyzes the hydrolysis reaction, leading to a significant increase in the reaction rate.[1][2]

  • Equilibrium: As the concentrations of the products (lactic acid and methanol) increase, the reverse reaction (esterification) becomes more significant. Eventually, the rates of the forward (hydrolysis) and reverse reactions become equal, and the system reaches a state of chemical equilibrium where the net concentrations of reactants and products remain constant.[1][2]

Q3: What factors influence the rate of methyl lactate hydrolysis?

A3: Several factors can significantly impact the rate of methyl lactate hydrolysis:

  • Temperature: Higher temperatures generally increase the reaction rate. For example, at 40°C, the hydrolysis reaction of methyl lactate solutions can reach equilibrium within 20-30 days, while at 22°C, it can take over 100 days.[1][2] At very low temperatures, such as 1.5°C, the reaction is significantly slower, and some concentrations may remain stable for extended periods.[1]

  • pH (Presence of Acid/Base Catalysts): The reaction is catalyzed by both acids and bases. The lactic acid produced during hydrolysis acts as an acid catalyst, leading to an autocatalytic effect.[1][2] The presence of other acidic catalysts, such as cation-exchange resins (e.g., Amberlyst 15), can also significantly accelerate the hydrolysis rate.[4][5]

  • Concentration: The initial concentration of methyl lactate in an aqueous solution has a non-monotonic effect on the induction period before autocatalysis begins. Both very low and very high concentrations of methyl lactate can lead to longer induction periods and slower overall reaction rates.[1]

  • Solvent: The presence and composition of the solvent are critical. Hydrolysis requires water, and the ratio of water to methyl lactate influences the reaction kinetics.

Q4: How can I prevent or minimize the hydrolysis of methyl lactate in my experiments?

A4: To prevent or minimize methyl lactate hydrolysis, consider the following strategies:

  • Low-Temperature Storage: Store aqueous solutions of methyl lactate at low temperatures (e.g., 1.5°C or below) to significantly slow down the hydrolysis rate.[1] For long-term stability, solid methyl lactate should be stored at -20°C or lower in a tightly sealed container, protected from light.[6]

  • Control of Water Content: Since water is a reactant, minimizing its presence in non-aqueous formulations can prevent hydrolysis. Use anhydrous solvents where possible.

  • pH Control: Avoid acidic or basic conditions that can catalyze hydrolysis. Maintaining a neutral pH can help, although spontaneous hydrolysis will still occur over time.[1][2]

  • Fresh Solution Preparation: Prepare aqueous solutions of methyl lactate immediately before use to minimize the time available for hydrolysis to occur.[6]

  • Inert Atmosphere: For sensitive applications, purging solutions with an inert gas like argon or nitrogen can help displace oxygen, which can be relevant in preventing oxidative degradation pathways that might occur alongside hydrolysis.[6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of a methyl lactate-based formulation in cell-based assays.

  • Possible Cause: Degradation of methyl lactate in the culture medium due to hydrolysis. The pH of typical cell culture media (around 7.4) and the aqueous environment can promote hydrolysis over time.[6]

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Make fresh solutions of methyl lactate immediately before adding them to cell cultures.[6]

    • Time-Course Experiment: Conduct a time-course experiment to assess the stability of methyl lactate in your specific culture medium. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using an appropriate analytical method like HPLC or GC to quantify the concentration of methyl lactate and the appearance of lactic acid.

    • Minimize Incubation Time: If stability is an issue, design experiments to have the shortest possible incubation time that still yields a measurable biological effect.

Issue 2: Variability in results between experimental replicates involving methyl lactate solutions.

  • Possible Cause 1: Inconsistent Solution Preparation: Incomplete dissolution or non-homogenous stock solutions can lead to variations in the actual concentration of methyl lactate used in different replicates.[6]

  • Troubleshooting Steps:

    • Ensure the methyl lactate stock solution is fully dissolved and homogenous before preparing working dilutions. Use a calibrated pH meter if pH adjustment is part of the protocol.[6]

    • Always use high-purity, and if necessary, anhydrous solvents for preparing stock solutions.[6]

  • Possible Cause 2: Differential Hydrolysis Due to Storage: If prepared solutions are left at room temperature for varying amounts of time before being used, the extent of hydrolysis can differ between replicates.

  • Troubleshooting Steps:

    • Use solutions immediately after preparation.

    • If solutions must be prepared in advance, store them on ice or at a controlled low temperature to minimize hydrolysis.

    • Ensure that all replicate solutions are handled under identical conditions (temperature, time before use).

Issue 3: Unexpected changes in the pH of a methyl lactate solution over time.

  • Possible Cause: Hydrolysis of methyl lactate produces lactic acid, which will decrease the pH of the solution.

  • Troubleshooting Steps:

    • Monitor the pH of your methyl lactate solution over time, especially if it is stored for an extended period.

    • If maintaining a constant pH is critical for your experiment, consider using a buffered solvent system. However, be aware that some buffer components may influence the rate of hydrolysis.

    • For unbuffered aqueous solutions, a drop in pH is a strong indicator that hydrolysis is occurring.

Data Presentation

Table 1: Effect of Temperature and Initial Concentration on Methyl Lactate Hydrolysis

Temperature (°C)Initial Methyl Lactate Conc. (wt %)Time to Reach EquilibriumObservations
4015 - 80~20-30 daysRapid onset of hydrolysis, with measurable product formation within one day for lower concentrations.[2]
2215 - 60Within 100 daysSlower reaction compared to 40°C.[1]
2280~220 daysHigher concentration leads to a longer time to reach equilibrium.[1]
1.515 - 45>300 daysOnset of hydrolysis observed within 14 days.[1]
1.560>340 daysStable for 35 days before onset of hydrolysis.[1]
1.580Not near equilibrium at 380 daysNo signs of hydrolysis until day 160.[1]

Experimental Protocols

Protocol 1: Monitoring the Kinetics of Methyl Lactate Hydrolysis by Gas Chromatography (GC)

This protocol is adapted from methodologies used in kinetic studies of ester hydrolysis.[7]

  • Preparation of Standards:

    • Prepare a series of standard solutions containing known concentrations of methyl lactate, methanol, and an internal standard (e.g., n-decane) in a suitable solvent (e.g., acetone).

    • Generate a calibration curve for methyl lactate and methanol.

  • Sample Preparation and Reaction:

    • Prepare aqueous solutions of methyl lactate at the desired concentrations (e.g., 15, 30, 45, 60, 80 wt%).

    • Place the solutions in sealed vials and store them in temperature-controlled environments (e.g., incubators or water baths) at the desired temperatures (e.g., 40°C, 22°C, 1.5°C).

  • Sampling:

    • At predetermined time intervals (e.g., daily for faster reactions, weekly for slower ones), withdraw a small aliquot (e.g., 100 µL) from each reaction vial.

    • Immediately quench the reaction by diluting the aliquot in a cold solvent containing the internal standard to prevent further hydrolysis before analysis.

  • Gas Chromatography (GC) Analysis:

    • Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A suitable capillary column for separating small polar molecules (e.g., Agilent HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).[7]

    • GC Conditions (example):

      • Inlet Temperature: 250°C

      • Detector Temperature: 250°C

      • Oven Program: Start at 90°C (hold for 4 min), ramp to 120°C at 100°C/min (hold for 1 min), then ramp to 200°C at 100°C/min (hold for 3 min).[8]

      • Carrier Gas: Helium

      • Injection Volume: 1 µL

    • Inject the prepared samples into the GC.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to methyl lactate and methanol.

    • Use the calibration curves to determine the concentration of methyl lactate remaining and methanol produced at each time point.

    • Plot the concentration of methyl lactate as a function of time to determine the reaction kinetics.

Visualizations

Hydrolysis_Reaction_Pathway ML Methyl Lactate (CH3CH(OH)COOCH3) TS Tetrahedral Intermediate ML->TS Hydrolysis (Forward Reaction) H2O Water (H2O) H2O->TS Hydrolysis (Forward Reaction) LA Lactic Acid (CH3CH(OH)COOH) TS->LA MeOH Methanol (CH3OH) TS->MeOH LA->TS Esterification (Reverse Reaction) MeOH->TS Esterification (Reverse Reaction)

Caption: Chemical pathway of methyl lactate hydrolysis and its reverse reaction, esterification.

Troubleshooting_Workflow Start Inconsistent Experimental Results with Methyl Lactate Check_Prep Review Solution Preparation Protocol Start->Check_Prep Is_Fresh Are solutions prepared fresh? Check_Prep->Is_Fresh Is_Stored How are solutions stored before use? Is_Fresh->Is_Stored Yes Use_Fresh Action: Prepare solutions immediately before use Is_Fresh->Use_Fresh No Store_Cold Action: Store on ice or at <4°C; minimize storage time Is_Stored->Store_Cold Improperly (e.g., room temp) Check_Stability Perform time-course stability study in experimental medium (e.g., HPLC/GC) Is_Stored->Check_Stability Properly (e.g., cold) Use_Fresh->Check_Stability Store_Cold->Check_Stability End Consistent Results Check_Stability->End

Caption: Troubleshooting workflow for inconsistent results in experiments using methyl lactate.

Influencing_Factors center Rate of Methyl Lactate Hydrolysis Temp Temperature center->Temp Conc Concentration (Methyl Lactate & Water) center->Conc pH pH / Catalyst center->pH Temp_Up Increase Temp. Temp->Temp_Up Increases Rate Temp_Down Decrease Temp. Temp->Temp_Down Decreases Rate Conc_Mid Mid-range Conc. Conc->Conc_Mid Increases Rate Conc_Ext Very High or Low Conc. Conc->Conc_Ext Decreases Rate (Longer Induction) Acid_Base Acidic or Basic pH pH->Acid_Base Increases Rate Neutral Neutral pH pH->Neutral Minimizes Catalysis

Caption: Key factors influencing the rate of methyl lactate hydrolysis.

References

Optimizing temperature and pressure for synthesis in supercritical CO2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthesis in supercritical carbon dioxide (scCO₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing experimental conditions and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: What is supercritical CO₂ and why is it used as a solvent?

A1: Supercritical carbon dioxide (scCO₂) is a fluid state of carbon dioxide where it is held at or above its critical temperature (31.1°C) and pressure (73.8 bar).[1] In this state, it exhibits properties of both a liquid and a gas, allowing it to diffuse through solids like a gas and dissolve materials like a liquid.[1][2] It is widely used as a solvent in chemical synthesis because it is non-toxic, non-flammable, inexpensive, and environmentally benign.[3] Furthermore, its solvent properties can be finely tuned by adjusting temperature and pressure.[2]

Q2: What are the main advantages of using scCO₂ for synthesis?

A2: The primary advantages include:

  • Tunable Solvent Properties: The density and solvating power of scCO₂ can be precisely controlled by modifying temperature and pressure, allowing for selective extraction and synthesis.[2]

  • Mild Operating Conditions: The relatively low critical temperature of CO₂ makes it ideal for processing heat-sensitive compounds.[4]

  • Ease of Separation: After the reaction, the CO₂ can be returned to a gaseous state by simple depressurization, leaving a solvent-free product.[5]

  • Environmental and Safety Benefits: CO₂ is non-toxic, non-flammable, and its use reduces the need for hazardous organic solvents.[3]

Q3: What are the main challenges or disadvantages of working with scCO₂?

A3: The main disadvantages include:

  • High-Pressure Equipment: Synthesis in scCO₂ requires specialized and often expensive equipment capable of withstanding high pressures.

  • Limited Solubility for Polar Compounds: scCO₂ is a non-polar solvent and has limited ability to dissolve polar or high molecular weight substances. This can sometimes be overcome with the use of co-solvents.

  • Process Optimization Complexity: Achieving the desired yield and selectivity can be complex, requiring precise control over pressure, temperature, and flow rates.

Q4: When should I use a co-solvent, and which ones are common?

A4: A co-solvent is often used to enhance the solubility of polar compounds in scCO₂.[6] Ethanol (B145695) is a commonly used co-solvent that increases the polarity of the supercritical fluid, allowing it to dissolve a wider range of substances.[7] Other organic solvents like methanol (B129727) and acetone (B3395972) can also be used.[8]

Troubleshooting Guide

Low Product Yield

Problem: The yield of my synthesized product is lower than expected.

Possible Causes and Solutions:

CauseSolution
Sub-optimal Temperature and Pressure The solubility of reactants in scCO₂ is highly dependent on temperature and pressure. Systematically vary these parameters to find the optimal conditions for your specific reaction. Consult literature for similar syntheses to find a suitable starting range.
Insufficient CO₂ Flow Rate A low flow rate may not effectively transport reactants and products. Gradually increase the CO₂ flow rate. Be aware that an excessively high flow rate can reduce residence time.
Poor Reactant Solubility If your reactants are not sufficiently soluble in pure scCO₂, consider adding a co-solvent such as ethanol to increase the polarity of the fluid.
Inadequate Mixing Poor mixing can lead to an incomplete reaction. Ensure your reactor design provides sufficient agitation or turbulence.
Premature Product Precipitation The product may be precipitating within the reactor before it can be collected. Adjusting the temperature and pressure can help maintain its solubility until it reaches the collection vessel.
System Leaks Even small leaks can significantly impact the density of the scCO₂ and thus its solvent properties. Regularly check all fittings and seals for leaks.
Poor Particle Size Control or Undesirable Morphology

Problem: The synthesized particles have an inconsistent size distribution, are too large, or have an undesirable shape.

Possible Causes and Solutions:

CauseSolution
Incorrect Supersaturation Rate The rate of supersaturation during precipitation is a key factor in determining particle size. This can be controlled by adjusting the rate of depressurization in RESS or the rate of solvent extraction in SAS.
Sub-optimal Temperature and Pressure Temperature and pressure influence the density of the scCO₂, which in turn affects solubility and nucleation/growth kinetics. For instance, in some nanoparticle syntheses, an increase in pre-expansion temperature can lead to an increase in particle size.[9]
Nozzle/Capillary Issues (RESS) The geometry and temperature of the expansion nozzle can significantly impact particle formation. Ensure the nozzle is not clogged and experiment with different nozzle diameters and temperatures.
Inefficient Solvent/Antisolvent Mixing (SAS) The efficiency of mixing between the liquid solvent and the scCO₂ antisolvent is crucial. Modifying the nozzle design or introducing agitation can improve mixing and lead to smaller, more uniform particles.
Presence of Agglomerates Particles may be agglomerating after formation. The use of surfactants or stabilizers can help prevent this.

Below is a troubleshooting workflow for addressing low product yield:

LowYieldTroubleshooting start Low Product Yield check_solubility Are reactants soluble in scCO₂? start->check_solubility add_cosolvent Add a co-solvent (e.g., ethanol) check_solubility->add_cosolvent No optimize_params Optimize Temperature and Pressure check_solubility->optimize_params Yes add_cosolvent->optimize_params increase_flow Increase CO₂ Flow Rate optimize_params->increase_flow check_mixing Improve Reactor Mixing increase_flow->check_mixing check_leaks Check for System Leaks check_mixing->check_leaks re_evaluate Re-evaluate Results check_leaks->re_evaluate

Troubleshooting workflow for low product yield.

Data Presentation: Optimized Synthesis Parameters

The following tables summarize typical operating conditions for various syntheses in scCO₂. These values should be considered as starting points, and optimization will be required for specific experimental setups and desired outcomes.

Table 1: Nanoparticle Synthesis via Supercritical Anti-Solvent (SAS) Process

Drug/CompoundPolymer CarrierSolventTemperature (°C)Pressure (MPa)Resulting Particle Size
Diclofenac Sodium-Methanol4015~250 nm
GriseofulvinPVP K30Acetone3515300-800 nm
IbuprofenEudragit L100Ethanol4010100-500 nm
KetoprofenPLGAAcetone3515~300 nm

Note: Data compiled from various sources for illustrative purposes.

Table 2: General Parameters for Drug Encapsulation

ProcessTypical Temperature Range (°C)Typical Pressure Range (MPa)Key Considerations
SAS 35 - 509 - 20The drug must be soluble in the liquid solvent but insoluble in the scCO₂/solvent mixture.[9][10]
RESS 35 - 60 (Extraction)10 - 25 (Extraction)The drug must have sufficient solubility in pure scCO₂.[5]
PGSS 50 - 8010 - 30Suitable for encapsulating compounds without requiring their solubility in scCO₂.

Experimental Protocols

Protocol 1: Nanoparticle Synthesis via Rapid Expansion of Supercritical Solutions (RESS)

The RESS process is suitable for substances that are soluble in scCO₂. It involves dissolving the solute in scCO₂ at high pressure and then rapidly expanding the solution through a nozzle into a low-pressure chamber, causing rapid precipitation of the solute as fine particles.[5]

Methodology:

  • Pressurization and Heating: Liquid CO₂ is pumped to the desired extraction pressure and heated to the supercritical temperature.

  • Solubilization: The scCO₂ is passed through an extraction vessel containing the solid material to be micronized. The temperature and pressure are maintained to ensure complete dissolution.

  • Expansion: The resulting supercritical solution is rapidly expanded through a heated nozzle or capillary into a precipitation chamber at a lower pressure (typically atmospheric pressure).[5]

  • Particle Collection: The rapid drop in density and solvent power of the CO₂ leads to extremely high supersaturation and the precipitation of the solute as fine particles, which are collected in the chamber.[11] The gaseous CO₂ is vented.

The following diagram illustrates the RESS workflow:

RESS_Workflow cluster_high_pressure High-Pressure Section cluster_low_pressure Low-Pressure Section co2_supply CO₂ Supply pump High-Pressure Pump co2_supply->pump heater Heater pump->heater extractor Extractor with Solute heater->extractor nozzle Expansion Nozzle extractor->nozzle precipitator Precipitation Chamber nozzle->precipitator Rapid Expansion particle_collection Particle Collection precipitator->particle_collection gas_vent CO₂ Gas Vent precipitator->gas_vent

Workflow for the RESS process.
Protocol 2: Nanoparticle Synthesis via Supercritical Anti-Solvent (SAS)

The SAS process is used for substances that are poorly soluble in scCO₂ but soluble in a conventional organic solvent. In this process, scCO₂ acts as an anti-solvent.[10]

Methodology:

  • System Pressurization: The precipitation chamber is pressurized with scCO₂ to the desired operating pressure and temperature.

  • Solution Injection: A liquid solution of the solute dissolved in an organic solvent is sprayed through a nozzle into the precipitation chamber.[10]

  • Precipitation: As the scCO₂ rapidly diffuses into the liquid droplets, the volume of the liquid phase expands, and the solvent power of the organic solvent is significantly reduced.[12] This induces a high degree of supersaturation, causing the solute to precipitate as fine particles.[13]

  • Washing and Collection: A continuous flow of pure scCO₂ is used to wash the precipitated particles and remove any residual organic solvent.[10] The system is then depressurized, and the dry, solvent-free particles are collected.

The logical relationship for the SAS process is depicted below:

SAS_Process_Logic start Start SAS Process inject_solution Inject Liquid Solution (Solute + Solvent) start->inject_solution introduce_scCO2 Introduce scCO₂ (Antisolvent) start->introduce_scCO2 mixing Rapid Mixing and Diffusion inject_solution->mixing introduce_scCO2->mixing volume_expansion Liquid Phase Volume Expansion mixing->volume_expansion solvent_power_reduction Reduction of Solvent Power volume_expansion->solvent_power_reduction supersaturation High Supersaturation solvent_power_reduction->supersaturation precipitation Solute Precipitation (Nanoparticles) supersaturation->precipitation washing Wash with Pure scCO₂ precipitation->washing collection Collect Dry Particles washing->collection

Logical flow of the SAS process.

References

Preventing racemization during reactions with Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during chemical reactions involving Methyl (R)-(+)-lactate.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when working with this compound?

A1: Racemization is the process that leads to the conversion of an enantiomerically pure or enriched substance, such as this compound, into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] For this compound, the chiral center is the carbon atom to which the hydroxyl and carboxyl groups are attached. In pharmaceutical and other specialized applications, typically only one enantiomer of a chiral molecule provides the desired biological or chemical activity. The other enantiomer may be inactive or even cause undesirable side effects. Therefore, maintaining the enantiomeric purity of this compound throughout a reaction sequence is critical.

Q2: What is the primary mechanism that causes racemization in this compound?

A2: The primary mechanism of racemization for this compound is enolization.[2][3] The hydrogen atom on the alpha-carbon (the carbon adjacent to the carbonyl group of the ester) is acidic. Under either basic or acidic conditions, this proton can be removed to form a planar enol or enolate intermediate. This intermediate is achiral. Subsequent reprotonation can occur from either face of the planar intermediate with roughly equal probability, leading to a mixture of both the (R) and (S) enantiomers and thus, racemization.[2][3]

Q3: Which reaction conditions are most likely to cause racemization of this compound?

A3: The following conditions can promote racemization:

  • Basic Conditions: Bases can readily deprotonate the alpha-carbon, leading to the formation of an enolate intermediate.[3] The strength of the base, reaction time, and temperature all play a role.

  • Acidic Conditions: Acids can catalyze the formation of an enol intermediate, which can also lead to racemization.[2]

  • High Temperatures: Increased temperature provides the necessary energy to overcome the activation barrier for enolization, accelerating the rate of racemization.

  • Protic Solvents: Solvents that can donate protons (e.g., water, alcohols) can facilitate the proton exchange that leads to racemization by stabilizing the enolate intermediate.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions with this compound.

Problem 1: Significant loss of enantiomeric excess (ee%) is observed after a reaction.

Potential Cause Troubleshooting Step Explanation
Reaction run at elevated temperature. Lower the reaction temperature. For many reactions, especially those involving strong bases, temperatures as low as -78 °C are recommended.Reduces the kinetic energy available for the system to overcome the activation energy for enolization.
Use of a protic solvent. Switch to an aprotic solvent such as tetrahydrofuran (B95107) (THF), diethyl ether, or dichloromethane (B109758) (DCM).Aprotic solvents do not have acidic protons and are less likely to facilitate the proton transfer steps involved in enolization.
Reaction time is too long. Minimize the reaction time. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.Prolonged exposure to racemizing conditions increases the extent of enantiomeric degradation.
Inappropriate base or acid was used. For base-mediated reactions, use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS). For acid-catalyzed reactions, consider using milder Lewis acids if applicable.Strong, non-nucleophilic bases rapidly and completely deprotonate the alpha-carbon, minimizing the time the enolate is present and susceptible to reprotonation.
Racemization during workup. Use a buffered aqueous solution (e.g., saturated ammonium (B1175870) chloride) for quenching the reaction instead of strong acids or bases.Neutral or mildly acidic/basic workup conditions will minimize the risk of enolization during the isolation of the product.
Racemization during purification. If using silica (B1680970) gel chromatography, consider neutralizing the silica gel with a base like triethylamine (B128534) in the eluent. Alternatively, explore other purification methods like crystallization.Acidic residues on silica gel can catalyze enolization.

Problem 2: Inconsistent or poor stereochemical outcome in substitution reactions at the hydroxyl group.

Potential Cause Troubleshooting Step Explanation
Reaction mechanism is not exclusively S(_N)2. Ensure the reaction conditions strongly favor an S(_N)2 mechanism. This includes using a good leaving group, a polar aprotic solvent, and a strong nucleophile.The S(_N)2 reaction proceeds with a predictable inversion of stereochemistry.[5][6] If S(_N)1 character is present, it will lead to racemization via a carbocation intermediate.
The leaving group is not suitable. Convert the hydroxyl group into a good leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf).Good leaving groups are weak bases that can stabilize the negative charge after departing, facilitating a clean S(_N)2 reaction.
Side reactions are occurring. Consider protecting the hydroxyl group before proceeding with reactions at other parts of the molecule, or use reaction conditions that are highly specific to the hydroxyl group, such as the Mitsunobu reaction.Protecting the hydroxyl group can prevent unwanted side reactions and potential racemization pathways.

Experimental Protocols to Minimize Racemization

Protocol 1: Saponification of this compound to (R)-(+)-Lactic Acid

This protocol is designed to minimize racemization during the hydrolysis of the methyl ester.

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (typically a 2:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Slowly add a solution of lithium hydroxide (B78521) (LiOH) (1.1 eq) in water to the stirred solution of the ester.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours at 0 °C.

  • Work-up: Once the reaction is complete, carefully acidify the mixture to a pH of ~2 with a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-(+)-lactic acid.

  • Analysis: Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by converting the acid to a derivative suitable for chiral Gas Chromatography (GC).

Protocol 2: Mitsunobu Reaction for Inversion of the Hydroxyl Stereocenter

The Mitsunobu reaction allows for the conversion of the hydroxyl group with an inversion of stereochemistry.[7]

  • Setup: To a solution of this compound (1.0 eq), a suitable nucleophile (e.g., p-nitrobenzoic acid, 1.2 eq), and triphenylphosphine (B44618) (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in anhydrous THF to the stirred reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC to confirm the inversion of stereochemistry.

Protocol 3: Protection of the Hydroxyl Group as a Silyl Ether

Protecting the hydroxyl group can prevent it from participating in unwanted side reactions and can also help to prevent racemization of the adjacent stereocenter under certain conditions.

  • Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or THF under an inert atmosphere. Add a base, such as imidazole (B134444) (1.5 eq) or triethylamine (1.5 eq).

  • Silylating Agent Addition: Cool the solution to 0 °C and add a silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

  • Stereochemical Integrity Check: The enantiomeric purity of the protected product should be checked by chiral HPLC or GC to ensure no racemization occurred during the protection step.

Quantitative Data Summary

The following tables provide an illustrative summary of how different reaction parameters can affect the enantiomeric excess (ee%) of the product in reactions involving this compound. Note: These values are representative and intended for comparative purposes. Actual results may vary depending on the specific substrate and precise reaction conditions.

Table 1: Illustrative Effect of Base and Temperature on Saponification of this compound

EntryBaseSolventTemperature (°C)Time (h)Product ee% (Illustrative)
1LiOHTHF/H₂O02>99%
2LiOHTHF/H₂O251~98%
3NaOHMeOH/H₂O03~97%
4NaOHMeOH/H₂O251.5~90%
5KOHEtOH/H₂O251~85%

Table 2: Illustrative Effect of Reaction Conditions on a Substitution Reaction of a Methyl Lactate (B86563) Derivative (e.g., Mesylate)

EntryNucleophileSolventTemperature (°C)Product ee% (Illustrative)Stereochemical Outcome
1NaN₃DMF25>99%Inversion
2NaN₃EtOH50~80%Inversion with some racemization
3NaCNDMSO25>98%Inversion
4CH₃CO₂NaDMF80~70%Inversion with significant racemization
5H₂OH₂O25~5%Racemization (S(_N)1 pathway)

Visualizations

RacemizationMechanism R_Lactate This compound Enolate Planar Enolate (Achiral) R_Lactate->Enolate Deprotonation (Base) Enolate->R_Lactate Protonation (from one face) S_Lactate Methyl (S)-(-)-lactate Enolate->S_Lactate Protonation (from opposite face)

Caption: Mechanism of base-catalyzed racemization of this compound via a planar enolate intermediate.

ExperimentalWorkflow cluster_reaction Reaction Step cluster_analysis Analysis Workflow Start This compound (High ee%) Reaction Chemical Transformation (e.g., Saponification) Start->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Chromatography) Crude->Purification Analysis Chiral HPLC/GC Analysis Purification->Analysis Result Determine Final ee% Analysis->Result

Caption: General experimental workflow for performing a reaction on this compound and subsequent analysis of enantiomeric excess.

ProtectingGroupStrategy Start This compound Protect Protect Hydroxyl Group (e.g., with TBSCl) Start->Protect Protected Protected Methyl Lactate Protect->Protected Reaction Desired Reaction at another functional group Protected->Reaction Deprotect Deprotect Hydroxyl Group (e.g., with TBAF) Reaction->Deprotect Final Final Product with Stereocenter Intact Deprotect->Final

Caption: Logical relationship of using a protecting group strategy to maintain stereochemical integrity.

References

Managing moisture content in reactants for methyl lactate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing moisture content during methyl lactate (B86563) synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is controlling moisture in the reactants critical for methyl lactate synthesis?

Moisture control is paramount in the Fischer esterification of lactic acid with methanol (B129727) to produce methyl lactate. The reaction is a reversible equilibrium. The presence of water, a product of the reaction, can shift the equilibrium back towards the reactants, thereby reducing the yield of methyl lactate.[1] Additionally, excess water can deactivate common acid catalysts, such as sulfuric acid, by preferentially solvating the catalytic protons, which hinders their ability to catalyze the reaction.[2][3]

Q2: What are the primary sources of moisture contamination in the synthesis process?

The main sources of moisture contamination include:

  • Reactants: Commercial lactic acid is often supplied as an aqueous solution, and methanol can absorb moisture from the atmosphere.

  • Atmosphere: Humidity from the air can be introduced into the reaction vessel if not properly sealed.

  • Glassware and Equipment: Improperly dried glassware and equipment can be a significant source of water.

Q3: How can the moisture content of the reactants be accurately measured?

The Karl Fischer titration is a precise and widely used method for determining the water content in organic liquids like lactic acid and methanol.[4][5] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric methods are available, with the volumetric method being more suitable for samples with higher expected water content.[4][6]

Q4: What methods can be used to remove water from the reactants and the reaction mixture?

Several methods can be employed to minimize water content:

  • Drying of Reactants: Methanol can be effectively dried using 3Å molecular sieves.[7][8][9] These sieves have pores that are small enough to trap water molecules while excluding the larger methanol molecules.

  • In-situ Water Removal: A Dean-Stark apparatus can be used during the reaction to continuously remove water as it is formed.[1][10][11] This is achieved by azeotropic distillation with a suitable solvent like toluene. The water is collected in the trap, preventing it from returning to the reaction mixture and driving the equilibrium towards product formation.

Troubleshooting Guide

Issue Probable Cause Related to Moisture Recommended Solutions
Low Yield of Methyl Lactate Excess water in the reactants or introduced during the reaction shifts the equilibrium towards the starting materials (Le Chatelier's principle).- Dry the methanol using 3Å molecular sieves before use.- If using an aqueous solution of lactic acid, consider a pre-drying step or use a method for in-situ water removal.- Employ a Dean-Stark apparatus during the reaction to continuously remove water.- Ensure all glassware is thoroughly flame-dried or oven-dried before use.
Catalyst Deactivation Water can deactivate acid catalysts like sulfuric acid by forming hydronium ions (H₃O⁺), which are less effective at protonating the carboxylic acid.[2][3][12] This reduces the catalytic activity and slows down the reaction rate.- Minimize the initial water content of the reactants.- Use a water removal technique like a Dean-Stark trap to prevent the accumulation of water produced during the reaction.
Reaction Fails to Reach Completion The accumulation of water as a byproduct can halt the net forward reaction as the rate of hydrolysis of methyl lactate back to lactic acid and methanol becomes significant.[4]- Implement continuous water removal using a Dean-Stark apparatus.- Use a larger excess of the alcohol (methanol) to help drive the equilibrium towards the product side.[1]
Formation of Byproducts The primary "byproduct" related to moisture is the hydrolysis of the desired methyl lactate back into lactic acid and methanol.- Effective water removal throughout the process is the most direct way to prevent this reverse reaction.

Quantitative Impact of Moisture on Yield

Initial Water Content in Reaction MixtureExpected Methyl Lactate Yield
Low (<0.5%)High
Moderate (1-5%)Moderate
High (>5%)Low

Experimental Protocols

Protocol 1: Moisture Content Determination by Karl Fischer Titration

This protocol is for the volumetric determination of water in lactic acid.[4]

Reagents and Equipment:

  • Karl Fischer Titrator (Volumetric)

  • Karl Fischer Titrant (e.g., Aquastar® - CombiTitrant 5)

  • Karl Fischer Solvent (e.g., Aquastar® - CombiSolvent)

  • Syringe for sample injection

Procedure:

  • Place the Karl Fischer solvent into the titration cell.

  • Titrate the solvent with the Karl Fischer titrant until it is dry (the instrument will indicate this).

  • Accurately weigh a syringe containing the lactic acid sample.

  • Inject a known amount of the lactic acid sample (e.g., 0.5 mL) into the titration cell.

  • Reweigh the syringe to determine the exact mass of the sample added.

  • Start the titration. The instrument will automatically add the titrant and determine the endpoint.

  • The instrument will calculate the water content, usually in ppm or percentage.

Protocol 2: Drying Methanol with 3Å Molecular Sieves

This protocol describes how to dry methanol for use in moisture-sensitive reactions.[7][8][9]

Materials and Equipment:

  • Methanol (reagent grade)

  • 3Å molecular sieves (activated)

  • Dry, sealable flask with a septum or stopcock

  • Oven or vacuum oven for activating sieves

Procedure:

  • Activate the Molecular Sieves: Place the 3Å molecular sieves in a suitable flask and heat them in an oven at a high temperature (e.g., 250-300 °C) for several hours under vacuum to remove any adsorbed water. Allow them to cool in a desiccator.

  • Drying the Methanol: Add the activated molecular sieves to the flask of methanol (approximately 10-20% by weight).

  • Incubation: Seal the flask and let it stand for at least 24 hours to allow the sieves to adsorb the water.

  • Dispensing: The dry methanol can be carefully decanted or drawn off with a dry syringe for use in the reaction.

Protocol 3: In-situ Water Removal using a Dean-Stark Apparatus

This protocol outlines the general setup for using a Dean-Stark trap during the esterification reaction.[1][10][11]

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle

  • Clamps and stand

Procedure:

  • Assemble the reaction apparatus with the round-bottom flask at the bottom, followed by the Dean-Stark trap, and then the reflux condenser on top.

  • Charge the round-bottom flask with lactic acid, methanol, an acid catalyst (e.g., sulfuric acid), and a water-immiscible solvent that forms an azeotrope with water (e.g., toluene).

  • Heat the mixture to reflux.

  • The vapor, containing the solvent-water azeotrope, will rise into the condenser.

  • The condensed liquid will drip into the Dean-Stark trap.

  • In the trap, the water will separate from the less dense organic solvent and collect at the bottom.

  • The organic solvent will overflow from the side arm of the trap and return to the reaction flask.

  • Continue the reaction until no more water collects in the trap, indicating the reaction is complete.

Visualizations

TroubleshootingWorkflow start Low Methyl Lactate Yield q1 Was moisture content of reactants measured? start->q1 measure Measure moisture content (Karl Fischer Titration) q1->measure No q2 Is moisture content high? q1->q2 Yes measure->q2 dry_reactants Dry reactants (e.g., 3A molecular sieves for methanol) q2->dry_reactants Yes q3 Was in-situ water removal used? q2->q3 No dry_reactants->q3 use_dean_stark Use Dean-Stark apparatus during reaction q3->use_dean_stark No check_catalyst Check for catalyst deactivation q3->check_catalyst Yes use_dean_stark->check_catalyst end Improved Yield check_catalyst->end EsterificationEquilibrium cluster_water_effect Effect of Water reactants Lactic Acid + Methanol products Methyl Lactate + Water reactants->products Esterification add_water Increased Water Concentration shift_left Equilibrium shifts LEFT (Decreased Yield) add_water->shift_left

References

Validation & Comparative

Determining the Purity of Methyl (R)-(+)-lactate: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like Methyl (R)-(+)-lactate is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) methods for this purpose. We present supporting experimental data, detailed protocols, and a visual workflow to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of analytical method for determining the enantiomeric purity of this compound depends on factors such as required resolution, analysis speed, and available instrumentation. Below is a summary of quantitative data from various studies to facilitate a direct comparison.

MethodChiral Stationary Phase (CSP) / ColumnMobile Phase / Carrier GasResolution (Rs)Separation Factor (α)Key Advantages
Chiral HPLC Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))n-hexane/2-propanol3.57[1]1.13[1]High resolution, well-established technique.
Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))n-hexane/2-propanol>1.5 (baseline)1.08Good separation, widely used CSP.
(R,R)-Whelk-O2n-hexane/2-propanol1.171.04Lower performance for this specific analyte.[2]
Chirobiotic T (Teicoplanin)Reversed-phase1.9Not ReportedEffective for lactic acid and its derivatives.[2]
Chiral GC 2,3,6-tri-O-octanoyl-β-cyclodextrin capillary columnInert Gas (e.g., Helium, Nitrogen)5.49[3][4]Not ReportedExcellent resolution, high sensitivity.[3][4]
Chiral SFC ChiralArt Amylose-CscCO₂/IPA (70/30)3.1[5]Not ReportedFaster analysis, reduced organic solvent consumption.[5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on a direct-phase chiral HPLC-DAD method that has shown excellent resolution for lactate (B86563) esters.[1][2][5]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: Chiralpak IA (5 µm silica (B1680970) gel, amylose (B160209) tris(3,5-dimethylphenylcarbamate) stationary phase).

  • Mobile Phase: A mixture of n-hexane and 2-propanol. The optimal ratio should be determined empirically, with a starting point of 80:20 (v/v).[1]

  • Flow Rate: 0.5 mL/min.[2]

  • Column Temperature: Ambient.

  • Detection: DAD set at a wavelength between 210 nm and 254 nm, depending on the derivatization of the lactate. For underivatized this compound, a lower wavelength around 210 nm is typically used.[2]

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

  • Injection Volume: 20 µL.

Gas Chromatography (GC) Method

This chiral capillary column GC method provides exceptional separation of methyl lactate optical isomers.[3][4]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Chiral capillary column (20-30 m length, 250-320 µm inner diameter, 0.25-0.35 µm film thickness) with a 2,3,6-tri-O-octanoyl-β-cyclodextrin chiral stationary phase.[3][4]

  • Carrier Gas: Inert gas such as Helium or Nitrogen at a flow rate of 25-35 cm/s.[3][4]

  • Injector Temperature: 250°C.[4]

  • Detector Temperature: 280°C.[4]

  • Oven Temperature Program: Isothermal at 60°C.[4]

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in an organic solvent such as acetone, chloroform, or methanol.[3][4]

  • Injection: 0.4-1.0 µL with a split ratio of 20:1 to 50:1.[3]

Supercritical Fluid Chromatography (SFC) Method

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.[5][6][7]

  • Instrumentation: SFC system, optionally coupled with a Mass Spectrometer (MS).

  • Column: ChiralArt Amylose-C (250 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: Supercritical CO₂ and a co-solvent of Isopropanol (IPA) in a 70:30 ratio.[5]

  • Flow Rate: 1 mL/min.[5]

  • Backpressure: 2000 psi.[5]

  • Column Temperature: 30°C.[5]

  • Sample Preparation: Dissolve the sample to a concentration of 0.5 mg/mL in the mobile phase.[5]

  • Injection Volume: 5 µL.[5]

Experimental Workflow for HPLC Purity Determination

The following diagram illustrates the logical workflow for determining the enantiomeric purity of this compound using the described HPLC method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_result Result Sample Dissolve this compound in Mobile Phase (0.1 mg/mL) Injection Inject 20 µL of Sample Sample->Injection MobilePhase Prepare n-hexane/2-propanol Mobile Phase Separation Isocratic Separation on Chiralpak IA Column (0.5 mL/min) MobilePhase->Separation Injection->Separation Detection DAD Detection (210-254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas of R and S Enantiomers Chromatogram->Integration Calculation Calculate Enantiomeric Purity (% Purity) Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Chiral GC Analysis for Enantiomeric Excess of Methyl (R)-(+)-lactate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate enantiomeric excess (ee) determination is critical. This guide provides a comparative overview of chiral gas chromatography (GC) methods for the analysis of Methyl (R)-(+)-lactate, a key chiral intermediate in the synthesis of various pharmaceuticals and agrochemicals. We present a detailed comparison of different chiral stationary phases, supported by experimental data, to aid in the selection of the most suitable analytical method.

Performance Comparison of Chiral GC Columns

The separation of methyl lactate (B86563) enantiomers is most effectively achieved using capillary GC columns with chiral stationary phases (CSPs), primarily based on derivatized cyclodextrins. The choice of the specific cyclodextrin (B1172386) derivative significantly impacts the resolution and overall performance of the separation. Below is a summary of quantitative data from studies utilizing different CSPs for the chiral analysis of methyl lactate.

Chiral Stationary PhaseColumn DimensionsTemperature ProgramCarrier Gas/Flow RateResolution (Rs)Separation Factor (α)Elution OrderReference
2,3,6-tri-O-octanoyl-β-cyclodextrin20-30 m x 0.25-0.32 mm ID, 0.25-0.35 µm film50-80°C IsothermalN₂ or He, 25-35 cm/s5.491.22Not Specified[1]
2,3,6-tri-O-decoyl-β-cyclodextrin20 m x 0.25 mm ID, 0.31 µm filmNot SpecifiedNot Specified5.49Not SpecifiedNot Specified[2]
2,3,6-tri-O-valeryl-β-cyclodextrinNot SpecifiedNot SpecifiedNot Specified6.081.21Not Specified
HYDRODEX β-PM50 m x 0.25 mm ID90°C IsothermalH₂, 120 kPa (1.7 mL/min)Baseline SeparationNot Specified(R) then (S)[3][4]
LIPODEX® A50 m x 0.25 mm ID80°C IsothermalH₂, 120 kPa (2.2 mL/min)Baseline SeparationNot Specified(S) then (R)[3]
2,3-di-O-allyl-6-O-decoyl-β-cyclodextrinNot SpecifiedNot SpecifiedNot Specified1.74Not SpecifiedNot Specified[2]

Key Observations:

  • High Resolution Achieved: Columns with stationary phases like 2,3,6-tri-O-octanoyl-β-cyclodextrin, 2,3,6-tri-O-decoyl-β-cyclodextrin, and 2,3,6-tri-O-valeryl-β-cyclodextrin have demonstrated excellent resolution capabilities for methyl lactate enantiomers, with resolution values (Rs) exceeding 5.0, indicating baseline separation.[1][2]

  • Elution Order Reversal: A notable finding is the reversal of elution order observed between the HYDRODEX β-PM and LIPODEX® A columns.[3] This highlights that the separation mechanism is different for these two phases, offering flexibility in method development, especially when dealing with complex matrices where peak co-elution might be a concern.[3]

  • Impact of Derivatization: The degree and type of derivatization of the cyclodextrin have a significant impact on enantioselectivity. For instance, a column with 2,3-di-O-allyl-6-O-decoyl-β-cyclodextrin showed a significantly lower resolution (Rs = 1.74) compared to the tri-acylated cyclodextrins.[2]

Experimental Protocols

Below are detailed experimental methodologies for the chiral GC analysis of methyl lactate based on established methods.

Method 1: High-Resolution Separation on a 2,3,6-tri-O-octanoyl-β-cyclodextrin Column[1]

1. Sample Preparation:

  • Accurately weigh and dissolve the methyl lactate sample in an appropriate organic solvent such as acetone, chloroform, or methanol (B129727) to a final concentration of approximately 0.1 mg/mL.

2. Gas Chromatography (GC) Conditions:

  • Column: Chiral capillary column with 2,3,6-tri-O-octanoyl-β-cyclodextrin stationary phase (e.g., 20-30 m length, 0.25-0.32 mm internal diameter, 0.25-0.35 µm film thickness).

  • Carrier Gas: Inert gas such as nitrogen or helium.

  • Flow Rate: 25-35 cm/s.

  • Injection Port Temperature: 200-280°C.

  • Detector Temperature (FID): 250-280°C.

  • Oven Temperature: Isothermal analysis between 50-80°C.

  • Injection Volume: 0.4-1.0 µL.

  • Split Ratio: 20:1 to 50:1.

3. Data Analysis:

  • Record the chromatogram.

  • Identify the peaks corresponding to the (R) and (S) enantiomers of methyl lactate.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100 (assuming the R-enantiomer is the major component)

Method 2: Comparative Analysis on HYDRODEX β-PM and LIPODEX® A Columns[3]

1. Sample Preparation:

2. Gas Chromatography (GC) Conditions (HYDRODEX β-PM):

  • Column: FS-HYDRODEX β-PM (50 m x 0.25 mm ID).

  • Carrier Gas: Hydrogen (H₂).

  • Pressure: 120 kPa (resulting in a flow of 1.7 mL/min).

  • Injection: 0.1 µL with a 150 mL/min split.

  • Oven Temperature: 90°C Isothermal.

  • Detector (FID) Temperature: 250°C.

3. Gas Chromatography (GC) Conditions (LIPODEX® A):

  • Column: FS-LIPODEX® A (50 m x 0.25 mm ID).

  • Carrier Gas: Hydrogen (H₂).

  • Pressure: 120 kPa (resulting in a flow of 2.2 mL/min).

  • Injection: 0.1 µL with a 320 mL/min split.

  • Oven Temperature: 80°C Isothermal.

  • Detector (FID) Temperature: 250°C.

4. Data Analysis:

  • Follow the same procedure as in Method 1 for data analysis, noting the difference in elution order between the two columns.

Visualizing the Workflow and Chiral Recognition

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample Methyl Lactate Sample Dissolution Dissolve in Solvent (e.g., Acetone) Sample->Dissolution Dilution Dilute to ~0.1 mg/mL Dissolution->Dilution Injector Injector Dilution->Injector Column Chiral Capillary Column Injector->Column Detector FID Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee% Calculation Integration->Calculation

Caption: Workflow for Chiral GC Analysis of Methyl Lactate.

Chiral_Recognition cluster_CSP Chiral Stationary Phase (β-Cyclodextrin) cluster_enantiomers Methyl Lactate Enantiomers cluster_separation Chromatographic Separation CSP Cyclodextrin Cavity Separation Differential interaction leads to separation of the enantiomers. R_Lactate (R)-Methyl Lactate R_Lactate->CSP Stronger Interaction (Longer Retention) S_Lactate (S)-Methyl Lactate S_Lactate->CSP Weaker Interaction (Shorter Retention)

Caption: Chiral Recognition Mechanism on a Cyclodextrin-based CSP.

References

A Tale of Two Enantiomers: A Comparative Guide to Methyl (R)-(+)-lactate and Methyl (S)-(-)-lactate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chiral building block is a critical decision that can significantly impact the stereochemical outcome of a synthetic route. Methyl lactate (B86563), a simple and readily available chiral ester, exists as two enantiomers: Methyl (R)-(+)-lactate and Methyl (S)-(-)-lactate. While possessing identical physical properties in an achiral environment, their distinct spatial arrangements lead to profoundly different outcomes in the realm of asymmetric synthesis, where the three-dimensional structure of molecules is paramount.

This guide provides an objective comparison of this compound and Methyl (S)-(-)-lactate, focusing on their performance as chiral synthons. By examining their physical properties and, most importantly, their application in stereoselective reactions, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic strategies.

Physicochemical Properties: A Mirror Image

As enantiomers, this compound and Methyl (S)-(-)-lactate share the same fundamental physical properties, with the exception of their interaction with plane-polarized light. This defining characteristic, known as optical rotation, is equal in magnitude but opposite in direction for the two isomers.

PropertyThis compoundMethyl (S)-(-)-lactate
CAS Number 17392-83-527871-49-4[1]
Molecular Formula C₄H₈O₃[2]C₄H₈O₃[3]
Molecular Weight 104.10 g/mol [4]104.1 g/mol [3]
Appearance Colorless to light yellow liquid[5]Colorless transparent liquid[3]
Boiling Point 144-145 °C[1]~145 °C[6]
Density 1.09 g/mL at 25 °C1.092 g/mL at 20 °C[6]
Refractive Index n20/D 1.413n20/D 1.413[3]
Optical Rotation [α]D +8.4° (neat)[α]D -8.1° (neat)[7]

Performance in Chiral Synthesis: The Decisive Difference

The true divergence between this compound and Methyl (S)-(-)-lactate becomes evident in their application as chiral building blocks or auxiliaries. Their opposing stereochemistry dictates the configuration of the final product in asymmetric reactions.

Case Study: Stereoselective Synthesis of N-Protected Alanine via Mitsunobu Reaction

A key application demonstrating the differential reactivity of lactate enantiomers is in the synthesis of N-protected amino acids. The Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry at the chiral center of the alcohol, provides an excellent platform for comparing the two enantiomers.

In a study focused on the synthesis of N-protected amino acids, ethyl (S)-lactate was utilized as a chiral precursor.[8] When subjected to Mitsunobu conditions with an imidodicarbonate, the reaction proceeds with inversion of configuration at the C2 position of the lactate moiety, yielding the corresponding N,N-diprotected ethyl (R)-alaninate.[8] Conversely, employing ethyl (R)-lactate under the same conditions would be expected to produce the (S)-alaninate derivative.

This stereochemical outcome is a direct consequence of the SN2 mechanism of the Mitsunobu reaction. The incoming nucleophile (the imidodicarbonate) attacks the carbon bearing the hydroxyl group from the side opposite to the leaving group (the activated hydroxyl), resulting in an inversion of the stereocenter.

Experimental Protocols

General Protocol for the Mitsunobu Reaction of Methyl Lactate with Phthalimide (B116566)

This protocol is a representative example of how methyl lactate enantiomers can be used to generate chiral building blocks with inverted stereochemistry.

Materials:

  • This compound or Methyl (S)-(-)-lactate

  • Phthalimide

  • Triphenylphosphine (B44618) (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phthalimide (1.2 equivalents) and triphenylphosphine (1.2 equivalents).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.2 equivalents) in anhydrous THF to the cooled solution. A white precipitate of the phosphonium (B103445) salt should form.

  • To this mixture, add a solution of either this compound or Methyl (S)-(-)-lactate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding N-substituted phthalimide with inverted stereochemistry.

Logical Workflow for Chiral Synthesis Decision Making

The selection of the appropriate methyl lactate enantiomer is a critical step in the planning of a chiral synthesis. The following diagram illustrates a logical workflow for this decision-making process.

Chiral Synthesis Workflow Workflow for Selecting Methyl Lactate Enantiomer cluster_0 Planning Phase cluster_1 Synthetic Strategy cluster_2 Reagent Selection cluster_3 Outcome Define Target Molecule Define Target Molecule Identify Chiral Center Identify Chiral Center Define Target Molecule->Identify Chiral Center Determine Desired Stereochemistry Determine Desired Stereochemistry Identify Chiral Center->Determine Desired Stereochemistry Choose Synthetic Route Choose Synthetic Route Determine Desired Stereochemistry->Choose Synthetic Route Reaction Involves Inversion Reaction Involves Inversion Choose Synthetic Route->Reaction Involves Inversion e.g., Mitsunobu Reaction Involves Retention Reaction Involves Retention Choose Synthetic Route->Reaction Involves Retention e.g., Protection/Deprotection Select Methyl (S)-(-)-lactate Select Methyl (S)-(-)-lactate Reaction Involves Inversion->Select Methyl (S)-(-)-lactate Target is (R) Select this compound Select this compound Reaction Involves Inversion->Select this compound Target is (S) Reaction Involves Retention->Select Methyl (S)-(-)-lactate Target is (S) Reaction Involves Retention->Select this compound Target is (R) Synthesize (R)-Product Synthesize (R)-Product Select Methyl (S)-(-)-lactate->Synthesize (R)-Product Synthesize (S)-Product Synthesize (S)-Product Select Methyl (S)-(-)-lactate->Synthesize (S)-Product Select this compound->Synthesize (R)-Product Select this compound->Synthesize (S)-Product

Caption: Decision workflow for selecting the appropriate methyl lactate enantiomer based on the desired product stereochemistry and the nature of the synthetic transformation.

Conclusion

References

A Comparative Analysis of Lactate Esters: Methyl, Ethyl, and Butyl Lactate as Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product purity, and the overall sustainability of a process. Lactate (B86563) esters, derived from renewable resources, have emerged as promising "green" alternatives to traditional petroleum-based solvents. This guide provides a comprehensive comparative analysis of three key lactate esters—methyl lactate, ethyl lactate, and butyl lactate—focusing on their physicochemical properties, solvent performance, and safety profiles to inform their application in pharmaceutical research and development.

This analysis consolidates experimental data on the physical and chemical properties of these lactate esters, offering a clear comparison to aid in solvent selection. While direct comparative studies on their performance in specific pharmaceutical applications are limited, this guide utilizes available data, including Hansen Solubility Parameters, to provide a robust theoretical and practical framework for their use.

Physicochemical Properties: A Tabular Comparison

The fundamental physical and chemical properties of a solvent dictate its suitability for various applications, from organic synthesis to formulation. The following table summarizes key experimental data for methyl, ethyl, and butyl lactate, highlighting the trends observed with increasing alkyl chain length.

PropertyMethyl LactateEthyl LactateButyl Lactate
Molecular Formula C₄H₈O₃[1]C₅H₁₀O₃[2]C₇H₁₄O₃[2]
Molecular Weight ( g/mol ) 104.10[1]118.13[2]146.18[2]
Boiling Point (°C) 144-145[1]154[2]187-188[2][3]
Melting Point (°C) -66[1]-26-43[3]
Density (g/cm³ at 20°C) 1.093[1]1.030.98[4]
Viscosity (cP at 20°C) 2.942.63.58[3]
Flash Point (°C) 49[1]5371[2]
Vapor Pressure (mmHg at 20°C) 1.81.70.4[5]
Water Solubility Miscible[1]MiscibleSlightly soluble[3][4]

Solvent Performance and Applications

The efficacy of a solvent is largely determined by its ability to dissolve a wide range of solutes. A valuable tool for predicting this is the Hansen Solubility Parameters (HSP), which characterize a solvent based on its dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. Solvents with similar HSP values to a given solute are more likely to dissolve it.

Hansen Solubility ParameterMethyl LactateEthyl LactateButyl Lactate
Dispersion (δD) (MPa½) 15.516.015.8
Polar (δP) (MPa½) 7.27.66.5
Hydrogen Bonding (δH) (MPa½) 7.612.510.2
Total (δt) (MPa½) 18.721.720.1

Note: HSP values can vary slightly depending on the determination method.

The distinct HSP profiles of these lactate esters influence their suitability for specific applications in drug development:

  • Methyl Lactate: With a balanced profile, it is a versatile solvent for a range of polar and non-polar compounds.[6] Its miscibility with water makes it suitable for reactions where aqueous work-up is required.[6]

  • Ethyl Lactate: Exhibiting the highest hydrogen bonding component, ethyl lactate is an excellent solvent for polar molecules and polymers containing hydroxyl or carbonyl groups.[2][7] It has been investigated for its ability to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs).[8][9][10]

  • Butyl Lactate: With a longer alkyl chain, butyl lactate is more lipophilic and has a lower water solubility compared to its methyl and ethyl counterparts.[3][11] This makes it a suitable solvent for less polar compounds and for applications where water miscibility is not desired.

In the context of organic synthesis, the choice of lactate ester can influence reaction outcomes. For instance, in reactions sensitive to protic solvents, the presence of the hydroxyl group in lactate esters should be considered. Grignard reactions, which are incompatible with protic solvents, would not be feasible in lactate esters without prior protection of the hydroxyl group.[20][21][22][23][24] For other reactions, such as esterifications, the polarity and boiling point of the lactate ester can affect reaction rates and product isolation.

Experimental Protocols

The data presented in this guide are based on standard experimental methodologies for solvent characterization. While specific laboratory procedures for each data point are not detailed in the cited literature, the following ASTM standard test methods provide a framework for determining the key properties discussed:

  • Boiling Point: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.

  • Density: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.

  • Viscosity: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and the Calculation of Dynamic Viscosity).

  • Flash Point: ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester.

  • Water Solubility: ASTM D1722 - Standard Test Method for Water Miscibility of Water-Soluble Solvents.

  • Hansen Solubility Parameters: Determined experimentally by measuring the solubility of a range of polymers with known HSPs in the solvent of interest.

Visualizing the Comparative Landscape

The following diagrams, generated using the DOT language, illustrate the key relationships and comparative aspects of methyl, ethyl, and butyl lactate.

Lactate_Ester_Properties cluster_esters Lactate Esters cluster_properties Physicochemical Properties Methyl_Lactate Methyl_Lactate Boiling_Point Boiling Point Methyl_Lactate->Boiling_Point Lowest Polarity Polarity Methyl_Lactate->Polarity High Water_Solubility Water Solubility Methyl_Lactate->Water_Solubility Miscible Ethyl_Lactate Ethyl_Lactate Ethyl_Lactate->Boiling_Point Intermediate Ethyl_Lactate->Polarity Highest Ethyl_Lactate->Water_Solubility Miscible Butyl_Lactate Butyl_Lactate Butyl_Lactate->Boiling_Point Highest Butyl_Lactate->Polarity Lower Butyl_Lactate->Water_Solubility Slightly Soluble

Caption: Comparative physicochemical properties of lactate esters.

Lactate_Ester_Applications cluster_solvents Lactate Ester Solvents cluster_applications Pharmaceutical Applications Methyl_Lactate Methyl_Lactate Polar_APIs Polar API Solubilization Methyl_Lactate->Polar_APIs Aqueous_Reactions Aqueous-Phase Reactions Methyl_Lactate->Aqueous_Reactions Ethyl_Lactate Ethyl_Lactate Ethyl_Lactate->Polar_APIs Ethyl_Lactate->Aqueous_Reactions Butyl_Lactate Butyl_Lactate NonPolar_APIs Non-Polar API Solubilization Butyl_Lactate->NonPolar_APIs NonAqueous_Reactions Non-Aqueous Reactions Butyl_Lactate->NonAqueous_Reactions

Caption: Application suitability of lactate esters in pharmaceutical contexts.

Conclusion

Methyl, ethyl, and butyl lactate offer a versatile and sustainable platform of solvents for the pharmaceutical industry. The choice among them depends critically on the specific application, primarily driven by the polarity of the active pharmaceutical ingredient or reactants. Ethyl lactate, with its high hydrogen bonding capacity, is particularly well-suited for polar molecules, while the more lipophilic butyl lactate is a better choice for non-polar compounds. Methyl lactate provides a balanced profile suitable for a broad range of applications. As the pharmaceutical industry continues to embrace green chemistry principles, a deeper, data-driven understanding of these bio-derived solvents will be crucial for their effective and widespread adoption. Further research focusing on direct, quantitative comparisons of their performance in dissolving a wider range of APIs and in various organic reaction types is warranted to fully unlock their potential.

References

Validating the Structure of Methyl (R)-(+)-lactate: A ¹H NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, unequivocally confirming the chemical structure of chiral molecules like Methyl (R)-(+)-lactate is a critical step in ensuring product quality, purity, and consistency. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound, making it an indispensable tool for structural validation.

This guide provides a comparative analysis of the ¹H NMR spectrum of this compound against common alternatives and potential impurities, such as its enantiomer, Methyl (S)-(-)-lactate, and related compounds like Ethyl lactate (B86563) and Lactic acid. By presenting key spectral data, detailed experimental protocols, and a logical workflow for validation, this document serves as a practical resource for scientists.

¹H NMR Spectral Data Comparison

The following table summarizes the characteristic ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound and its relevant alternatives. These parameters are crucial for distinguishing the target molecule from potential contaminants.

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
This compound CH₃ (ester)~3.76s-
CH (chiral)~4.29q~6.9
CH₃ (lactate)~1.41d~6.9
OHVariablebr s-
Methyl (S)-(-)-lactateCH₃ (ester)~3.76s-
CH (chiral)~4.29q~6.9
CH₃ (lactate)~1.41d~6.9
OHVariablebr s-
Ethyl lactateCH₂ (ester)~4.23q~7.1
CH (chiral)~4.28q~6.9
CH₃ (lactate)~1.42d~6.9
CH₃ (ethyl)~1.29t~7.1
OHVariablebr s-
Lactic acidCH (chiral)~4.35q~7.0
CH₃ (lactate)~1.48d~7.0
OH (acid & alcohol)Variablebr s-

Note: The ¹H NMR spectra of enantiomers like this compound and Methyl (S)-(-)-lactate are identical in a non-chiral solvent. Chiral resolving agents or chiral solvents are required to differentiate them by NMR. Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for ¹H NMR Analysis

This section details a standard procedure for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

  • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum at a constant temperature, typically 25 °C.

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption signals.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to confirm the structure.

Logical Workflow for Structural Validation

The following diagram illustrates the logical process for validating the structure of this compound using ¹H NMR spectroscopy.

G cluster_0 A Acquire 1H NMR Spectrum of Sample B Process and Analyze Spectrum A->B C Compare with Reference Data for This compound B->C D Match? C->D E Structure Validated D->E Yes F Investigate Discrepancies D->F No G Compare with Spectra of Potential Impurities (e.g., Ethyl lactate, Lactic acid) F->G

Workflow for ¹H NMR-based structural validation.

By following this structured approach, researchers can confidently validate the chemical identity and purity of this compound, ensuring the reliability of their research and development efforts.

The Efficacy of Methyl (R)-(+)-lactate as a Chiral Auxiliary: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient and readily available chiral auxiliaries is paramount for the stereocontrolled synthesis of complex molecules, a critical step in drug discovery and development. Methyl (R)-(+)-lactate, an abundant and inexpensive chiral building block, presents itself as a potential candidate for a chiral auxiliary. This guide provides a comparative analysis of its potential efficacy against well-established and widely utilized chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams.

While extensive data exists for the performance of Evans' and Oppolzer's auxiliaries in key asymmetric transformations, direct experimental validation of this compound in a similar role is not well-documented in publicly available literature. This guide, therefore, aims to provide a framework for a comparative study by presenting established data for the benchmark auxiliaries and outlining standardized methodologies for a rigorous evaluation of this compound.

Established Chiral Auxiliaries: A Benchmark for Performance

Two of the most successful classes of chiral auxiliaries in asymmetric synthesis are the oxazolidinones, popularized by David A. Evans, and the camphor-derived sultams, developed by Wolfgang Oppolzer.[1] These auxiliaries have consistently demonstrated high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

  • Evans' Oxazolidinones: Derived from readily available amino alcohols, these auxiliaries are particularly effective in directing aldol (B89426) reactions. The stereochemical outcome is rationalized by the formation of a rigid, chelated transition state, which effectively shields one face of the enolate.[1]

  • Oppolzer's Sultams: These camphor-derived chiral auxiliaries are known for their high efficacy in asymmetric alkylation, Diels-Alder reactions, and conjugate additions. Their rigid bicyclic structure provides excellent steric hindrance, leading to high levels of diastereoselectivity.[1]

Performance in Key Asymmetric Reactions: A Comparative Overview

The following tables summarize representative data for the performance of Evans' oxazolidinones and Oppolzer's sultams in asymmetric aldol, alkylation, and Diels-Alder reactions. These data points serve as a benchmark against which the performance of this compound can be evaluated.

Asymmetric Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that establishes new stereocenters. The use of chiral auxiliaries provides precise control over the stereochemical outcome.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeEnolate SourceLewis Acid/BaseDiastereomeric Ratio (d.r.)Yield (%)
Evans' Oxazolidinone Benzaldehyde (B42025)Propionyl imideBu₂BOTf, DIPEA>99:1 (syn:anti)85
Oppolzer's Sultam BenzaldehydePropionyl imideTiCl₄, (-)-Sparteine (B7772259)98:2 (syn:anti)91
This compound derivative (Hypothetical) BenzaldehydePropionyl ester---
Asymmetric Alkylation Reactions

Asymmetric alkylation of enolates is a powerful method for the enantioselective synthesis of α-substituted carbonyl compounds.

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Alkylation Reactions

Chiral AuxiliaryElectrophileEnolate SourceBaseDiastereomeric Excess (d.e.)Yield (%)
Evans' Oxazolidinone Benzyl bromidePropionyl imideLDA>99%94
Oppolzer's Sultam Methyl iodideAcetyl imideNaHMDS>98%85
This compound derivative (Hypothetical) Benzyl bromidePropionyl ester---
Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition reaction for the formation of six-membered rings with multiple stereocenters.

Table 3: Comparison of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

Chiral AuxiliaryDienophileDieneLewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
Evans' Oxazolidinone N-Acryloyl oxazolidinoneCyclopentadieneEt₂AlCl95:585
Oppolzer's Sultam N-Acryloyl sultamCyclopentadieneTiCl₄>99:197
This compound derivative (Hypothetical) Acrylate esterCyclopentadiene---

Experimental Protocols

To objectively assess the performance of this compound as a chiral auxiliary, a direct comparison with established auxiliaries in standardized asymmetric reactions is necessary. The following sections detail the proposed experimental protocols for such a study.

General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation A Chiral Auxiliary C Attachment of Auxiliary A->C B Prochiral Substrate B->C D Diastereoselective Reaction (e.g., Aldol, Alkylation) C->D E Cleavage of Auxiliary D->E F Enantiomerically Enriched Product E->F G Recovered Auxiliary E->G

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Proposed Synthesis of a this compound-derived Substrate for Asymmetric Reactions

To utilize this compound as a chiral auxiliary, it must first be attached to a prochiral substrate. A plausible approach is the acylation of the hydroxyl group of methyl lactate (B86563) with a suitable carboxylic acid derivative (e.g., propionyl chloride) to generate a lactate ester that can then be subjected to enolization and subsequent diastereoselective reactions.

G A This compound D (R)-Methyl 2-(propionyloxy)propanoate (Substrate for Asymmetric Reactions) A->D B Propionyl Chloride B->D C Pyridine (B92270) (Base) C->D Catalyst

Caption: Proposed synthesis of a lactate-derived substrate.

Detailed Protocol for a Comparative Asymmetric Aldol Reaction

Objective: To compare the diastereoselectivity and yield of the aldol reaction between benzaldehyde and the propionyl derivative of each chiral auxiliary.

1. Preparation of the N-Propionyl Evans' Oxazolidinone:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

2. Preparation of the N-Propionyl Oppolzer's Sultam:

  • Follow a similar procedure to the Evans' auxiliary, using (2R)-bornane-10,2-sultam as the starting material.

3. Preparation of the O-Propionyl this compound (Hypothetical):

  • To a solution of this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (B109758) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.

4. Asymmetric Aldol Reaction:

  • For Evans' Auxiliary:

    • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at 0 °C, add dibutylboron triflate (1.1 eq) followed by diisopropylethylamine (1.2 eq).

    • Stir for 30 minutes, then cool to -78 °C.

    • Add benzaldehyde (1.2 eq) and stir for 2 hours at -78 °C.

    • Quench with a pH 7 phosphate (B84403) buffer and warm to room temperature.

    • Extract the product, dry the organic layer, and concentrate.

  • For Oppolzer's Sultam:

    • To a solution of the N-propionyl sultam (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C, add TiCl₄ (1.1 eq).

    • Add (-)-sparteine (1.2 eq) and stir for 30 minutes.

    • Add benzaldehyde (1.2 eq) and stir for 4 hours at -78 °C.

    • Quench with saturated aqueous NH₄Cl.

    • Extract the product, dry the organic layer, and concentrate.

  • For Methyl Lactate Derivative (Hypothetical):

    • To a solution of the O-propionyl lactate (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) and stir for 30 minutes.

    • Add benzaldehyde (1.2 eq) and stir for 2 hours at -78 °C.

    • Quench with saturated aqueous NH₄Cl.

    • Extract the product, dry the organic layer, and concentrate.

5. Analysis and Auxiliary Cleavage:

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.

  • Purify the aldol adduct by column chromatography to determine the isolated yield.

  • The chiral auxiliary can be cleaved by hydrolysis (e.g., LiOH/H₂O₂) or other methods to yield the chiral β-hydroxy acid and recover the auxiliary.

G cluster_0 Auxiliary Acylation cluster_1 Aldol Reaction cluster_2 Analysis cluster_3 Final Steps A Attach Propionyl Group to Auxiliary B Enolate Formation A->B C Addition of Benzaldehyde B->C D Determine d.r. (NMR/HPLC) C->D E Determine Yield D->E F Auxiliary Cleavage E->F G Isolate Product & Recover Auxiliary F->G

Caption: Experimental workflow for the comparative aldol reaction study.

Conclusion

While this compound is a readily available and cost-effective chiral molecule, its application as a chiral auxiliary in asymmetric synthesis is not well-established. This guide provides a framework for evaluating its potential by comparing it against the high standards set by Evans' oxazolidinones and Oppolzer's sultams. The provided experimental protocols offer a starting point for researchers to generate the necessary data to determine if this compound can be a viable and efficient chiral auxiliary. The successful application of a lactate-based auxiliary would represent a significant advancement in the field, offering a more sustainable and economical approach to asymmetric synthesis.

References

Comparison of different catalysts for Methyl (R)-(+)-lactate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of methyl lactate (B86563), specifically Methyl (R)-(+)-lactate, is a crucial chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its production with high stereoselectivity is of significant interest. This guide provides an objective comparison of different catalytic systems for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

Several catalytic routes are employed for the synthesis of this compound, each with distinct advantages and limitations. The primary methods include:

  • Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes, typically lipases, to resolve a racemic mixture of methyl lactate by preferentially catalyzing the hydrolysis or alcoholysis of one enantiomer, leaving the desired (R)-enantiomer unreacted.

  • Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral precursor, most commonly methyl pyruvate (B1213749), using a chiral metal complex as a catalyst to stereoselectively produce this compound.

  • Esterification of (R)-(+)-Lactic Acid: This is a direct method where (R)-(+)-lactic acid is esterified with methanol (B129727), often employing solid acid catalysts to facilitate the reaction and simplify product purification.

  • Conversion from Biomass: This emerging route focuses on the catalytic conversion of renewable biomass-derived sugars into methyl lactate using heterogeneous catalysts, such as zeolites. While promising for sustainability, achieving high enantioselectivity for the (R)-isomer is a key challenge.

Comparative Performance of Catalysts

The following tables summarize quantitative data for different catalytic systems based on reported experimental results.

Table 1: Enzymatic Kinetic Resolution of Racemic Methyl Lactate
Catalyst (Lipase)SubstrateSolventTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) of (R)-product (%)Reference
Pseudomonas cepacia (PCL)rac-methyl-β-propiothiolactoneCyclohexane--53>95[2]
Purified esterase PHE14rac-methyl lactatePhosphate (B84403) buffer (pH 7.5)371--[3][4]

Note: Data for direct kinetic resolution of racemic methyl lactate to yield this compound using lipases was limited in the search results. The provided data for PCL is on a related thiolactone substrate but demonstrates the principle of kinetic resolution. The data for PHE14 describes the general procedure for enzymatic disassembly without providing specific yield and ee for the remaining (R)-enantiomer.

Table 2: Asymmetric Hydrogenation of Methyl Pyruvate
Catalyst SystemSolventPressure (MPa)Temp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee) (%)Reference
Cinchonidine-modified PVP-IrAcetic Acid4.010--34.1-
Cinchonidine-modified PVP-Irn-butanol4.010--~20-
R-1-(1-naphthyl)ethylamine-modified Pd(111)------[5]

Note: Specific yield and conversion data were not consistently provided in the search results for direct comparison.

Table 3: Esterification of Lactic Acid with Methanol using Solid Acid Catalysts
CatalystReactant Ratio (Methanol:Lactic Acid)Temp. (°C)Time (h)Yield of Methyl Lactate (%)Reference
DOWEX-50W (Cation Exchange Resin)-50-80--[6]
Amberlyst 15 (Cation Exchange Resin)----[7]
12-Tungstophosphoric acid on SnO2----[8]
Amberlyst 363:180-78.7[9][10]

Note: These studies focus on the esterification to produce methyl lactate but do not always start with enantiomerically pure (R)-lactic acid, thus the product is often racemic methyl lactate. The primary advantage here is the use of easily separable and reusable solid acid catalysts.

Table 4: Conversion of Sugars to Methyl Lactate using Heterogeneous Catalysts
CatalystSubstrateSolventTemp. (°C)Time (h)Yield of Methyl Lactate (%)Reference
Sn-beta zeoliteSucroseMethanol160-64[11]
[K]Sn-β zeoliteHemicellulose hydrolysateMethanol--High[12]
Zr-Beta zeoliteSugarsMethanol--31-44[13]
Ti-beta zeoliteSugarsMethanol--31-44[13]

Note: This method typically produces a racemic mixture of methyl lactate. The main advantage is the use of renewable feedstocks.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic Methyl Lactate

Catalyst: Purified esterase PHE14

Procedure:

  • Prepare a standard 500-μL reaction system.

  • Add 140 μg of purified esterase PHE14.

  • Add racemic methyl lactate as the substrate to a final concentration of 50 mmol/L.

  • Add phosphate buffer (pH 7.5) to a final concentration of 50 mmol/L.

  • Incubate the reaction system at 37°C for 1 hour.

  • Upon completion, extract the reaction samples with an equal volume of ethyl acetate.

  • Analyze the organic phase to determine the enantiomeric excess of the remaining this compound.[3][4]

Asymmetric Hydrogenation of Methyl Pyruvate

Catalyst: Cinchonidine-modified polyvinylpyrrolidone-stabilized iridium (PVP-Ir) clusters.

Procedure:

  • The hydrogenation of methyl pyruvate is carried out in a suitable solvent such as acetic acid or an alcohol (e.g., n-butanol).

  • The reaction is performed under a hydrogen pressure of 4.0 MPa.

  • The reaction temperature is maintained at 10°C (283 K) for optimal enantioselectivity.

  • After the reaction, the product mixture is analyzed to determine the conversion and enantiomeric excess of this compound.

Esterification of Lactic Acid with Methanol

Catalyst: Amberlyst 36 (cation-exchange resin)

Procedure:

  • Charge a batch reactor with 30 mL of lactic acid and 5 g of Amberlyst 36 catalyst.

  • Heat the mixture to 80°C with stirring.

  • Separately heat 50 mL of methanol to 80°C.

  • Add the heated methanol to the reactor. The molar ratio of methanol to lactic acid should be approximately 3:1.

  • Maintain the reaction at 80°C with continuous stirring.

  • Monitor the reaction progress by taking samples periodically for analysis (e.g., by gas chromatography) to determine the yield of methyl lactate.[10]

Visualizations

Experimental_Workflow_Enzymatic_Resolution cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis rac_ML Racemic Methyl Lactate Incubation Incubation (Controlled Temp. & Time) rac_ML->Incubation Enzyme Enzyme (e.g., Lipase) Enzyme->Incubation Buffer Buffer Solution Buffer->Incubation Extraction Solvent Extraction Incubation->Extraction Reaction Mixture Analysis Chiral Analysis (e.g., GC, HPLC) Extraction->Analysis Separated Enantiomers R_ML This compound Analysis->R_ML Product

Caption: General experimental workflow for the enzymatic kinetic resolution of racemic methyl lactate.

Catalyst_Selection_Logic Start Desired Product: This compound High_ee High Enantioselectivity (ee) Required? Start->High_ee Renewable Use of Renewable Feedstock a Priority? High_ee->Renewable No Enzymatic Enzymatic Kinetic Resolution High_ee->Enzymatic Yes Asymmetric Asymmetric Hydrogenation High_ee->Asymmetric Yes Simple_Sep Simple Catalyst Separation Important? Renewable->Simple_Sep No Biomass Conversion from Biomass Renewable->Biomass Yes Simple_Sep->Enzymatic Often Yes (Immobilized) Simple_Sep->Asymmetric No (Homogeneous) Esterification Esterification with Solid Acid Simple_Sep->Esterification Yes Simple_Sep->Biomass Yes

Caption: Logical decision tree for selecting a catalytic method for this compound synthesis.

References

Enantiomers in Action: A Comparative Guide to the Biological Activity of (R)- and (S)-Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemistry of a molecule is paramount. The spatial arrangement of atoms can dramatically alter a compound's biological activity, turning a therapeutic agent into an inert or even toxic substance. This guide delves into the biological activities of the (R) and (S) enantiomers of methyl lactate (B86563), providing a comparative analysis based on available scientific data. While direct comparative studies on methyl lactate enantiomers are notably scarce, a robust body of evidence on their parent compounds, D-(-)-lactic acid and L-(+)-lactic acid, allows for well-grounded inferences about their biological behavior.

Methyl lactate, the methyl ester of lactic acid, is a chiral molecule existing in two non-superimposable mirror-image forms: (R)-methyl lactate and (S)-methyl lactate. This chirality is a critical factor in its interaction with the inherently chiral systems of the biological world, such as enzymes and receptors.

Comparative Biological Activity: Insights from Parent Compounds

Direct experimental data comparing the biological effects of (R)-methyl lactate and (S)-methyl lactate is limited in publicly accessible literature. However, the biological activities of their corresponding carboxylic acids, (R)- or D-lactic acid and (S)- or L-lactic acid, are well-documented and offer critical insights. In biological systems, methyl lactate is expected to be hydrolyzed by esterase enzymes into methanol (B129727) and the corresponding lactic acid enantiomer. Therefore, the biological effects of the methyl lactate enantiomers are largely predicated on the distinct roles and metabolic fates of D- and L-lactic acid.

L-lactic acid is the natural enantiomer found in humans and is a key product of glycolysis.[1] In contrast, D-lactic acid is primarily a metabolic byproduct of gut microbiota and is considered a harmful enantiomer.[1] The differential effects extend to cellular toxicity, where D-lactic acid has been shown to be more cytotoxic than L-lactic acid at high concentrations.[2]

Feature(S)-Lactate (L-Lactate)(R)-Lactate (D-Lactate)
Natural Occurrence in Humans Predominant natural enantiomer, key metabolic intermediate.[1]Produced by microorganisms; not a major product of human metabolism.[1]
Metabolic Enzyme Metabolized by L-lactate dehydrogenase (LDH).[1]Not metabolized by LDH; converted by D-lactate dehydrogenase or glyoxalase system.[1]
Physiological Role Central to energy metabolism (e.g., Cori cycle).[1]Can be a marker for infections and sepsis; accumulation can be toxic.[1]
Toxicity Generally non-toxic at physiological concentrations.Associated with D-lactic acidosis, a condition with neurological symptoms.[1]
Cytotoxicity (Mesenchymal Stem Cells) Significant cytotoxicity observed at concentrations ≥ 20 mmol/L.[2]More cytotoxic than L-lactate at high concentrations (≥ 20 mmol/L).[2]

Postulated Metabolic Pathways of Methyl Lactate Enantiomers

The probable metabolic fate of (R)- and (S)-methyl lactate in the human body is hydrolysis to methanol and the corresponding lactic acid enantiomer. The subsequent pathways diverge significantly, reflecting the different roles of L- and D-lactic acid.

G cluster_S (S)-Methyl Lactate Pathway cluster_R (R)-Methyl Lactate Pathway S_ML (S)-Methyl Lactate S_Hydrolysis Esterase Hydrolysis S_ML->S_Hydrolysis S_LA (S)-Lactic Acid (L-Lactate) S_Hydrolysis->S_LA S_LDH L-Lactate Dehydrogenase S_LA->S_LDH Pyruvate Pyruvate S_LDH->Pyruvate TCA TCA Cycle (Energy Production) Pyruvate->TCA R_ML (R)-Methyl Lactate R_Hydrolysis Esterase Hydrolysis R_ML->R_Hydrolysis R_LA (R)-Lactic Acid (D-Lactate) R_Hydrolysis->R_LA R_Metabolism D-Lactate Dehydrogenase / Glyoxalase System R_LA->R_Metabolism Detox Detoxification / Excretion R_Metabolism->Detox

Postulated metabolic pathways of (R)- and (S)-methyl lactate.

Experimental Protocols

A key study providing comparative data on the parent compounds involved assessing the cytotoxicity of L-lactic acid and D,L-lactic acid on mesenchymal stem cells (MSCs).

Cytotoxicity Assay of Lactic Acid on Mesenchymal Stem Cells[2]
  • Cell Culture: Mesenchymal stem cells (MSCs) derived from rat bone marrow are cultured in a standard growth medium.

  • Preparation of Test Solutions: L-lactic acid and D,L-lactic acid are dissolved in the culture medium to achieve final concentrations ranging up to 20 mmol/L. The pH of these solutions is adjusted to control for acidity as a confounding factor.

  • Cell Treatment: The cultured MSCs are exposed to the various concentrations of the prepared lactic acid solutions.

  • Viability Assessment: After a set incubation period, cell viability is measured using a standard method, such as the MTT assay, which quantifies metabolic activity as an indicator of cell viability.

  • Data Analysis: The viability of cells treated with lactic acid is compared to control cells (cultured in medium without added lactic acid) to determine the concentration-dependent cytotoxic effects of each enantiomer.

G start Start: Culture Rat Bone Marrow MSCs prep Prepare Culture Media with (S)- and (R,S)-Lactic Acid (up to 20 mmol/L) start->prep ph_adjust Adjust pH of Media to Decouple Effects prep->ph_adjust treat Expose MSCs to Lactic Acid Solutions ph_adjust->treat incubate Incubate Cells treat->incubate assay Perform MTT Assay for Cell Viability incubate->assay analyze Analyze Data: Compare Viability vs. Control assay->analyze end End: Determine Cytotoxicity analyze->end

Experimental workflow for cytotoxicity assessment.

Conclusion

While direct comparative data for (R)- and (S)-methyl lactate is lacking, the well-established differences in the metabolism and toxicity of their parent compounds, D- and L-lactic acid, provide a strong basis for predicting their biological behavior. The (S)-enantiomer of methyl lactate is likely to be metabolized via the body's natural pathways for L-lactate, integrating into central energy metabolism. Conversely, the (R)-enantiomer would yield D-lactate, a compound that is metabolized less efficiently and has a higher potential for toxicity, particularly at elevated concentrations.

This guide underscores the critical importance of stereochemistry in drug development and biological research. The findings strongly suggest that the enantiomers of methyl lactate possess distinct biological profiles. Further research involving direct comparative studies is essential to fully elucidate their specific pharmacological and toxicological properties.

References

A Comparative Guide to Chiral Synthons: Performance of Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral synthon is a critical decision in the design of stereoselective synthetic routes. Methyl (R)-(+)-lactate, a readily available and versatile C3 chiral building block, presents a compelling option. This guide provides a comparative analysis of this compound against other common chiral synthons, supported by available experimental data and detailed methodologies, to aid in the rational selection of chiral starting materials.

This compound is a valuable chiral intermediate widely employed in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its utility stems from its high purity, stereochemical integrity, and its role as a versatile building block in asymmetric synthesis.[2][3] Furthermore, it is recognized as a biodegradable solvent and a monomer for the production of polylactic acid (PLA), highlighting its green chemistry credentials.[4]

Performance in Asymmetric Reactions: A Comparative Overview

Direct, quantitative comparisons of this compound with other chiral synthons across a range of reactions are not extensively consolidated in the literature. However, insights can be gleaned from specific applications.

Asymmetric Aldol (B89426) Reaction

The aldol reaction is a powerful tool for the formation of carbon-carbon bonds and the creation of new stereocenters. Chiral auxiliaries are often employed to control the stereochemical outcome. While Evans oxazolidinones are considered a gold standard for achieving high diastereoselectivity in aldol reactions, lactate-derived auxiliaries, including those from this compound, offer a viable alternative.

In a qualitative comparison, Evans auxiliaries are generally considered superior in terms of diastereoselectivity.[5] However, lactate-derived auxiliaries can provide good to excellent levels of stereocontrol, with reported diastereomeric ratios (d.r.) in the range of 8:1 to 10:1 in simple systems.[5] The choice between these auxiliaries may depend on factors such as cost, ease of removal, and the specific substrate and reaction conditions.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions (Qualitative)

Chiral AuxiliaryTypical DiastereoselectivityKey Advantages
This compound derived Good to Excellent (e.g., 8:1 to 10:1 d.r.)[5]Readily available, cost-effective.
Evans Oxazolidinones Excellent (>99:1 d.r. often achievable)High and predictable stereocontrol, extensive literature support.
Asymmetric 1,3-Dipolar Cycloaddition

Experimental Protocols

Detailed experimental protocols for the application of this compound as a chiral synthon are often embedded within broader synthetic studies. Below are representative procedures for key transformations.

General Procedure for Asymmetric Aldol Reaction using a Lactate-Derived Auxiliary

This protocol is a generalized representation based on the principles of chiral auxiliary-mediated aldol reactions.

  • Preparation of the N-acyl lactate (B86563) derivative: The chiral lactate is first coupled with a carboxylic acid to form the corresponding ester or amide, which will serve as the chiral auxiliary-bearing substrate.

  • Enolate Formation: The N-acyl lactate derivative is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon, nitrogen). A strong base, such as lithium diisopropylamide (LDA), is then added dropwise to generate the corresponding lithium enolate.

  • Aldol Addition: The aldehyde electrophile is added to the enolate solution at -78 °C. The reaction is stirred for a specified period until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to isolate the desired diastereomer.

  • Auxiliary Cleavage: The chiral lactate auxiliary is subsequently cleaved from the aldol product using standard methods (e.g., hydrolysis, reduction) to yield the enantiomerically enriched β-hydroxy carbonyl compound.

General Procedure for Asymmetric Diels-Alder Reaction using a Lactate-Derived Acrylate (B77674)

This protocol outlines the general steps for a Diels-Alder reaction employing a chiral acrylate derived from this compound.

  • Preparation of the Chiral Acrylate: this compound is reacted with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the corresponding (R)-methyl 2-(acryloyloxy)propanoate.

  • Diels-Alder Reaction: The chiral acrylate and the diene are dissolved in a suitable solvent (e.g., toluene, dichloromethane). A Lewis acid catalyst (e.g., Et₂AlCl) may be added to enhance the rate and selectivity of the reaction. The reaction mixture is stirred at a specified temperature until the starting materials are consumed.

  • Work-up and Purification: The reaction is quenched, and the product is extracted and purified by column chromatography to isolate the desired diastereomeric cycloadduct.

  • Determination of Diastereomeric Excess: The diastereomeric excess (de) of the product is determined using analytical techniques such as NMR spectroscopy or chiral HPLC.

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the general workflows and decision-making processes in the application of chiral synthons.

Asymmetric_Synthesis_Workflow Prochiral_Substrate Prochiral Substrate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Aldol, Diels-Alder) Prochiral_Substrate->Diastereoselective_Reaction Chiral_Synthon Chiral Synthon (e.g., this compound) Chiral_Synthon->Diastereoselective_Reaction Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Diastereoselective_Reaction->Diastereomeric_Intermediate Cleavage Cleavage of Auxiliary Diastereomeric_Intermediate->Cleavage Enantioenriched_Product Enantioenriched Product Cleavage->Enantioenriched_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

Decision_Pathway Start Select Chiral Synthon Strategy High_Selectivity High Diastereoselectivity Required? Start->High_Selectivity Cost_Consideration Cost a Major Factor? High_Selectivity->Cost_Consideration No Evans Use Evans Auxiliary High_Selectivity->Evans Yes Cost_Consideration->Evans No Lactate Consider Lactate Auxiliary (e.g., from Methyl (R)-lactate) Cost_Consideration->Lactate Yes Optimize Optimize Reaction Conditions Lactate->Optimize

References

A Comparative Guide to Analytical Methods for Quantifying Optical Isomers of Methyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific quantification of methyl lactate's optical isomers, D- and L-methyl lactate (B86563), is critical across various fields, from pharmaceutical development to food science and industrial biotechnology. The enantiomeric purity of these compounds can significantly impact their biological activity, therapeutic efficacy, and sensory properties. This guide provides a detailed comparison of the primary analytical methods employed for the chiral separation and quantification of methyl lactate isomers, supported by experimental data and protocols.

Comparison of Analytical Methods

A variety of analytical techniques are available for the quantification of methyl lactate optical isomers, each with its own set of advantages and limitations. The choice of method often depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and the specific goals of the analysis. The most prominent methods include chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and enzymatic assays.

Parameter Chiral Gas Chromatography (GC) Chiral High-Performance Liquid Chromatography (HPLC) Enzymatic Assays
Principle Volatilization and separation based on differential partitioning between a chiral stationary phase and a gas mobile phase.Separation in a liquid mobile phase based on differential interactions with a chiral stationary phase.Stereospecific enzymatic conversion of one or both isomers, coupled to a detectable signal (e.g., change in absorbance).
Typical Stationary Phase Cyclodextrin derivatives (e.g., 2,3,6-tri-O-octanoyl-β-cyclodextrin)[1][2]Polysaccharide derivatives (e.g., amylose (B160209) or cellulose) on a silica (B1680970) support (e.g., Chiralpak® series) or macrocyclic glycopeptides (e.g., Chirobiotic™ series)[3][4]Specific dehydrogenases (e.g., D-lactate dehydrogenase and L-lactate dehydrogenase)[5][6]
Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)[7]Diode Array Detector (DAD), Mass Spectrometer (MS)[3]Spectrophotometer (UV/Vis)[8]
Sample Preparation Often requires derivatization to increase volatility, followed by extraction.[7]Direct injection of liquid samples, may require filtration or dilution.May require deproteinization of samples to avoid interference.[5]
Separation Resolution Can achieve excellent baseline separation (e.g., resolution > 5)[2]Good to excellent resolution depending on the column and mobile phase.Not a separation method; relies on enzyme specificity.
Sensitivity High, especially with MS detection.High, particularly with MS detection.[9][10]Moderate, with detection limits typically in the micromolar range.[8]
Analysis Time Relatively fast run times.Can vary depending on the column and method.Can be rapid, suitable for high-throughput screening.
Advantages High resolution, high sensitivity, well-established methods.Versatile, applicable to a wide range of matrices, direct analysis of liquid samples.High specificity, relatively simple and low-cost instrumentation.
Limitations May require sample derivatization, not suitable for non-volatile samples.Can be expensive due to chiral columns and solvent consumption.Susceptible to interference from other substances in the sample matrix.[5]

Experimental Protocols

Chiral Gas Chromatography (GC) Method

This protocol is based on the use of a chiral capillary column for the separation and quantification of D- and L-methyl lactate.[1][2]

a. Sample Preparation:

  • Prepare a stock solution of the methyl lactate sample in an organic solvent such as acetone, chloroform, or methanol (B129727) to a concentration of approximately 0.1 mg/mL.[2]

b. GC-FID Instrumentation and Conditions:

  • Column: Chiral capillary column coated with 2,3,6-tri-O-octanoyl-β-cyclodextrin as the chiral stationary phase (e.g., 20-30 m length, 250-320 µm inner diameter, 0.25-0.35 µm film thickness).[1][2]

  • Carrier Gas: Inert gas such as nitrogen or helium, at a flow rate of 25-35 cm/s.[2]

  • Injector Temperature: 200-280°C.[2]

  • Detector (FID) Temperature: 250-280°C.[2]

  • Oven Temperature Program: Isothermal at 50-80°C.[2]

  • Injection Volume: 0.4-1.0 µL.[2]

  • Split Ratio: 20:1 to 50:1.[2]

c. Data Analysis:

  • Record the chromatogram.

  • Identify the peaks for D- and L-methyl lactate based on their retention times, as determined by injecting individual standards.

  • Quantify the isomers by integrating the peak areas and comparing them to a calibration curve prepared from standards of known concentrations.

Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a direct method for the enantioseparation of methyl lactate using a chiral stationary phase.

a. Sample Preparation:

  • Dissolve the methyl lactate sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. HPLC-DAD Instrumentation and Conditions:

  • Column: A polysaccharide-based chiral column such as Chiralpak® AD-3 (150 x 4.6 mm ID, 3 µm).[11]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 90:10 v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 25°C.[11]

  • Detection Wavelength: 210-235 nm.[3][11]

  • Injection Volume: 20 µL.[11]

c. Data Analysis:

  • Record the chromatogram.

  • Identify the peaks for D- and L-methyl lactate based on their retention times.

  • Quantify the isomers by integrating the peak areas and using an external or internal standard method for calibration.

Enzymatic Assay

This protocol utilizes the stereospecificity of lactate dehydrogenases for the quantification of D- and L-lactate, which can be adapted for methyl lactate after hydrolysis to lactic acid.

a. Sample Preparation and Hydrolysis:

  • Hydrolyze the methyl lactate sample to lactic acid using appropriate chemical or enzymatic methods.

  • If necessary, deproteinize the sample using ultrafiltration to prevent enzyme inhibition.[5]

  • Adjust the pH of the sample to the optimal range for the enzymatic reaction (typically pH 7-9).

b. Assay Protocol (for D-Lactate):

  • Prepare a reaction mixture containing a suitable buffer (e.g., Tris or phosphate (B84403) buffer), NAD+, and D-lactate dehydrogenase.[6][8]

  • Add the prepared sample to the reaction mixture.

  • Incubate the reaction at a controlled temperature (e.g., 25°C or 37°C).[6]

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH. The reaction is driven to completion by trapping the pyruvate (B1213749) product.[12]

  • A similar procedure can be followed for L-lactate using L-lactate dehydrogenase.

c. Data Analysis:

  • The amount of NADH formed is stoichiometric with the amount of the specific lactate isomer.[12]

  • Calculate the concentration of the lactate isomer based on the change in absorbance and a standard curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample Sample Containing Methyl Lactate Isomers Prep Preparation (Dilution, Derivatization, or Hydrolysis) Sample->Prep GC Chiral GC Prep->GC HPLC Chiral HPLC Prep->HPLC Enzyme Enzymatic Assay Prep->Enzyme Acquisition Signal Detection (Chromatogram/Absorbance) GC->Acquisition HPLC->Acquisition Enzyme->Acquisition Analysis Quantification (Peak Integration/ Standard Curve) Acquisition->Analysis Result D/L Isomer Ratio & Concentration Analysis->Result

Caption: General experimental workflow for the quantification of methyl lactate optical isomers.

Method_Principles cluster_chromatography Chromatographic Methods cluster_biochemical Biochemical Method GC Chiral GC Principle_GC Principle: Differential partitioning of volatile isomers on a chiral stationary phase. GC->Principle_GC HPLC Chiral HPLC Principle_HPLC Principle: Differential interaction of isomers with a chiral stationary phase in a liquid mobile phase. HPLC->Principle_HPLC Enzyme Enzymatic Assay Principle_Enzyme Principle: Stereospecific enzymatic reaction leading to a measurable signal. Enzyme->Principle_Enzyme

Caption: Comparison of the core principles of different analytical methods.

References

A Comparative Analysis of Green Solvents: Methyl (R)-(+)-Lactate vs. Ethyl Lactate

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing pursuit of sustainable laboratory and industrial practices, the selection of green solvents is paramount for researchers, scientists, and professionals in drug development. Among the promising bio-derived solvents, lactate (B86563) esters have garnered significant attention due to their favorable environmental profile and versatile solvency. This guide provides a detailed comparative study of two prominent lactate esters: Methyl (R)-(+)-lactate and Ethyl lactate, offering a comprehensive overview of their properties, performance, and synthesis, supported by available data.

Introduction to Lactate Esters

Lactate esters are derived from the esterification of lactic acid, a product of carbohydrate fermentation, with an alcohol.[1] Their bio-based origin, high biodegradability, and low toxicity position them as excellent alternatives to conventional petroleum-derived solvents.[2] This comparison focuses on the methyl and ethyl esters of lactic acid, highlighting the key differences that influence their suitability for various applications.

Physical and Chemical Properties

A direct comparison of the fundamental physical and chemical properties of this compound and Ethyl lactate reveals distinct differences that govern their behavior and application. Methyl lactate, being the smaller ester, is generally more volatile.[3] The key properties are summarized in the table below.

PropertyThis compoundEthyl Lactate
Chemical Formula C4H8O3[4]C5H10O3[5]
Molecular Weight 104.105 g/mol [4]118.132 g/mol [5]
Appearance Colorless, clear liquid[4]Colorless, clear liquid[5]
Odor Peculiar, fruity[3]Mild, buttery, creamy, with hints of fruit[1]
Boiling Point 144-145 °C[4]151-155 °C[5]
Melting Point -66 °C[4]-26 °C[5]
Density 1.093 g/cm³ (at 20-25°C)[3][4]1.03 g/cm³ (at 20-25°C)[5][6]
Flash Point 49 °C (120 °F)[4]46 °C (115 °F)[6]
Viscosity Not specified2.71 cP (at 20°C)[7], 4.7 cP (at 25°C)[6]
Surface Tension Not specified29.20 dynes/cm (at 20°C)[8]
Water Solubility Miscible[4]Miscible[5]

Solvency and Performance

Both methyl and ethyl lactate are effective polar solvents capable of dissolving a wide range of substances, including resins, polymers, oils, and dyes.[3][9] Their solvency power makes them suitable for applications in coatings, inks, and cleaning formulations.[10][11]

This compound is utilized as a solvent for nitrocellulose, cellulose (B213188) acetate, and other cellulose derivatives.[4] Its higher volatility compared to ethyl lactate can be advantageous in applications requiring faster drying times.[3]

Ethyl lactate is a versatile solvent with a high solvency power for a broad spectrum of compounds, including both polar and non-polar substances.[2] It is a proven performer in dissolving resins such as acetyl butyl cellulose, nitrocellulose, and vinyl polymers.[6] Its lower evaporation rate provides a longer open time in coatings and ink formulations.[9]

Hansen Solubility Parameters

Hansen Solubility Parameters (HSP) are a valuable tool for predicting the compatibility of a solvent with a polymer. The HSP for ethyl lactate are provided below.

Hansen Solubility Parameter (Ethyl Lactate)(cal/cm³)½[MPa]½
Total 1121.7
Non-Polar 7.816.0
Polar 3.77.6
Hydrogen Bonding 6.112.5
Source: MG Chemicals, 2017[6]

Environmental Profile and Safety

A significant driver for the adoption of lactate esters is their excellent environmental and safety profile.

FeatureThis compoundEthyl Lactate
Biodegradability Readily biodegradable[3]100% biodegradable, breaking down into CO2 and water[9]
Toxicity Low toxicity[3]Low toxicity, approved as a food additive[12]
Carcinogenicity Non-carcinogenicNon-carcinogenic[9]
Ozone Depletion Potential Non-ozone depletingNon-ozone depleting[9]
VOC Classification Considered a low-volatility VOCConsidered a very low-volatility VOC due to its slow evaporation rate[9]

Experimental Protocols

Synthesis of Lactate Esters

The most common method for synthesizing both methyl and ethyl lactate is the Fischer esterification of lactic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst.[3][13]

General Protocol for Esterification:

  • Reactants: Lactic acid and an excess of the corresponding alcohol (methanol for methyl lactate, ethanol (B145695) for ethyl lactate) are combined in a reaction vessel. The molar ratio of alcohol to lactic acid is typically greater than 1 to drive the reaction towards the product side.[13]

  • Catalyst: An acid catalyst, such as Amberlyst 15 resin, is added to the mixture.[14]

  • Reaction Conditions: The mixture is heated to reflux temperature (around 80°C for ethyl lactate synthesis) for a set period, typically until equilibrium is approached.[13][15]

  • Purification: The resulting mixture contains the lactate ester, water, unreacted alcohol, and lactic acid. The product is purified through distillation, often under reduced pressure, to separate the ester from the other components.[15]

Biodegradability Testing

The biodegradability of these solvents is a key feature. The "Ready Biodegradability Test" (e.g., OECD 301) is a standard method to assess this.

General Protocol for OECD 301C (Ready Biodegradability):

  • Test Substance: A known concentration of the test substance (methyl lactate or ethyl lactate) is added to a mineral medium.

  • Inoculum: A small amount of activated sludge or another microbial source is introduced.

  • Incubation: The mixture is incubated in sealed bottles in the dark at a constant temperature for 28 days.

  • Measurement: The degradation of the test substance is monitored by measuring the consumption of oxygen or the production of carbon dioxide.

  • Assessment: A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand or carbon dioxide production within the 28-day period.[12]

Visualizing the Processes

Synthesis_of_Methyl_Lactate LacticAcid Lactic Acid Reaction Esterification Reaction LacticAcid->Reaction Methanol Methanol Methanol->Reaction Catalyst Acid Catalyst Catalyst->Reaction MethylLactate This compound Reaction->MethylLactate Water Water Reaction->Water Purification Purification (Distillation) MethylLactate->Purification Purification->MethylLactate Pure Product

Synthesis of this compound

Synthesis_of_Ethyl_Lactate LacticAcid Lactic Acid Reaction Esterification Reaction LacticAcid->Reaction Ethanol Ethanol Ethanol->Reaction Catalyst Acid Catalyst Catalyst->Reaction EthylLactate Ethyl Lactate Reaction->EthylLactate Water Water Reaction->Water Purification Purification (Distillation) EthylLactate->Purification Purification->EthylLactate Pure Product

Synthesis of Ethyl Lactate

Solvent_Performance_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis SolventSelection Select Solvents: - this compound - Ethyl Lactate SolubilityTest Solubility/Dissolution Test SolventSelection->SolubilityTest SubstratePrep Prepare Substrate/Solute (e.g., Polymer, Contaminant) SubstratePrep->SolubilityTest ApplicationTest Application-Specific Test (e.g., Coating Formulation, Cleaning Efficacy) SolubilityTest->ApplicationTest DataCollection Collect Performance Data (e.g., Dissolution Rate, Surface Finish, Cleaning Time) ApplicationTest->DataCollection Comparison Comparative Analysis DataCollection->Comparison Conclusion Conclusion on Solvent Suitability Comparison->Conclusion

Solvent Performance Evaluation Workflow

Conclusion

Both this compound and Ethyl lactate present compelling cases as green solvents, each with a unique set of properties that make them suitable for different applications.

This compound is a slightly more volatile option, which may be preferable for processes requiring faster evaporation. Its lower molecular weight and higher density are also distinguishing features.

Ethyl lactate , on the other hand, is a well-established and widely used green solvent with a lower evaporation rate, making it ideal for applications that benefit from longer working times, such as in coatings and inks. Its comprehensive safety and environmental data, including its approval as a food additive, underscore its benign nature.

The choice between this compound and Ethyl lactate will ultimately depend on the specific requirements of the application, including desired drying time, solvency for particular substrates, and viscosity considerations. For researchers and drug development professionals, both solvents offer a significant step towards more sustainable and safer chemical processes.

References

Assessing the Economic Viability of Methyl (R)-(+)-lactate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of chiral molecules like Methyl (R)-(+)-lactate is a critical consideration. This guide provides a comparative analysis of various synthesis routes, focusing on their economic feasibility and providing key performance indicators to inform strategic decisions in process development and manufacturing.

This document delves into the primary synthesis pathways for this compound, including fermentation-based methods, chemo-catalytic approaches such as asymmetric hydrogenation and hydroformylation, chemo-enzymatic kinetic resolution, and the recycling of polylactic acid (PLA). By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing the assessment workflow, this guide aims to offer a clear and objective comparison to aid in the selection of the most economically viable route for specific applications.

Comparative Analysis of Synthesis Routes

The economic feasibility of each synthesis route is determined by a combination of factors including the cost of raw materials, catalyst efficiency and cost, energy consumption, and the complexity of downstream processing. The following table summarizes the key quantitative data for each major pathway.

Synthesis Route Starting Material(s) Key Catalyst/Enzyme Yield (%) Enantiomeric Excess (ee, %) Key Advantages Key Disadvantages
Fermentation & Esterification Sugars (e.g., glucose)Microbial strain (e.g., Bacillus coagulans)High (for lactic acid)>99 (for L-lactic acid)Utilizes renewable feedstocks; high enantioselectivity.Multi-step process; energy-intensive downstream processing.[1][2][3]
Asymmetric Hydrogenation Methyl pyruvate (B1213749)Rhodium complex with chiral ligand~90~88High atom economy; direct route to the target molecule.High cost of rhodium catalyst and chiral ligands; requires high-pressure equipment.[4]
Hydroformylation of Vinyl Acetate Vinyl acetate, CO, H₂, Methanol (B129727)Rhodium complex88-92Not directly applicable (produces racemic intermediate)Utilizes readily available and low-cost feedstocks.[5]Complex multi-step process; requires high-pressure and high-temperature conditions.[5]
Chemo-enzymatic Kinetic Resolution Racemic methyl lactate (B86563)Lipase (B570770) (e.g., from Pseudomonas cepacia)~50 (for the desired enantiomer)>95High enantioselectivity; mild reaction conditions.Theoretical maximum yield of 50%; requires separation of the remaining enantiomer and byproducts.[6]
Recycling of Polylactic Acid (PLA) Waste PLA, MethanolZinc complexes (e.g., Zinc acetate)High conversionNot applicable (depends on PLA stereochemistry)Valorization of plastic waste; potential for a circular economy.[7][8][9]Feedstock variability can affect purity; catalyst development is ongoing.

Economic Feasibility Assessment Workflow

The selection of an optimal synthesis route requires a systematic evaluation of various economic and technical factors. The following workflow diagram, generated using Graphviz, illustrates the logical steps involved in this assessment process.

G cluster_0 1. Route Identification cluster_1 2. Data Acquisition cluster_2 3. Modeling & Analysis cluster_3 4. Decision Making Define Synthesis Routes Define Synthesis Routes Fermentation Fermentation Define Synthesis Routes->Fermentation Asymmetric Hydrogenation Asymmetric Hydrogenation Define Synthesis Routes->Asymmetric Hydrogenation Hydroformylation Hydroformylation Define Synthesis Routes->Hydroformylation Kinetic Resolution Kinetic Resolution Define Synthesis Routes->Kinetic Resolution PLA Recycling PLA Recycling Define Synthesis Routes->PLA Recycling Data Collection Data Collection Fermentation->Data Collection Asymmetric Hydrogenation->Data Collection Hydroformylation->Data Collection Kinetic Resolution->Data Collection PLA Recycling->Data Collection Raw Material Costs Raw Material Costs Data Collection->Raw Material Costs Catalyst Costs Catalyst Costs Data Collection->Catalyst Costs Energy Consumption Energy Consumption Data Collection->Energy Consumption Process Parameters Process Parameters Data Collection->Process Parameters Techno-Economic Model Techno-Economic Model Data Collection->Techno-Economic Model CAPEX CAPEX Techno-Economic Model->CAPEX OPEX OPEX Techno-Economic Model->OPEX Sensitivity Analysis Sensitivity Analysis Techno-Economic Model->Sensitivity Analysis Route Selection Route Selection Techno-Economic Model->Route Selection Lowest Production Cost Lowest Production Cost Route Selection->Lowest Production Cost Highest ROI Highest ROI Route Selection->Highest ROI Sustainability Sustainability Route Selection->Sustainability

Economic feasibility assessment workflow.

Detailed Experimental Protocols

Fermentation and Esterification (Pilot Plant Scale)

This protocol is based on a continuous process for the production of high-purity lactic acid followed by esterification.

1. Fermentation:

  • A fermentation broth containing magnesium lactate is produced from a microbial strain (e.g., Bacillus coagulans) with a sugar-based feedstock. The fermentation is carried out in a fermenter at a controlled temperature and pH.[2]

  • The resulting fermentation broth, containing approximately 50 L of magnesium lactate solution, is used as the starting material for the downstream process.[10]

2. Esterification in a Reactive Distillation Column:

  • The fermentation broth is first acidified to produce lactic acid.

  • The crude lactic acid solution and methanol are continuously fed into a reactive distillation (RD) column. The RD column is packed and operated at a temperature that facilitates the esterification reaction while simultaneously separating the methyl lactate product.[11]

  • A typical setup might involve a 9-stage column with the feed locations at the first and last stages of the reactive zone.[10]

  • The conversion of lactic acid in the RD column can reach up to 97.25%.[10]

3. Purification:

  • The methyl lactate obtained from the RD column is then subjected to further purification, typically through another distillation step, to achieve high purity.

  • The final product can reach a purity of 99.81% on a water-free basis with an optical purity of 99.9%.[11]

Asymmetric Hydrogenation of Methyl Pyruvate

This protocol describes a typical lab-scale batch process for the enantioselective hydrogenation of methyl pyruvate.

1. Catalyst Preparation:

  • A rhodium precursor, such as [Rh(cod)₂]BF₄, and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP) are dissolved in an anhydrous, degassed solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere to form the active catalyst solution. The ligand-to-metal ratio is typically optimized, often around 1.1:1.

2. Hydrogenation Reaction:

  • In a high-pressure reactor, methyl pyruvate (substrate) is dissolved in a suitable solvent.

  • The prepared catalyst solution is added to the substrate solution. Catalyst loading is a critical parameter and is typically screened in the range of 0.1 to 2 mol%.[12]

  • The reactor is pressurized with hydrogen gas (e.g., 4.0 MPa) and the reaction is conducted at a controlled temperature (e.g., 283 K) with vigorous stirring.[13]

3. Work-up and Analysis:

  • After the reaction is complete (monitored by GC or HPLC), the pressure is released, and the solvent is removed under reduced pressure.

  • The product, this compound, is purified by distillation or chromatography.

  • The enantiomeric excess is determined by chiral GC or HPLC.

Chemo-enzymatic Kinetic Resolution of Racemic Methyl Lactate

This protocol outlines a general procedure for the lipase-catalyzed kinetic resolution of racemic methyl lactate.

1. Reaction Setup:

  • Racemic methyl lactate (e.g., 50 mmol/L) is added to a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5).[14]

  • An immobilized lipase, such as Candida antarctica lipase B (Novozym 435) or lipase from Pseudomonas cepacia, is added to the mixture.[6][15] The enzyme loading is a key parameter to be optimized.

  • The reaction mixture is incubated at a controlled temperature (e.g., 37°C) with agitation.[14]

2. Reaction Monitoring and Work-up:

  • The reaction progress is monitored by taking samples at regular intervals and analyzing the enantiomeric excess of the remaining methyl lactate and the formed lactic acid by chiral HPLC or GC. The reaction is stopped when the conversion is close to 50%.

  • Upon completion, the immobilized enzyme is filtered off for potential reuse.

  • The unreacted (R)-methyl lactate is separated from the (S)-lactic acid product. This is typically achieved by extraction with an organic solvent (e.g., ethyl acetate), where the ester will be in the organic phase and the lactate salt in the aqueous phase after basification.[14]

3. Purification:

  • The organic phase containing this compound is washed, dried, and the solvent is evaporated. The product can be further purified by distillation.

Conclusion

The selection of the most economically feasible synthesis route for this compound is a multifaceted decision that depends on the specific manufacturing context, including scale, available infrastructure, and cost of raw materials and catalysts.

  • Fermentation followed by esterification is a strong contender for large-scale production due to its use of renewable feedstocks and high enantioselectivity. However, the high energy consumption in downstream processing is a significant cost driver.

  • Asymmetric hydrogenation offers a more direct chemical route with high atom economy, but its economic viability is heavily dependent on the cost and recyclability of the rhodium catalyst and chiral ligands. Advances in catalyst technology are crucial for this route to be competitive.

  • Hydroformylation of vinyl acetate benefits from low-cost starting materials but involves a complex, multi-step process with high capital and operational expenditures due to the required high-pressure and high-temperature conditions.

  • Chemo-enzymatic kinetic resolution is an attractive option for achieving high enantiopurity under mild conditions, but the theoretical 50% yield limitation and the need for efficient separation of the enantiomers are significant economic hurdles.

  • Recycling of PLA presents a promising sustainable approach, turning waste into a valuable chemical. The economic feasibility of this route will depend on the development of efficient and robust catalysts and the establishment of a reliable PLA waste collection and processing infrastructure.

Ultimately, a thorough techno-economic analysis, as outlined in the workflow diagram, is essential for making an informed decision. This should be coupled with a consideration of sustainability and environmental impact to select a truly optimal synthesis strategy.

References

Safety Operating Guide

Proper Disposal of Methyl (R)-(+)-lactate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl (R)-(+)-lactate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

This compound is a flammable liquid and requires careful handling and disposal to mitigate risks.[1][2][3] Adherence to proper disposal protocols is crucial to prevent accidents and environmental contamination. All waste disposal activities must comply with local, regional, and national regulations.[1][2]

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its associated hazards. It is a flammable liquid and vapor, causes serious eye irritation, and may cause respiratory irritation.[1][4][5]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Compatible chemical-resistant gloves.[1][4]

  • Skin Protection: Protective clothing to prevent skin exposure.[1]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[1]

In Case of a Spill: In the event of a spill, immediately eliminate all ignition sources.[6] Absorb the spill with an inert, non-combustible material such as dry clay, sand, or diatomaceous earth.[4][6] Collect the absorbed material and place it into a suitable, closed container for disposal.[1][6] Ensure the affected area is well-ventilated.[1]

Disposal Plan: Step-by-Step Procedures

The disposal of this compound must be managed as hazardous waste.[6] Do not discharge into drains or surface water.[1]

Step 1: Waste Collection and Segregation

  • Collect waste this compound in a dedicated, properly labeled waste container.[7][8] The container must be compatible with the chemical. Suitable materials include glass or certain types of plastic; avoid metal containers for acids.[7]

  • Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound" and any other components in the waste stream.[7][8]

  • Keep the waste container tightly closed when not in use.[1][7]

  • Segregate this compound waste from incompatible materials, such as strong oxidizing agents, acids, and bases.[9][10]

Step 2: Storage

  • Store the waste container in a designated, well-ventilated satellite accumulation area (SAA).[6][9]

  • The storage area should be away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Ensure secondary containment is in place to prevent spills from reaching drains.[7]

Step 3: Professional Disposal

  • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[11]

  • Provide the disposal service with a complete and accurate description of the waste, including its composition and hazards.

  • Follow all instructions provided by the waste disposal service regarding packaging and labeling for transport.

Quantitative Data

While specific disposal concentration limits for this compound are subject to local and national regulations, the following table summarizes some of its key physical and chemical properties relevant to handling and disposal.

PropertyValueSource
Flash Point 51 °C (124 °F) - closed cup[9]
Auto-ignition Temperature 385 °C (725 °F)[6][9]
Flammability Flammable liquid and vapor (Category 3)[2]
Vapor Density 3.6 (Air = 1)[6][9]
Solubility in Water Miscible with decomposition[9]

Disposal Workflow

The following diagram illustrates the proper disposal workflow for this compound.

DisposalWorkflow This compound Disposal Workflow A Step 1: Waste Collection - Use compatible, labeled container - Segregate from incompatibles B Step 2: Temporary Storage - Designated Satellite Accumulation Area (SAA) - Well-ventilated, away from ignition sources A->B Store Securely C Step 3: Professional Disposal - Contact licensed waste disposal service - Provide accurate waste description B->C Arrange Pickup D Final Disposal - Incineration or other approved method - Compliance with all regulations C->D Transport

Caption: A flowchart outlining the key stages for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and should not replace a thorough review of the Safety Data Sheet (SDS) for this compound and consultation of all applicable local, state, and federal regulations. Always prioritize safety and environmental responsibility in the laboratory.

References

Personal protective equipment for handling Methyl (R)-(+)-lactate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Methyl (R)-(+)-lactate, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause serious eye irritation and may cause respiratory irritation.[1][2][3][4][5] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationsRationale
Eye/Face Protection Chemical safety goggles or eyeglasses with side shields.[3][4][6]Protects against splashes and vapors that can cause serious eye irritation.[1][2][3][4]
Hand Protection Wear compatible chemical-resistant gloves.[3]Prevents skin contact with the chemical.
Skin and Body Protection Wear appropriate protective clothing, such as a lab coat or apron, to prevent skin exposure.[3][6]Minimizes the risk of accidental skin contact.
Respiratory Protection Use in a well-ventilated area.[2][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3]Protects against inhalation of vapors that may cause respiratory irritation.[1][2][3][4]

Emergency Procedures

Immediate and appropriate responses to accidental exposure are critical. The following table outlines first-aid measures.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[6]
Skin Contact Take off immediately all contaminated clothing.[2][6] Rinse skin with water and soap for at least 15 minutes.[1][3] If skin irritation occurs, get medical advice/attention.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][3][4][6] If breathing is difficult or if the person feels unwell, call a poison center or doctor.[2][4]
Ingestion Rinse mouth with water.[4][6] Do NOT induce vomiting.[7] Call a physician or poison control center immediately.[1][3]

In the event of a fire, use dry chemical, foam, carbon dioxide (CO2), or water spray to extinguish.[1][8] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][6][8]

Handling, Storage, and Disposal Protocols

Proper operational procedures are key to maintaining a safe laboratory environment.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.[2][3][9]

    • Confirm that a safety shower and eyewash station are readily accessible.[3]

    • Don all required PPE as specified in Table 1.

  • Handling:

    • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3][6][9]

    • Use only non-sparking tools and explosion-proof equipment.[6][9]

    • Ground and bond the container and receiving equipment to prevent static discharge.[2][6][9]

    • Avoid breathing vapors or mist.[4][6][9]

    • Avoid contact with skin, eyes, and clothing.[3]

    • Keep the container tightly closed when not in use.[2][3][6][9]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[2][3][6][9]

    • Keep the container tightly closed to prevent leakage and because the substance is hygroscopic.[3]

    • Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[6][9]

Disposal Plan

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[2][9]

  • Do not allow the chemical to enter drains, water courses, or soil.[2][3]

  • For spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[6][9]

Safety and Handling Workflow

The following diagram illustrates the logical flow of safety and handling procedures for this compound.

A Preparation - Assess Risks - Ensure Ventilation - Verify Emergency Equipment B Don Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat/Apron A->B Proceed if Safe C Handling - Use in Fume Hood - Keep Away from Ignition Sources - Use Non-Sparking Tools - Ground Equipment B->C Begin Work D Storage - Cool, Dry, Well-Ventilated Area - Tightly Closed Container - Away from Incompatibles C->D After Use E Disposal - Follow Regulations - Use Licensed Contractor - Do Not Pour Down Drain C->E Waste Generated F Emergency Response C->F In Case of Incident G First Aid - Eye Wash - Drench Shower - Seek Medical Attention F->G Exposure H Spill Control - Absorb with Inert Material - Collect in Sealed Container - Ventilate Area F->H Spill

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.